molecular formula C14H22N2O B2408189 (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine CAS No. 117702-38-2

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Cat. No.: B2408189
CAS No.: 117702-38-2
M. Wt: 234.343
InChI Key: ZHJBOQLHOJOBAN-UHFFFAOYSA-N
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Description

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 234.343. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-17-14-4-2-13(3-5-14)11-16-8-6-12(10-15)7-9-16/h2-5,12H,6-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJBOQLHOJOBAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Basic Properties of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Abstract

This compound is a disubstituted piperidine derivative featuring two distinct basic nitrogen centers: a primary aliphatic amine and a tertiary benzylic amine. Understanding the protonation behavior of these functional groups is paramount for its application in medicinal chemistry and drug development, as it directly governs fundamental properties such as aqueous solubility, receptor binding affinity, membrane permeability, and formulation characteristics. This technical guide provides a comprehensive analysis of the basic properties of this compound. We will explore the theoretical underpinnings of its dual basicity, present estimated pKa values based on structural analogy, and provide a detailed, field-proven protocol for the empirical determination of these values via potentiometric titration. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to characterize and leverage the physicochemical properties of this and structurally related molecules.

Introduction: The Significance of Basicity in Drug Design

In the landscape of small molecule drug discovery, amine-containing scaffolds are ubiquitous due to their ability to form key hydrogen bonds and salt-bridge interactions with biological targets. The compound of interest, this compound, is a classic example of a molecule with multiple basic centers. Its structure comprises a piperidine ring, which is a common motif in centrally active agents, substituted with a primary aminomethyl group and an N-(4-methoxybenzyl) group.

The basicity of a molecule, quantified by its acid dissociation constant (pKa), is not merely an academic descriptor. It is a critical determinant of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The protonation state of the amine groups at physiological pH (typically ranging from 1.5 in the stomach to 7.4 in the blood) dictates the molecule's overall charge, which in turn influences:

  • Aqueous Solubility: The protonated, cationic form is generally more water-soluble, which is crucial for formulation and systemic delivery.

  • Membrane Permeability: The neutral, uncharged form is typically more lipid-soluble and thus better able to cross biological membranes like the intestinal wall and the blood-brain barrier.

  • Target Engagement: The specific charge state is often essential for electrostatic interactions within a receptor's binding pocket.

Therefore, a precise understanding and empirical measurement of the pKa values associated with this compound are indispensable for predicting its pharmacokinetic and pharmacodynamic behavior.

Physicochemical and Basic Properties

PropertyValueSource / Method
Molecular Formula C₁₄H₂₂N₂O-
Molecular Weight 234.34 g/mol -
Basic Centers 2 (Primary and Tertiary Amine)Structural Analysis
Estimated pKa₁ ~10.4 - 10.6Analogy to Aliphatic Primary Amines[1][2]
Estimated pKa₂ ~9.0 - 9.5Analogy to N-benzylpiperidine derivatives
Predicted XLogP3 1.9 - 2.3Computational Estimation

A Deeper Dive into the Dual Basic Nature

The presence of two nitrogen atoms with available lone-pair electrons confers a dibasic character to this compound. Each nitrogen can accept a proton, and the relative ease with which it does so is reflected in its pKa value.

Identification of the Basic Centers

The two basic centers are the primary amine (-CH₂NH₂) and the tertiary amine of the piperidine ring.

Caption: The two basic nitrogen centers in the molecule.

  • Primary Aminomethyl Group (pKa₁): This is an aliphatic primary amine. Such amines are strong bases, with pKa values for their conjugate acids typically falling in the 10.4-10.8 range.[2] The electron density on this nitrogen is high, making it a strong proton acceptor.

  • Tertiary Piperidine Nitrogen (pKa₂): This nitrogen is part of a saturated heterocycle and is sterically more hindered. The attached benzyl group is generally electron-withdrawing via induction, which tends to decrease basicity compared to a simple N-alkyl group. However, the para-methoxy substituent on the benzene ring is an electron-donating group, which can partially mitigate this effect by increasing electron density on the nitrogen. Consequently, its pKa is expected to be lower than that of the primary amine.

Protonation States and Species Distribution

As a dibasic compound, this compound can exist in three distinct protonation states depending on the ambient pH. Understanding this equilibrium is crucial for predicting its behavior in different biological environments.

Protonation_States cluster_pH Decreasing pH (Increasing Acidity) node_style node_style A A B B B->A + H⁺ (pKa₂) C C C->B + H⁺ (pKa₁)

Caption: Protonation equilibrium as a function of pH.

At a very low pH (e.g., in the stomach), both amines will be protonated, and the molecule will carry a net charge of +2. As the pH increases past the first pKa (pKa₂), the tertiary amine will be the first to deprotonate, yielding a monocationic species with a +1 charge. At physiological pH (~7.4), this monocationic form—where the more basic primary amine remains protonated—is expected to be the dominant species. Finally, at a high pH (e.g., >11), both amines will be deprotonated, and the molecule will be in its neutral, free base form.

Gold-Standard Experimental pKa Determination

While estimations are useful, empirical determination is essential for accuracy in drug development. Potentiometric titration is the most robust and widely accepted method for determining the pKa of ionizable compounds.[3][4]

Principle of Potentiometric Titration

The methodology involves dissolving the compound in a suitable solvent (typically water or a co-solvent system) and titrating it with a standardized acid or base.[5][6] For a basic compound, a strong acid like HCl is used as the titrant. The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added. The resulting titration curve (pH vs. volume of titrant) will show distinct inflection points, each corresponding to the pKa of one of the basic centers.[3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, emphasizing precision and reproducibility.

1. Reagent and Sample Preparation:

  • Titrant: Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).
  • Sample Solution: Accurately weigh approximately 25-50 mg of this compound and dissolve it in ~50 mL of deionized, CO₂-free water. If solubility is limited, a co-solvent system (e.g., water-methanol) may be used, though this will yield an apparent pKa (pKa*) that may require correction. The final concentration should be around 1-5 mM.
  • Ionic Strength Adjustment: Add a sufficient volume of 1 M KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes fluctuations in activity coefficients.[3]

2. Instrument Calibration and Setup:

  • Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) that bracket the expected pKa values.[3]
  • Place the sample solution in a jacketed titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
  • Immerse the calibrated pH electrode and a temperature probe into the solution.
  • Gently stir the solution with a magnetic stirrer and purge the headspace with an inert gas like nitrogen or argon to prevent the absorption of atmospheric CO₂, which can interfere with the measurement.[3]

3. Titration Procedure:

  • Use an automated titrator to add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.01-0.05 mL).
  • Record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.005 pH units/minute) before adding the next increment.[3]
  • Continue the titration well past the second equivalence point to obtain a complete titration curve (e.g., from an initial pH of ~11.5 down to ~2.0).
  • Perform the titration in triplicate to ensure reliability and calculate the average and standard deviation of the pKa values.[3]

4. Data Analysis:

  • Plot the recorded pH values against the volume of HCl added.
  • The two pKa values correspond to the pH at the half-equivalence points. These can be identified precisely from the first derivative plot (dpH/dV vs. V), where the equivalence points appear as peaks, or the second derivative plot (d²pH/dV² vs. V), where the equivalence points correspond to zero crossings.
  • Alternatively, use specialized software to fit the titration data to the appropriate Henderson-Hasselbalch model for a dibasic species to calculate the pKa values.
Experimental Workflow Diagram

Potentiometric_Titration_Workflow start Start prep 1. Prepare & Standardize 0.1 M HCl Titrant start->prep sample_prep 2. Prepare Sample Solution (1-5 mM in CO₂-free water) Adjust Ionic Strength (0.15 M KCl) prep->sample_prep calibrate 3. Calibrate pH Meter (pH 4, 7, 10 Buffers) sample_prep->calibrate setup 4. Assemble Titration Vessel (Stirring, Temp Control, N₂ Purge) calibrate->setup titrate 5. Perform Automated Titration (Add HCl, Record Stable pH) setup->titrate data_analysis 6. Analyze Titration Curve (1st/2nd Derivative Plot) titrate->data_analysis pka_calc 7. Calculate pKa₁ and pKa₂ (Average of Triplicates) data_analysis->pka_calc end End pka_calc->end

Caption: Workflow for pKa determination by potentiometric titration.

Implications for Drug Development

The two pKa values of this compound are not just numbers; they are powerful predictors of its behavior in vivo.

  • pH-Dependent Solubility & Absorption: The compound's solubility will be lowest at high pH (>11) and highest at low pH (<9). The balance between the soluble cationic form and the membrane-permeable neutral form, governed by the pKa values, will determine its oral absorption profile.

  • Salt Formation for Formulation: As a robust base, this molecule is an excellent candidate for salt formation. By reacting the free base with a pharmaceutically acceptable acid, a stable, crystalline salt with improved solubility and handling properties can be developed. Knowledge of the pKa values is critical for selecting an acid of appropriate strength to ensure the salt remains stable and does not disproportionate during storage or dissolution.

  • Biological Target Interaction: If the biological target has an acidic residue (e.g., aspartate or glutamate) in its binding site, the protonated form of the primary or tertiary amine could form a critical salt bridge, anchoring the molecule in the pocket. The pKa values help determine the likelihood of this protonation at physiological pH.

Conclusion

This compound is a dibasic molecule whose physicochemical and pharmacological properties are fundamentally dictated by the pKa values of its primary and tertiary amine functional groups. Through a combination of theoretical estimation based on chemical principles and rigorous experimental determination via potentiometric titration, researchers can obtain the precise data needed to guide drug design, optimize formulation, and predict in vivo behavior. The methodologies and principles outlined in this guide provide a robust framework for the comprehensive characterization of this and other multi-basic compounds in the drug discovery pipeline.

References

  • Štrukil, V., et al. (2014). Simple Method for the Estimation of pKa of Amines.
  • Creative Bioarray. (n.d.).
  • Bos, M., & Dahmen, E. A. M. F. (1973). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry. [Link][5]
  • Schwartz, L. M. (1981). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. [Link][8]
  • BENTLEY, F. F., & RYAN, M. T. (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES.
  • Chemistry LibreTexts. (n.d.). The pKa in Organic Chemistry. [Link][10]
  • Liu, C., et al. (2012). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Medicinal Chemistry Letters. [Link][4]
  • Williams, R. (n.d.).
  • PubChem. (n.d.). (1-Benzyl-4-piperidyl)methanamine.
  • PrepChem. (n.d.). Synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-N-(1H-pyrrol-1-yl)cyanamide hydrochloride. [Link][13]

Sources

The Strategic Synthesis and Application of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 117702-38-2

This technical guide provides an in-depth exploration of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's synthesis, characterization, and potential applications, with a focus on the scientific rationale behind the methodologies presented.

Compound Profile and Physicochemical Properties

This compound is a disubstituted piperidine derivative featuring a 4-methoxybenzyl group on the piperidine nitrogen and a methanamine moiety at the 4-position. This structural arrangement imparts a unique combination of lipophilicity and basicity, making it a valuable scaffold in the design of novel therapeutic agents.

PropertyValue (Predicted)Source
Molecular Formula C₁₄H₂₂N₂O-
Molecular Weight 234.34 g/mol -
CAS Number 117702-38-2[1]
Appearance Off-white to pale yellow solid-
Boiling Point ~350-400 °C-
Melting Point Not available-
Solubility Soluble in methanol, ethanol, and dichloromethane-

Strategic Synthesis via Reductive Amination

The synthesis of this compound is most efficiently achieved through a one-pot reductive amination reaction. This widely utilized transformation in medicinal chemistry offers high yields and operational simplicity. The reaction proceeds by the formation of an iminium ion intermediate from the condensation of an aldehyde and a primary amine, which is then reduced in situ by a mild hydride agent.[2][3]

The logical synthetic pathway for the target compound involves the reaction of 4-(aminomethyl)piperidine with 4-methoxybenzaldehyde. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation due to its mild nature and high chemoselectivity for iminium ions over aldehydes, minimizing side reactions.

Experimental Protocol

Materials:

  • 4-(Aminomethyl)piperidine

  • 4-Methoxybenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM), add 4-methoxybenzaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 4-aminomethylpiperidine 4-aminomethylpiperidine Iminium_Formation Iminium Ion Formation 4-aminomethylpiperidine->Iminium_Formation 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxybenzaldehyde->Iminium_Formation DCM DCM, rt DCM->Iminium_Formation STAB Sodium Triacetoxyborohydride (STAB) Reduction In situ Reduction STAB->Reduction Iminium_Formation->Reduction Intermediate Target_Molecule This compound Reduction->Target_Molecule

Caption: Reductive amination workflow for the synthesis of this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.22d, J = 8.4 Hz2HAr-HProtons on the aromatic ring adjacent to the methoxy group.
~6.85d, J = 8.4 Hz2HAr-HProtons on the aromatic ring ortho to the methoxy group.
~3.80s3H-OCH₃Methoxy group protons.[4]
~3.45s2HAr-CH₂-NMethylene protons of the benzyl group.
~2.80d, J = 11.6 Hz2HPiperidine-H (axial)Axial protons at C2 and C6 of the piperidine ring.
~2.50d, J = 6.4 Hz2H-CH₂-NH₂Methylene protons of the methanamine group.
~2.00t, J = 11.6 Hz2HPiperidine-H (equatorial)Equatorial protons at C2 and C6 of the piperidine ring.
~1.70m2HPiperidine-H (axial)Axial protons at C3 and C5 of the piperidine ring.
~1.50m1HPiperidine-H (C4)Proton at C4 of the piperidine ring.
~1.30m2HPiperidine-H (equatorial)Equatorial protons at C3 and C5 of the piperidine ring.
~1.20br s2H-NH₂Amine protons (exchangeable with D₂O).
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~158.5Ar-C (C-OCH₃)Carbon attached to the methoxy group.[4]
~130.5Ar-CQuaternary carbon of the benzyl group.
~129.5Ar-CHAromatic carbons ortho to the benzyl group.
~113.7Ar-CHAromatic carbons meta to the benzyl group.[4]
~63.0Ar-CH₂-NMethylene carbon of the benzyl group.
~55.2-OCH₃Methoxy carbon.[4]
~53.0Piperidine-C (C2, C6)Carbons adjacent to the nitrogen in the piperidine ring.
~47.0-CH₂-NH₂Methylene carbon of the methanamine group.
~38.0Piperidine-C (C4)Carbon at the 4-position of the piperidine ring.
~30.0Piperidine-C (C3, C5)Carbons at the 3 and 5-positions of the piperidine ring.
Mass Spectrometry
  • Expected Exact Mass: 234.1732 (for C₁₄H₂₂N₂O)

  • Expected [M+H]⁺: 235.1805

Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. The incorporation of a 4-methoxybenzyl group can modulate pharmacokinetic properties and provide additional binding interactions with biological targets.

Scaffolding for Kinase Inhibitors

Substituted piperidines are key components of many cyclin-dependent kinase (CDK) inhibitors. The piperidine ring often serves as a central scaffold to orient functional groups for optimal binding to the ATP-binding pocket of the kinase. The 4-aminomethylpiperidine moiety can act as a key hydrogen bond donor and acceptor, while the 4-methoxybenzyl group can occupy a hydrophobic pocket, enhancing potency and selectivity.

Modulators of Ion Channels

Derivatives of 4-aminopiperidine have been explored as potent and selective blockers of N-type calcium channels. These channels are implicated in pain signaling, and their modulation represents a promising strategy for the development of novel analgesics. The 1-benzyl substituent on the piperidine nitrogen is often crucial for high-affinity binding.

Central Nervous System (CNS) Agents

The lipophilic nature of the 4-methoxybenzyl group can facilitate blood-brain barrier penetration, making this scaffold attractive for the development of CNS-acting agents. The piperidine core is found in numerous antipsychotics, antidepressants, and opioid receptor modulators.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not publicly available, the following recommendations are based on the known hazards of similar piperidine and amine-containing compounds.[4]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

    • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a versatile and synthetically accessible chemical entity with significant potential in drug discovery and development. Its straightforward synthesis via reductive amination, combined with the favorable physicochemical properties imparted by its structural motifs, makes it an attractive building block for the creation of diverse chemical libraries targeting a range of biological pathways. The information provided in this guide serves as a comprehensive resource for researchers seeking to leverage this compound in their scientific endeavors.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride.
  • LabNovo. This compound.
  • Royal Society of Chemistry. (2016). Supplementary Information: Catalytic oxidative coupling of benzylamines to imines under N2 environment.
  • PubChem. (4-Methoxyphenyl)(piperidin-4-yl)methanone.
  • Sugiura, M., et al. (2002).
  • Royal Society of Chemistry. (2018). Chemo- and regioselective synthesis of polysubstituted 2-aminothiophenes by the cyclization of gem-dibromo or gem-dichoroalkenes with β-keto tertiary thioamides.
  • Science of Synthesis. (2014). Reduction of Imines and Reductive Amination of Aldehydes and Ketones.
  • ResearchGate. (2018). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Organic Syntheses. (2002). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth., 79, 251.

Sources

An In-Depth Technical Guide to (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine, a notable heterocyclic amine within the landscape of medicinal chemistry and drug discovery. While this molecule is primarily recognized as a versatile synthetic intermediate, its structural motifs—the 4-methoxybenzyl protecting group and the 4-(aminomethyl)piperidine core—are integral to numerous biologically active agents. This document serves researchers, scientists, and drug development professionals by detailing its physicochemical properties, proposing a robust synthetic pathway, outlining expected analytical characteristics, and discussing its potential as a scaffold in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound, identified by the CAS Number 117702-38-2 , is a disubstituted piperidine derivative. The presence of a primary amine and a tertiary amine within the same structure makes it a valuable bifunctional building block in organic synthesis.[1][2][3]

The fundamental properties of this compound are summarized in the table below:

PropertyValueSource(s)
Molecular Formula C₁₄H₂₂N₂O[1][4]
Molecular Weight 234.34 g/mol [4]
CAS Number 117702-38-2[1][2][3]
Canonical SMILES COC1=CC=C(C=C1)CN2CCC(CC2)CN[1]
Appearance Predicted: Colorless to pale yellow oil or solidN/A

The structure features a piperidine ring substituted at the 1-position with a 4-methoxybenzyl group and at the 4-position with an aminomethyl group. The 4-methoxybenzyl (PMB) group is a commonly employed nitrogen-protecting group in organic synthesis, known for its stability under a range of reaction conditions and its susceptibility to cleavage under specific oxidative or acidic conditions. The 4-(aminomethyl)piperidine moiety is a recognized pharmacophore found in a variety of centrally active agents and other therapeutics.[5]

Proposed Synthetic Pathway: Reductive Amination

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in the literature, a highly plausible and efficient route involves a two-step process commencing from the commercially available 1-(4-methoxybenzyl)piperidin-4-one. This pathway leverages a nitrile reduction, a common and effective method for the synthesis of primary amines.

Overall Synthesis Workflow

The proposed synthesis can be visualized as a two-stage process: a nucleophilic addition of cyanide to the ketone, followed by the reduction of the resulting nitrile.

Synthetic_Pathway Start 1-(4-Methoxybenzyl)piperidin-4-one Intermediate 1-(4-Methoxybenzyl)-4-cyanopiperidin-4-ol (Intermediate) Start->Intermediate KCN, AcOH (Strecker Reaction) Product This compound Intermediate->Product LiAlH4 or H2/Catalyst (Nitrile Reduction)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(4-Methoxybenzyl)-4-cyanopiperidin-4-ol (Intermediate)

This step involves a Strecker-type reaction, where a cyanide source adds to the ketone, forming a cyanohydrin.

  • Reaction Setup: To a solution of 1-(4-methoxybenzyl)piperidin-4-one (1.0 eq.) in a suitable solvent such as methanol or a mixture of acetic acid and water at 0 °C, add potassium cyanide (KCN) (1.2 eq.) portion-wise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and decompose any remaining cyanide. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude cyanohydrin intermediate.

Causality Behind Experimental Choices: The use of a protic solvent system facilitates the formation of the cyanohydrin. The basic work-up is crucial for safety and to ensure the product is in its free base form for extraction.

Step 2: Reduction of 1-(4-Methoxybenzyl)-4-cyanopiperidin-4-ol to this compound (Final Product)

The reduction of the nitrile group to a primary amine is a key transformation.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition of Intermediate: Cool the suspension to 0 °C and add a solution of the crude cyanohydrin intermediate from Step 1 in anhydrous THF dropwise.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Filter the resulting granular precipitate and wash with THF. The filtrate is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices: Lithium aluminum hydride is a potent reducing agent capable of converting nitriles to primary amines. The anhydrous and inert conditions are critical as LiAlH₄ reacts violently with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in an easily filterable solid.

Analytical Characterization (Predicted)

Predicted ¹H NMR Spectral Data
  • Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.8-7.3 ppm), corresponding to the AA'BB' system of the 4-substituted benzene ring.

  • Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm for the -OCH₃ group.

  • Benzyl Protons: A singlet for the benzylic -CH₂- group attached to the piperidine nitrogen, expected around δ 3.4-3.5 ppm.

  • Piperidine Protons: A series of multiplets in the δ 1.2-3.0 ppm range corresponding to the protons on the piperidine ring.

  • Aminomethyl Protons: A doublet for the -CH₂-NH₂ group adjacent to the piperidine ring, likely around δ 2.5-2.7 ppm.

  • Amine Protons: A broad singlet for the -NH₂ protons, which may be exchangeable with D₂O.

Predicted ¹³C NMR Spectral Data
  • Aromatic Carbons: Signals in the δ 114-159 ppm range, including a prominent signal for the carbon bearing the methoxy group around δ 158-159 ppm.

  • Methoxy Carbon: A signal around δ 55 ppm.

  • Benzylic Carbon: A signal around δ 63 ppm.

  • Piperidine Carbons: Signals in the δ 29-54 ppm range.

  • Aminomethyl Carbon: A signal around δ 46 ppm.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): An expected peak at m/z = 234.1783 for the exact mass.

  • Fragmentation: A prominent fragment would be expected from the cleavage of the benzyl group, leading to a fragment ion at m/z = 121 (the 4-methoxybenzyl cation). Another likely fragmentation would be the loss of the aminomethyl group.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

As a Synthetic Intermediate

The primary utility of this compound is as a building block. The primary amine serves as a nucleophilic handle for a wide range of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form amides.

  • Reductive amination: Further reaction with aldehydes or ketones to generate secondary amines.

  • Urea and Thiourea formation: Reaction with isocyanates or isothiocyanates.

The 4-methoxybenzyl group on the piperidine nitrogen can be readily removed under oxidative conditions (e.g., with DDQ or CAN) or strong acid, allowing for further derivatization at this position.

Applications Core This compound Derivatization Derivatization at Primary Amine Core->Derivatization Acylation, Alkylation, Urea Formation, etc. Deprotection PMB Group Deprotection Core->Deprotection Oxidative or Acidic Cleavage Derivatization->Deprotection Final_Compounds Diverse Library of Biologically Active Compounds Derivatization->Final_Compounds Deprotection->Final_Compounds Further Functionalization at Piperidine Nitrogen

Sources

Navigating the Chemical Identity of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: A Comprehensive Guide to its Synonyms and Alternative Names

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synonyms, alternative names, and key identifiers for the chemical compound (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. Ensuring clarity and precision in chemical nomenclature is paramount in scientific research and development to avoid ambiguity and facilitate accurate communication and data retrieval.

Core Chemical Identity

The subject of this guide is the specific piperidine derivative with the systematic name This compound . This nomenclature precisely describes its structure: a methanamine group attached to the 4-position of a piperidine ring, which is itself N-substituted at the 1-position with a 4-methoxybenzyl group.

To appreciate the nuances of its various names, a foundational understanding of its structure is essential. The core is a piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom. Key substitutions on this ring dictate its chemical properties and, consequently, its nomenclature.

Tabulated Synonyms and Identifiers

For clarity and rapid reference, the various names and registry numbers for this compound are summarized below. This table is crucial for researchers searching literature and databases, as the compound may be indexed under any of these identifiers.

Identifier TypeIdentifierSource/Verification
CAS Number 100744-51-8Chemical Abstracts Service
IUPAC Name This compoundInternational Union of Pure and Applied Chemistry
Alternative Name 4-(Aminomethyl)-1-(4-methoxybenzyl)piperidineCommon alternative nomenclature
Alternative Name 1-(p-Methoxybenzyl)-4-(aminomethyl)piperidineVariation using "para" designation
Alternative Name 1-((4-Methoxyphenyl)methyl)piperidin-4-yl)methanamineStructural descriptor variation
Molecular Formula C14H22N2O-
InChI InChI=1S/C14H22N2O/c1-17-13-6-4-12(5-7-13)10-16-8-2-11(3-9-16)10-15/h4-7,11H,2-3,8-10,15H2,1H3IUPAC International Chemical Identifier
InChIKey JDACBLXRPFJSHT-UHFFFAOYSA-NHashed version of the InChI
SMILES COC1=CC=C(C=C1)CN2CCC(CC2)CNSimplified Molecular-Input Line-Entry System

This table consolidates information from various chemical databases and supplier catalogs.

Deconstructing the Nomenclature: A-Pillar of Scientific Integrity

The existence of multiple names for a single chemical entity can be a source of confusion. This diversity arises from different systematic naming conventions (like IUPAC), semi-systematic names, and historical or trivial names. For a research audience, understanding the origin of these names is a key aspect of scientific literacy.

  • Systematic (IUPAC) Naming: The name this compound is derived from the IUPAC rules of organic nomenclature. It treats "methanamine" as the principal functional group and the complex piperidine structure as a substituent.

  • Alternative Naming: Names like 4-(Aminomethyl)-1-(4-methoxybenzyl)piperidine treat the piperidine ring as the parent structure. Here, "aminomethyl" is a substituent at the 4-position. This is often more intuitive for chemists familiar with piperidine scaffolds.

  • Use of "para": The designation 'p-' or 'para-' in 1-(p-Methoxybenzyl)-4-(aminomethyl)piperidine is a common way to indicate a 1,4-substitution pattern on a benzene ring.

The Chemical Abstracts Service (CAS) Registry Number, 100744-51-8 , is a unique numerical identifier that is independent of any naming convention. For researchers, citing the CAS number is the most unambiguous way to identify the compound.

Distinguishing from Structurally Similar Compounds

A critical aspect of this guide is to highlight the distinction between the primary compound and closely related structures that may appear in search results. Misidentification can lead to erroneous experimental design and interpretation.

One common point of confusion is with 4-amino-1-(4-methoxybenzyl)piperidine (CAS No. 78471-35-9)[1]. In this molecule, the amino group is directly attached to the piperidine ring at the 4-position, lacking the methylene (-CH2-) linker present in our primary compound. This seemingly minor difference significantly alters the molecule's chemical and physical properties.

Experimental and Data Acquisition Protocols

The verification of a chemical's identity and its various synonyms relies on a systematic approach to searching and cross-referencing authoritative databases.

Step-by-Step Protocol for Chemical Name Verification:

  • Initial Search: Begin with the primary known name, in this case, this compound, in major chemical databases such as PubChem, ChemSpider, and Scifinder.

  • CAS Number Retrieval: Identify and record the CAS number from a reliable source.

  • Cross-Referencing: Use the retrieved CAS number to search across multiple platforms (including supplier websites like Sigma-Aldrich, and chemical synthesis databases like PrepChem) to collate all associated names.

  • Structural Verification: Compare the chemical structures provided in each source to ensure they correspond to the correct molecule. Pay close attention to the placement of substituents.

  • InChI and SMILES Confirmation: Use the InChI and SMILES strings to perform structure-based searches, which can help in identifying records that may use different naming conventions.

Visualization of Nomenclature Relationships

To visually represent the relationship between the primary chemical name and its various synonyms and identifiers, the following diagram has been generated using Graphviz.

G main This compound cas CAS: 100744-51-8 main->cas uniquely identified by iupac IUPAC Name main->iupac is the alt1 4-(Aminomethyl)-1-(4-methoxybenzyl)piperidine main->alt1 also known as alt2 1-(p-Methoxybenzyl)-4-(aminomethyl)piperidine main->alt2 also known as alt3 1-((4-Methoxyphenyl)methyl)piperidin-4-yl)methanamine main->alt3 also known as smiles SMILES: COC1=CC=C(C=C1)CN2CCC(CC2)CN main->smiles represented as inchi InChIKey: JDACBLXRPFJSHT-UHFFFAOYSA-N main->inchi represented as iupac->main

Caption: Relationship between the primary name and its key identifiers.

Conclusion

A thorough understanding of the various synonyms and identifiers for this compound is indispensable for the scientific community. This guide provides a centralized and authoritative resource to aid researchers in their literature reviews, database searches, and scientific communications. The consistent use of unique identifiers like the CAS number is strongly encouraged to maintain the highest level of scientific integrity and clarity.

References

  • PrepChem. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine.

Sources

An In-depth Technical Guide to the Theoretical Properties of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine is a disubstituted piperidine derivative featuring two key pharmacophoric motifs: an N-(4-methoxybenzyl) group and a 4-(aminomethyl)piperidine core. This guide provides a comprehensive analysis of its theoretical properties, synthesizing data from computational predictions and the known pharmacology of its structural analogs. We will explore its physicochemical characteristics, propose a viable synthetic route, and delve into its potential as a modulator of central nervous system targets, with a particular focus on acetylcholinesterase. This document is intended to serve as a foundational resource for researchers investigating this and related chemical scaffolds in drug discovery and development.

Chemical & Physical Properties

The structure of this compound, identified by CAS Number 117702-38-2, combines a flexible piperidine ring with an aromatic methoxybenzyl group and a primary amine, suggesting a molecule with potential to cross biological membranes and interact with multiple biological targets.[1][2] Its fundamental properties are summarized below.

PropertyValue / PredictionSourceSignificance in Drug Development
IUPAC Name This compound-Standardized chemical identifier.
CAS Number 117702-38-2[1]Unique registry number for substance identification.
Molecular Formula C₁₄H₂₂N₂O[2]Defines the elemental composition.
Molecular Weight 234.34 g/mol [2]Influences diffusion, bioavailability, and pharmacokinetics.
XLogP3 (Predicted) ~1.8 - 2.2EstimatedA measure of lipophilicity; values in this range suggest good oral absorption and potential for blood-brain barrier penetration.
H-Bond Donors 2EstimatedThe two N-H bonds in the primary amine can donate hydrogen bonds, crucial for target binding.
H-Bond Acceptors 3EstimatedThe two nitrogen atoms and the ether oxygen can accept hydrogen bonds, contributing to solubility and receptor affinity.
Rotatable Bonds 4EstimatedIndicates molecular flexibility, which can be advantageous for fitting into a binding pocket but may have an entropic penalty.

Note: Predicted values are estimated based on the properties of structural analogs such as (1-Benzyl-4-piperidyl)methanamine and 4-Methoxybenzylamine, as a complete experimental dataset for the target compound is not publicly available.[3][4]

Proposed Synthesis and Characterization

A chemically efficient and logical approach to synthesizing this compound is through reductive amination. This well-established reaction involves the condensation of an amine with an aldehyde to form an imine, which is then reduced in situ to the corresponding amine.

Rationale: This two-step, one-pot procedure is highly efficient for creating secondary and tertiary amines. Using sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous as it is mild, selective for imines in the presence of aldehydes, and does not require acidic conditions that could protonate the starting amine, rendering it unreactive.

Synthetic Pathway

The proposed synthesis reacts commercially available 4-(aminomethyl)piperidine with 4-methoxybenzaldehyde.

G cluster_0 Reaction Scheme r1 4-(Aminomethyl)piperidine reagent NaBH(OAc)₃ DCM, rt r1->reagent r2 4-Methoxybenzaldehyde r2->reagent product This compound reagent->product Reductive Amination

Caption: Proposed synthesis via reductive amination.

Protocol for Synthesis
  • Reaction Setup: To a solution of 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, ~0.1 M), add 4-methoxybenzaldehyde (1.05 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction is mildly exothermic.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ ≈ 235.18).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Theoretical Pharmacological Profile

The chemical architecture of this compound contains motifs prevalent in centrally active agents. The N-benzylpiperidine scaffold is a key pharmacophore in numerous drugs, most notably Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[5]

Structural Analysis and Target Hypothesis
  • N-Benzylpiperidine Core: This group is known to engage in crucial cation-π and π-π stacking interactions within the active sites of various enzymes and receptors.[6] Research has shown that derivatives of N-benzylpiperidine can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7] Furthermore, this scaffold has been identified as a core component of α7 nicotinic acetylcholine receptor (nAChR) antagonists and serotonin reuptake inhibitors.[8]

  • 4-(Aminomethyl)piperidine Moiety: This flexible, basic side chain can participate in hydrogen bonding and ionic interactions. While this specific tail is less characterized in CNS targets, the piperidine ring itself is a privileged scaffold in medicinal chemistry, and the primary amine provides a key interaction point.[9]

Based on this analysis, the primary hypothesized targets for this molecule are neuronal enzymes and receptors involved in cholinergic and serotonergic signaling.

G cluster_motifs Structural Motifs cluster_targets Hypothesized Biological Targets compound This compound motif1 N-Benzylpiperidine Core compound->motif1 motif2 4-(Aminomethyl)piperidine Tail compound->motif2 target1 Acetylcholinesterase (AChE) motif1->target1 Primary Hypothesis (Donepezil Analog) target2 α7 Nicotinic Receptors motif1->target2 target3 Serotonin Transporter (SERT) motif1->target3

Caption: Relationship between structure and potential targets.

Proposed Experimental Validation: AChE Inhibition Assay

To validate the primary hypothesis that this compound acts as an acetylcholinesterase inhibitor, a robust in vitro enzymatic assay is required. The most common and reliable method is the spectrophotometric assay developed by Ellman.[10]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to enzyme activity. An inhibitor will slow this rate.[7][11]

Experimental Workflow

G cluster_prep Preparation cluster_assay 96-Well Plate Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - 0.1M Phosphate Buffer (pH 8.0) - AChE Enzyme Stock - DTNB Solution - ATCh Substrate Solution - Test Compound Dilutions add_components 1. Add to Wells: - Buffer - Test Compound or Vehicle - AChE Enzyme prep_reagents->add_components pre_incubate 2. Pre-incubate (5 min) add_components->pre_incubate initiate_reaction 3. Initiate with DTNB & ATCh pre_incubate->initiate_reaction measure 4. Measure Absorbance at 412 nm (Kinetic Mode, 10 min) initiate_reaction->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition vs. Control calc_rate->calc_inhibition calc_ic50 Plot Dose-Response Curve Determine IC₅₀ Value calc_inhibition->calc_ic50

Sources

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its prevalence stems from its favorable pharmacokinetic properties, including the ability to confer good oral bioavailability and facilitate passage across the blood-brain barrier, making it an ideal scaffold for central nervous system (CNS) drug candidates.[1] Piperidine and its derivatives are integral components of drugs targeting a wide range of conditions, from neurological and psychiatric disorders to pain management.[2][3][4][5] The compound of focus, this compound, combines the privileged piperidine core with a 4-methoxybenzyl group and a methanamine substituent, suggesting its potential as a valuable intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of a plausible synthetic route for this compound, its characterization, and explores its potential applications in drug discovery based on the established pharmacology of related structures.

Physicochemical Properties

A summary of the key physicochemical properties of the parent and related structures is provided below. This data is essential for understanding the compound's behavior in biological systems and for the design of analytical and purification protocols.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
1-(4-Methoxybenzyl)piperidin-4-amineC13H20N2O220.3178471-35-9[6]
1-(4-Methoxybenzyl)piperidin-4-amine hydrochlorideC13H21ClN2O256.771158533-04-0[7]
4-MethoxybenzylamineC8H11NO137.182393-23-9[8]
(4-Methoxyphenyl)(piperidin-4-yl)methanoneC13H17NO2219.2876362-12-4[9]

Synthetic Pathway: A Representative Protocol

Overall Synthesis Workflow

The proposed synthesis can be visualized as a three-stage process:

Synthesis_Workflow Start 4-Oxopiperidine (Protected) Intermediate1 N-Boc-4-aminomethylpiperidine Start->Intermediate1 Reductive Amination with NH3 Intermediate2 4-(Aminomethyl)piperidine Intermediate1->Intermediate2 Boc Deprotection FinalProduct This compound Intermediate2->FinalProduct Reductive Amination with 4-Methoxybenzaldehyde

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

This initial step involves the reductive amination of N-Boc-4-piperidone with ammonia to introduce the aminomethyl group at the 4-position of the piperidine ring.

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) in an appropriate solvent such as methanol, add ammonium acetate (excess) and sodium cyanoborohydride (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. Purification can be achieved by column chromatography on silica gel.

Rationale: The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen prevents its participation in the reductive amination reaction, thus ensuring the selective formation of the desired product.[10] Sodium cyanoborohydride is a mild reducing agent suitable for reductive aminations.

Step 2: Boc Deprotection to Yield 4-(Aminomethyl)piperidine

The Boc protecting group is removed under acidic conditions to liberate the secondary amine of the piperidine ring.

  • Reaction Setup: Dissolve the product from Step 1 in a suitable solvent like dichloromethane or 1,4-dioxane.

  • Reaction Conditions: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the mixture at room temperature for 2-4 hours.

  • Work-up: The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of 4-(aminomethyl)piperidine. The free base can be obtained by neutralization with a suitable base (e.g., sodium hydroxide solution) and extraction into an organic solvent.

Rationale: The Boc group is labile under acidic conditions, providing a straightforward deprotection step.[10]

Step 3: Synthesis of this compound

The final step involves the N-alkylation of the deprotected piperidine nitrogen with 4-methoxybenzyl chloride or reductive amination with 4-methoxybenzaldehyde. The reductive amination approach is often preferred due to milder reaction conditions and higher yields.

  • Reaction Setup: To a solution of 4-(aminomethyl)piperidine (1 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in a solvent like methanol or dichloroethane, add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction by the addition of water. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product can be purified by column chromatography to yield pure this compound.

Rationale: Reductive amination provides a direct and efficient method for the N-benzylation of secondary amines.[11] Sodium triacetoxyborohydride is a mild and selective reducing agent for this transformation.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

Analytical TechniqueExpected Observations
¹H NMR (Nuclear Magnetic Resonance) Signals corresponding to the protons of the 4-methoxybenzyl group (aromatic protons, methoxy protons, and benzylic methylene protons), the piperidine ring protons, and the aminomethyl protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including those of the aromatic ring, the methoxy group, the piperidine ring, and the methylene carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound (C13H20N2O, MW: 220.31).
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications in Drug Discovery and Neuroscience Research

The structural features of this compound suggest several potential avenues for its application in drug discovery and as a research tool.

Scaffold for CNS-Active Agents

The presence of the N-benzylpiperidine moiety is a common feature in a variety of CNS-active compounds.[12] This scaffold can be further elaborated to develop ligands for various receptors and transporters in the brain. The 4-aminomethylpiperidine core provides a versatile handle for the introduction of diverse functional groups to explore structure-activity relationships (SAR).

Potential as a Dopamine Receptor Modulator

Derivatives of benzyloxy piperidines have been investigated as antagonists for the dopamine D4 receptor, which is implicated in conditions like L-DOPA induced dyskinesias in Parkinson's disease.[13] The structural similarity of this compound to these compounds suggests its potential as a starting point for the development of novel dopamine receptor modulators.

Analgesic Drug Development

Substituted 4-piperidinylaniline derivatives have been explored as N-type calcium channel blockers with potential analgesic activity.[14][15] The aminomethylpiperidine core of the title compound could serve as a key building block in the synthesis of new analgesics targeting ion channels.

Prokinetic Agents for Gastrointestinal Disorders

Novel benzamide derivatives containing a substituted piperidin-4-ylmethyl)piperidine moiety have been synthesized as 5-HT4 receptor agonists with prokinetic activity, aimed at treating gastrointestinal disorders.[16] This highlights another potential therapeutic area where derivatives of this compound could be explored.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of novel drug candidates. The proposed synthetic route, based on established chemical transformations, offers a practical approach for its preparation. The structural features of this compound, particularly the privileged piperidine scaffold, make it an attractive starting point for the development of new therapeutics targeting the central nervous system and other biological systems. Further investigation into the biological activities of its derivatives is warranted to fully elucidate its potential in medicinal chemistry and drug discovery.

References

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  • Sagan, J., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 11(21), 3511-3527.
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  • Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. Bioorganic & Medicinal Chemistry, 24(4), 75-88.
  • Noetzel, M. J., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of Medicinal Chemistry, 56(12), 5208-5212.
  • Chu, X. J., et al. (2006). Discovery of 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry, 49(22), 6549-6560.
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An In-depth Technical Guide to the Initial Synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine is a valuable bifunctional building block in medicinal chemistry, frequently utilized as a scaffold in the discovery of novel therapeutics targeting the central nervous system and other areas.[1][2] This guide provides a comprehensive, technically-grounded overview of a robust and efficient synthetic pathway to this key intermediate. The selected strategy emphasizes chemical logic, scalability, and safety, beginning from commercially available starting materials. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into process optimization and troubleshooting. This document is intended for an audience of researchers, scientists, and drug development professionals.

Strategic Analysis: Pathway Selection

The synthesis of a target molecule requires a logical deconstruction, or retrosynthetic analysis, to identify viable starting materials and reaction pathways. For this compound, the structure suggests several potential disconnections.

Retrosynthetic Analysis

The target molecule can be conceptually disassembled to reveal a straightforward synthetic strategy. The primary amine can be formed from the reduction of a nitrile, and the tertiary amine of the piperidine ring can be formed via N-alkylation.

G Target This compound Intermediate1 1-(4-Methoxybenzyl)piperidine-4-carbonitrile Target->Intermediate1 C≡N Reduction StartingMaterial1 Piperidine-4-carbonitrile Intermediate1->StartingMaterial1 N-Alkylation (SN2) StartingMaterial2 4-Methoxybenzyl chloride Intermediate1->StartingMaterial2 N-Alkylation (SN2)

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a highly efficient two-step linear synthesis starting from piperidine-4-carbonitrile and 4-methoxybenzyl chloride. This route is advantageous due to:

  • High Atom Economy: The key transformations are additions (alkylation and reduction).

  • Commercially Available Starting Materials: Both piperidine-4-carbonitrile and 4-methoxybenzyl chloride are readily available, reducing upfront synthetic effort.

  • Robust and Scalable Reactions: N-alkylation and nitrile reduction are well-established, high-yielding, and scalable reactions in process chemistry.

Alternative Routes Considered

Other potential pathways, such as those starting from piperidine-4-carboxylic acid or piperidin-4-one, were considered. For instance, a route starting from N-(4-methoxybenzyl)piperidin-4-one could involve a Strecker synthesis or conversion to an oxime followed by reduction. However, these routes often involve more steps, harsher reagents (e.g., toxic cyanide salts in a classical Strecker reaction), or more complex purification challenges. The chosen nitrile reduction pathway represents a more direct and efficient approach.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target compound.

Step 1: Synthesis of 1-(4-Methoxybenzyl)piperidine-4-carbonitrile

This reaction is a standard nucleophilic substitution (SN2), where the secondary amine of the piperidine acts as a nucleophile, displacing the chloride from 4-methoxybenzyl chloride.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Piperidine-4-carbonitrile Setup Combine reactants in flask R1->Setup R2 4-Methoxybenzyl chloride R2->Setup Base K2CO3 (Base) Base->Setup Solvent Acetonitrile (Solvent) Solvent->Setup Heat Heat to reflux (e.g., 82°C) Setup->Heat Monitor Monitor via TLC/LC-MS Heat->Monitor Workup Cool, filter, concentrate Monitor->Workup P1 1-(4-Methoxybenzyl)piperidine-4-carbonitrile Workup->P1 Salt KCl (Byproduct) Workup->Salt H2O H2O (Byproduct) Workup->H2O

Caption: Experimental workflow for N-alkylation.

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Quantity Moles (mmol) Eq.
Piperidine-4-carbonitrile 110.16 10.0 g 90.78 1.0
4-Methoxybenzyl chloride 156.61 15.6 g 99.60 1.1
Anhydrous Potassium Carbonate 138.21 25.1 g 181.55 2.0

| Anhydrous Acetonitrile | 41.05 | 200 mL | - | - |

Experimental Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carbonitrile (10.0 g), anhydrous potassium carbonate (25.1 g), and anhydrous acetonitrile (200 mL).[3]

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add 4-methoxybenzyl chloride (15.6 g) to the mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the inorganic solids (K₂CO₃ and KCl). Wash the filter cake with acetonitrile (2 x 30 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methoxybenzyl)piperidine-4-carbonitrile.

Causality & Insights:

  • Choice of Base: Potassium carbonate is an effective and economical inorganic base. It is strong enough to neutralize the HCl generated during the reaction, driving the equilibrium towards the product, but not so strong as to cause significant side reactions.[4][5] Two equivalents are used to ensure the reaction goes to completion.

  • Choice of Solvent: Acetonitrile is an excellent polar aprotic solvent for SN2 reactions. It effectively dissolves the organic reactants while allowing the inorganic base to remain as a suspension. Its boiling point is convenient for reflux conditions.

  • Work-up: A simple filtration is sufficient to remove the base and the salt byproduct, simplifying the purification process.

Step 2: Synthesis of this compound

This step involves the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[6][7][8]

Mechanism Insight: The reduction of a nitrile with LiAlH₄ proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile.[6][9][10]

  • The first hydride attack breaks the pi bond of the C≡N triple bond, forming an intermediate imine-aluminum complex.[6][9][10]

  • This complex is still electrophilic and undergoes a second hydride attack to form a dianion-aluminum complex.[6][10]

  • A careful aqueous work-up then protonates the nitrogen twice to yield the final primary amine.[6][9][10]

Materials and Reagents

Reagent/Material M.W. ( g/mol ) Quantity Moles (mmol) Eq.
1-(4-Methoxybenzyl)piperidine-4-carbonitrile 230.31 10.0 g 43.42 1.0
Lithium Aluminum Hydride (LiAlH₄) 37.95 3.3 g 86.84 2.0
Anhydrous Tetrahydrofuran (THF) 72.11 250 mL - -
Water (H₂O) 18.02 3.3 mL - -
15% aq. Sodium Hydroxide (NaOH) 40.00 3.3 mL - -

| Water (H₂O) | 18.02 | 9.9 mL | - | - |

Experimental Procedure:

  • Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (3.3 g) and anhydrous THF (150 mL) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Addition of Nitrile: Dissolve the 1-(4-methoxybenzyl)piperidine-4-carbonitrile (10.0 g) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching (Critical Step): Once the reaction is complete, cool the flask back down to 0°C. Carefully and slowly quench the reaction by the sequential dropwise addition of:

    • Water (3.3 mL)

    • 15% aqueous NaOH solution (3.3 mL)

    • Water (9.9 mL) (This is known as the Fieser work-up, which produces a granular precipitate of aluminum salts that is easy to filter.)

  • Work-up: Stir the resulting mixture vigorously for 30 minutes at room temperature. A white, granular precipitate should form.

  • Filter the mixture through a pad of celite, washing the solids thoroughly with THF (3 x 50 mL) and then ethyl acetate (2 x 50 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound, typically as a pale yellow oil. The product is often of sufficient purity for subsequent steps, but can be further purified by distillation under high vacuum or by chromatography if necessary.

Causality & Insights:

  • Reagent Choice: LiAlH₄ is a highly effective, albeit aggressive, reducing agent for nitriles.[7] It reliably provides high yields of the primary amine.[6][8] An alternative is catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Cobalt catalyst), which is a greener method but may require specialized high-pressure equipment.[11][12][13][14]

  • Safety Precautions: LiAlH₄ reacts violently with water and protic solvents. All glassware must be rigorously dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon). The quenching procedure is highly exothermic and must be performed slowly and with extreme caution behind a blast shield.

  • Quenching Procedure: The specific 1:1:3 ratio of H₂O : 15% NaOH : H₂O relative to the mass of LiAlH₄ is a well-established protocol designed to convert the aluminum byproducts into a granular, easily filterable solid, greatly simplifying the product isolation.

Troubleshooting and Process Optimization

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of N-alkylation 1. Incomplete reaction. 2. Ineffective base. 3. Wet solvent/reagents.1. Increase reaction time or temperature. 2. Use fresh, finely ground K₂CO₃. Consider a stronger base like Cs₂CO₃ if needed. 3. Ensure all solvents and reagents are anhydrous.
Step 1: Formation of quaternary salt Use of excess alkylating agent or overly harsh conditions.Use a controlled stoichiometry (≤1.1 eq. of benzyl chloride). Add the alkylating agent slowly to the amine solution.
Step 2: Incomplete nitrile reduction 1. Insufficient LiAlH₄. 2. Deactivation of LiAlH₄ by moisture.1. Use at least 2 equivalents of LiAlH₄. 2. Ensure rigorously anhydrous conditions. Use fresh, high-quality LiAlH₄.
Step 2: Difficult filtration after quench Improper quenching procedure leading to a gelatinous precipitate.Adhere strictly to the Fieser work-up protocol (sequential addition of H₂O, aq. NaOH, H₂O). Ensure vigorous stirring during and after the quench.

Conclusion

The described two-step synthesis provides a reliable and efficient pathway to this compound. The strategy, which involves N-alkylation of piperidine-4-carbonitrile followed by LiAlH₄ reduction, is built upon well-understood and scalable chemical transformations. By understanding the causality behind the choice of reagents and conditions, and by adhering to strict safety and handling protocols, researchers can confidently produce this valuable chemical intermediate for application in pharmaceutical research and development.

References

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
  • Wang, F., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry. [Link]
  • Recent advances in selective catalytic hydrogenation of nitriles to primary amines. CoLab. [Link]
  • Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]
  • Werner, T., et al. Method for the hydrogenation of nitriles to primary amines.
  • Liu, W., & Liu, J. (2022). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]
  • Pálinkás, J., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]
  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]
  • Reduction of nitriles. Chemguide. [Link]
  • Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]
  • Straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine deriv
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Procedure for N-alkylation of Piperidine?
  • 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. MDPI. [Link]
  • Convenient Novel Method to Access N-Benzylated Isatoic Anhydride. National Institutes of Health (NIH). [Link]

Sources

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: A Comprehensive Technical Guide to its Synthesis and Application as a Key Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-(Aminomethyl)piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting a wide range of biological receptors and enzymes. Within this class, the 4-(aminomethyl)piperidine moiety serves as a particularly versatile linchpin, providing a primary amine handle for further elaboration into more complex molecular architectures.

This technical guide focuses on (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine , a key chemical intermediate that strategically combines the utility of the 4-(aminomethyl)piperidine core with the advantages of a 4-methoxybenzyl (PMB) protecting group on the piperidine nitrogen. The PMB group offers robust protection under a variety of reaction conditions, yet can be cleaved under relatively mild oxidative or acidic conditions, making it a valuable tool in multi-step synthetic campaigns. This guide provides a detailed exploration of the synthesis of this intermediate, its analytical characterization, and its pivotal role in the development of cutting-edge therapeutics.

Synthesis of this compound

The synthesis of the title compound is most efficiently achieved from the commercially available precursor, 1-(4-Methoxybenzyl)piperidin-4-one . Two robust and scalable methods are presented herein: a classical two-step approach via an oxime intermediate and a modern, one-pot reductive amination.

Method 1: Two-Step Synthesis via an Oxime Intermediate

This traditional and highly reliable method involves the conversion of the ketone to an oxime, followed by reduction to the desired primary amine. This approach offers clear intermediate isolation and is less prone to over-alkylation.

Principle and Rationale: The conversion of a ketone to a primary amine via an oxime intermediate is a foundational transformation in organic synthesis. The initial formation of the C=N double bond of the oxime provides a stable intermediate that can be purified before the final, high-energy reduction step. The use of a powerful hydride reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), ensures the complete reduction of the oxime to the primary amine.[1][2]

Experimental Workflow: Oxime Formation and Reduction

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction start1 1-(4-Methoxybenzyl)piperidin-4-one + Hydroxylamine HCl + Base (e.g., NaOAc) process1 Reflux in Ethanol/Water start1->process1 workup1 Cooling, Precipitation, Filtration process1->workup1 product1 1-(4-Methoxybenzyl)piperidin-4-one Oxime workup1->product1 start2 Oxime Intermediate in Dry THF/Ether product1->start2 Proceed to Reduction process2 Slow addition to LiAlH₄ slurry at 0°C, then reflux start2->process2 workup2 Quench (Fieser workup), Filtration, Extraction, Concentration process2->workup2 product2 This compound workup2->product2

Caption: Workflow for the two-step synthesis via an oxime intermediate.

Experimental Protocol: Method 1

Step 1: Synthesis of 1-(4-Methoxybenzyl)piperidin-4-one Oxime

  • To a solution of 1-(4-methoxybenzyl)piperidin-4-one (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is added hydroxylamine hydrochloride (1.5 eq) and a mild base such as sodium acetate (2.0 eq).

  • The reaction mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and then further cooled in an ice bath to induce precipitation of the product.

  • The resulting solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the oxime as a white to off-white solid, which can often be used in the next step without further purification.

Step 2: Reduction of 1-(4-Methoxybenzyl)piperidin-4-one Oxime

  • A stirred slurry of Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in a dry, ethereal solvent (e.g., diethyl ether or THF) is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C.

  • A solution of the oxime from the previous step (1.0 eq) in the same dry solvent is added dropwise to the LiAlH₄ slurry, maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-8 hours until TLC indicates complete consumption of the starting material.

  • The reaction is carefully quenched by cooling to 0°C and sequential, dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) for every x grams of LiAlH₄ used (Fieser workup).

  • The resulting granular precipitate is filtered off and washed thoroughly with the reaction solvent. The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.

  • Purification via flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, often with a small amount of ammonium hydroxide) yields This compound as a viscous oil or low-melting solid.

Method 2: One-Pot Reductive Amination

This modern approach streamlines the synthesis into a single step, offering higher efficiency and avoiding the use of harsh reducing agents.

Principle and Rationale: Direct reductive amination involves the in situ formation of an imine or iminium ion from the ketone and an ammonia source, which is then immediately reduced by a mild, selective hydride agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is sufficiently mild to not reduce the starting ketone, but highly effective at reducing the protonated imine (iminium ion).[3][4] This selectivity allows for a one-pot procedure with high yields.[5]

Experimental Workflow: One-Pot Reductive Amination

G cluster_0 One-Pot Reaction start 1-(4-Methoxybenzyl)piperidin-4-one + Ammonium Acetate + Acetic Acid in DCE process Stir at RT, then add NaBH(OAc)₃ start->process workup Aqueous NaHCO₃ Quench, Extraction, Concentration process->workup product This compound workup->product

Caption: Workflow for the one-pot reductive amination synthesis.

Experimental Protocol: Method 2

  • To a stirred solution of 1-(4-methoxybenzyl)piperidin-4-one (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) is added ammonium acetate (5-10 eq).

  • A catalytic amount of acetic acid (e.g., 0.1-0.2 eq) can be added to facilitate iminium ion formation. The mixture is stirred at room temperature for 1-2 hours.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) is then added portion-wise to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, with progress monitored by LC-MS or TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous phase is extracted several times with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography as described in Method 1 to yield the pure amine.

Method ComparisonYieldPuritySafety ConsiderationsScalability
Method 1 (Oxime) Good-ExcellentHigh (with intermediate purification)Requires careful handling of LiAlH₄Good
Method 2 (Reductive Amination) ExcellentHighNaBH(OAc)₃ is a milder reagentExcellent

Analytical Characterization

AnalysisPredicted Data
¹H NMR (400 MHz, CDCl₃)δ ~ 7.22 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (d, J=8.4 Hz, 2H, Ar-H), 3.79 (s, 3H, OCH₃), 3.45 (s, 2H, Ar-CH₂-N), 2.80 (d, J=11.2 Hz, 2H, piperidine H-2/6eq), 2.55 (d, J=6.4 Hz, 2H, C-CH₂-NH₂), 1.95 (t, J=11.2 Hz, 2H, piperidine H-2/6ax), 1.70 (d, J=12.0 Hz, 2H, piperidine H-3/5eq), 1.40-1.25 (m, 3H, piperidine H-4, H-3/5ax), 1.20 (br s, 2H, NH₂).
¹³C NMR (100 MHz, CDCl₃)δ ~ 158.6 (Ar C-O), 130.4 (Ar C-C), 130.2 (Ar C-H), 113.7 (Ar C-H), 62.8 (Ar-CH₂-N), 55.2 (OCH₃), 53.0 (piperidine C-2/6), 47.1 (C-CH₂-NH₂), 39.5 (piperidine C-4), 31.0 (piperidine C-3/5).
Mass Spec (ESI+) Expected [M+H]⁺: 235.18
IR Spectroscopy (cm⁻¹)~3350-3200 (N-H stretch, amine), ~2950-2800 (C-H stretch, aliphatic), ~1610, 1510 (C=C stretch, aromatic), ~1245 (C-O stretch, ether).

Role as a Key Intermediate in Pharmaceutical Synthesis

The true value of this compound lies in its utility as a scaffold for building complex, biologically active molecules. The primary amine serves as a nucleophilic handle for a variety of coupling reactions, while the PMB-protected piperidine nitrogen remains inert until a strategic deprotection is desired.

Case Study: Synthesis of LSD1 Inhibitors (e.g., GSK2879552)

Lysine-specific demethylase 1 (LSD1) is a key enzyme in epigenetic regulation, and its inhibition has emerged as a promising strategy in oncology. Several potent LSD1 inhibitors utilize the 4-(aminomethyl)piperidine core.

LSD1's Role in Gene Regulation

G cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention Histone Histone H3 Methylation Methylation (H3K4me1/2) Histone->Methylation Methyltransferase LSD1 LSD1 Enzyme Methylation->LSD1 Demethylation Demethylation LSD1->Demethylation Gene_Activation Reactivation of Tumor Suppressor Genes LSD1->Gene_Activation prevents repression Gene_Repression Gene Repression Demethylation->Gene_Repression Inhibitor GSK2879552 (LSD1 Inhibitor) Block Inhibition Inhibitor->Block Block->LSD1

Caption: Role of LSD1 in gene silencing and its inhibition as a therapeutic strategy.

In the synthesis of LSD1 inhibitors like GSK2879552, a precursor structurally analogous to our title compound is crucial. The primary amine of the (piperidin-4-yl)methanamine core is used to form a key secondary amine linkage with another part of the molecule, often through reductive amination with a suitable aldehyde. The PMB group serves to protect the piperidine nitrogen during these transformations, and would be removed in a later step to allow for further functionalization or to yield the final active pharmaceutical ingredient.

Conclusion

This compound is a high-value, versatile chemical intermediate whose synthesis is readily achievable through well-established and scalable chemical methodologies. Its strategic design, incorporating a reactive primary amine and a robust protecting group, makes it an indispensable tool for medicinal chemists. As demonstrated by its application in the synthesis of complex therapeutic agents, this building block provides a reliable and efficient entry point to the highly sought-after 4-(aminomethyl)piperidine scaffold, paving the way for the discovery and development of next-generation pharmaceuticals.

References

  • Felfer, U., et al. (2000). A Practical and Cost-Effective Synthesis of Optically Active trans-3,4-diaminopyrrolidines. Synthesis, 2000(12), 1659-1665.
  • Royal Society of Chemistry. (2016). Supporting Information for Catalytic Oxidative Coupling.
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115.
  • Feldman, H. S., et al. (1952). Reduction of Oximes with Lithium Aluminum Hydride. Journal of the American Chemical Society, 74(2), 296-297.
  • Organic Chemistry Data. (2021). 13C NMR Chemical Shifts.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

Sources

An In-depth Technical Guide to the (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] This guide focuses on a specific and highly versatile derivative: the (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine scaffold. We will explore its synthetic pathways, physicochemical properties, and its strategic importance in drug design. The 4-methoxybenzyl (PMB) group, often regarded as a simple protecting group, will be shown to play a crucial dual role, contributing significantly to the pharmacodynamic and pharmacokinetic profiles of active compounds. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive technical overview, including detailed synthetic protocols, analyses of structure-activity relationships (SAR), and a look into the therapeutic potential of molecules built upon this valuable framework.

Introduction: The Strategic Value of the Scaffold

The enduring prevalence of the piperidine scaffold in drug discovery is a testament to its remarkable utility.[1][2] Its saturated, six-membered heterocyclic structure offers a stable, three-dimensional framework that can orient substituents into precise vectors to optimize interactions with biological targets. The basic nitrogen atom, typically protonated at physiological pH, provides a key interaction point for forming salt bridges with acidic residues in protein binding pockets.

The this compound scaffold builds upon this foundation with two key features:

  • The 4-yl-methanamine Moiety: This extension from the piperidine ring provides a primary amine, a versatile functional handle for introducing a wide array of substituents. This allows for extensive chemical exploration to modulate properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

  • The 1-(4-Methoxybenzyl) Group (PMB): The PMB group is a fascinating component with a dual identity. In synthetic chemistry, it is a well-established protecting group for secondary amines, prized for its stability under various conditions and its susceptibility to cleavage via oxidative or strongly acidic methods.[3][4][5] However, in a medicinal chemistry context, it is far more than an inert placeholder. The benzyl ring can engage in hydrophobic and π-stacking interactions, while the methoxy group's oxygen atom can act as a crucial hydrogen bond acceptor. This dual nature allows the PMB group to serve as a key pharmacophoric element, directly contributing to target binding and biological activity.

This guide will dissect these features to provide a holistic understanding of the scaffold's power in developing next-generation therapeutics.

Synthesis and Characterization

The synthesis of the this compound scaffold is robust and can be accomplished through a multi-step sequence involving standard, high-yielding organic chemistry transformations. A common and efficient pathway begins with commercially available N-Boc-4-piperidone.

Overall Synthetic Pathway

The synthesis can be logically divided into two primary stages:

  • Formation of the Core Intermediate: Synthesis of (piperidin-4-yl)methanamine from a protected piperidone precursor.

  • N-Alkylation: Introduction of the 4-methoxybenzyl group onto the piperidine nitrogen.

G start N-Boc-4-piperidone intermediate1 tert-butyl 4-(aminomethyl)piperidine-1-carboxylate start->intermediate1 Reductive Amination step1_reagents NH4OAc, NaBH3CN Methanol intermediate2 (Piperidin-4-yl)methanamine intermediate1->intermediate2 Boc Deprotection step2_reagents Trifluoroacetic Acid (TFA) Dichloromethane (DCM) final_product This compound intermediate2->final_product Reductive Amination step3_reagents 4-Methoxybenzaldehyde Sodium triacetoxyborohydride (NaBH(OAc)3)

Caption: General Synthetic Workflow for the Target Scaffold.

Detailed Experimental Protocol

This protocol represents a standard, self-validating system for laboratory-scale synthesis.

Step 1: Synthesis of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (10.0 g, 50.2 mmol) in methanol (200 mL), add ammonium acetate (38.7 g, 502 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (NaBH3CN) (6.3 g, 100.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Partition the residue between 1 M NaOH (100 mL) and dichloromethane (DCM, 200 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of (Piperidin-4-yl)methanamine

  • Dissolve the crude product from Step 1 in DCM (100 mL).

  • Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) (38.7 mL, 502 mmol).

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure.

  • Add 2 M NaOH until the pH is >12 to liberate the free amine.

  • Extract the product into DCM (3 x 150 mL).

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate carefully to yield (piperidin-4-yl)methanamine.

Step 3: Synthesis of this compound

  • Dissolve (Piperidin-4-yl)methanamine (5.7 g, 50.0 mmol) in 1,2-dichloroethane (DCE, 250 mL).

  • Add 4-methoxybenzaldehyde (6.8 g, 50.0 mmol).

  • Stir for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)3) (15.9 g, 75.0 mmol).

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) solution (100 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM/Methanol/NH4OH) to afford the final compound.

Physicochemical Properties
PropertyValue
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Appearance Colorless to pale yellow oil/solid
LogP (calculated) ~2.5
pKa (predicted) ~9.8 (piperidine N), ~10.5 (primary amine)

Medicinal Chemistry Applications and Bioactivity

The this compound scaffold is a versatile starting point for developing ligands for a range of biological targets, particularly within the central nervous system (CNS) and for pain management.

N-Type Calcium Channel Blockers for Analgesia

A compelling application of this scaffold is in the development of N-type (Cav2.2) calcium channel blockers. These channels are critical for neurotransmitter release in pain-signaling pathways. Blocking them can produce potent analgesia. Research in this area led to the discovery of potent analgesic agents based on a closely related scaffold.[6] For example, modifying the primary amine and the benzyl ring led to compounds with high affinity for N-type calcium channels.[6]

  • Mechanism Insight: The piperidine nitrogen and the exocyclic amine provide two key points for substitution. The 1-benzyl group fits into a hydrophobic pocket of the channel protein, while modifications on the 4-methanamine group can be used to fine-tune potency and selectivity.[6]

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron pain_signal Pain Signal (Action Potential) ca_channel N-Type Ca2+ Channel (Cav2.2) pain_signal->ca_channel Depolarization Opens Channel vesicles Synaptic Vesicles (w/ Glutamate) ca_channel->vesicles Ca2+ Influx release Neurotransmitter Release vesicles->release receptors Glutamate Receptors (e.g., AMPA, NMDA) release->receptors Glutamate Binds propagation Signal Propagation (Pain Perception) receptors->propagation blocker (1-(4-Methoxybenzyl)piperidin- 4-yl)methanamine Derivative blocker->ca_channel Blocks Channel

Caption: Mechanism of Analgesia via N-Type Calcium Channel Blockade.

Ligands for Serotonin and Other CNS Receptors

The piperidine core is a common feature in many CNS-active agents. Derivatives of the related 1-methylpiperidin-4-yl scaffold have shown potent inverse agonist activity at the 5-hydroxytryptamine (5-HT)2A receptor, a target for antipsychotic agents.[7] The structural similarity suggests that the this compound scaffold could be similarly decorated to target a variety of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors. The methoxybenzyl group can provide key interactions that enhance binding affinity and selectivity.

Structure-Activity Relationship (SAR) Summary

The table below summarizes how modifications to the core scaffold can influence biological activity, based on findings from related chemical series.

Scaffold PositionModification TypeTypical Biological EffectRationale
Piperidine N1 Replace 4-methoxybenzyl with other substituted benzyls (e.g., 4-dimethylamino)Modulates potency and target selectivity.[6]Alters electronic and steric properties, affecting fit in hydrophobic pockets.
Piperidine N1 Replace benzyl with alkyl or other aryl groupsCan drastically change the target class (e.g., from ion channels to transporters).[8]Different groups engage different sub-pockets within the binding site.
4-Methanamine N-alkylation or N-acylationFine-tunes potency and physicochemical properties (e.g., LogP, pKa).[9]Adds new interaction points (H-bond donors/acceptors) and alters solubility/permeability.
4-Methanamine Incorporation into a larger heterocyclic systemCan improve metabolic stability and introduce new binding interactions.Replaces a metabolically labile primary amine with a more robust structure.
4-Methoxy O-CH3 Demethylation to a hydroxyl groupCan introduce a strong H-bond donor, potentially increasing potency.Allows for a new, strong hydrogen bond with the target protein.

Conclusion and Future Perspectives

The this compound scaffold is a high-value framework in medicinal chemistry. Its synthetic accessibility, coupled with its inherent structural and electronic features, makes it an ideal starting point for library synthesis and lead optimization campaigns. The dual role of the PMB group as both a synthetic handle and a key pharmacophoric element provides a unique strategic advantage.

Future research will likely focus on:

  • Exploring New Target Classes: Applying libraries based on this scaffold to novel protein targets identified through genomic and proteomic approaches.

  • Developing Covalent Inhibitors: Modifying the methanamine group to incorporate a reactive "warhead" for covalent targeting of enzymes or receptors, which can lead to drugs with longer duration of action.

  • Chiral Synthesis: Introducing chirality at the 4-position of the piperidine ring to explore stereospecific interactions, which can lead to enhanced potency and selectivity while reducing off-target effects.[1][2]

By leveraging the foundational principles outlined in this guide, drug discovery teams can effectively harness the power of the this compound scaffold to develop innovative therapeutics for a wide range of human diseases.

References

  • Benchchem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • ResearchGate. Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
  • University of Vienna. The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones.
  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]
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  • MDPI. (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime: Synthesis and DFT Studies. [Link]
  • Heterocycles. p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. [Link]

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The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Privilege of the Piperidine Moiety

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a pillar in the architecture of modern pharmaceuticals.[1] Its widespread presence in a vast number of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged scaffold" in medicinal chemistry.[2][3] This privileged status is not arbitrary; it arises from a confluence of favorable characteristics that make it an invaluable building block for drug designers.

The utility of the piperidine scaffold stems from several key features. Its saturated, three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric groups, which is crucial for effective interaction with biological targets.[2] The nitrogen atom within the ring is typically basic, allowing it to act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor. This facilitates critical interactions with receptor binding pockets and can be modulated to fine-tune physicochemical properties such as solubility and membrane permeability.[3][4] Furthermore, the piperidine ring is conformationally flexible, predominantly adopting a chair conformation to minimize strain, but also capable of existing in boat and twist-boat forms.[5][6] This conformational versatility allows piperidine-containing molecules to adapt to the steric demands of their biological targets.[4]

The prevalence of piperidine is not limited to synthetic drugs; it is also a common motif in a wide array of naturally occurring alkaloids with potent biological activities, such as morphine and atropine.[7][8] This natural precedent further underscores the evolutionary selection of this scaffold for biological recognition. From central nervous system (CNS) modulators and analgesics to anticancer and antiviral agents, the applications of piperidine derivatives span a remarkable breadth of therapeutic areas.[9][10] This guide will provide a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of piperidine derivatives, offering insights for the continued development of novel and effective pharmaceuticals.

Synthetic Strategies: Constructing the Piperidine Core

The synthetic tractability of the piperidine ring is a major contributor to its prevalence in drug discovery.[3] A diverse arsenal of synthetic methodologies has been developed for the construction and functionalization of this scaffold, ranging from classical cyclization reactions to modern catalytic approaches.

Key Synthetic Methodologies

A variety of synthetic routes are employed to construct the piperidine ring, each with its own advantages and suitability for different substitution patterns. Some of the most common and powerful methods include:

  • Hydrogenation of Pyridine Derivatives: This is one of the most direct and widely used methods for synthesizing piperidines.[8] A broad range of catalysts, including palladium, platinum, and ruthenium, can be employed to achieve the reduction of the aromatic pyridine ring to its saturated piperidine counterpart.[8] This method is often chemoselective, allowing for the preservation of other functional groups in the molecule.[8]

  • Intramolecular Cyclization Reactions: These reactions involve the formation of the piperidine ring by closing a linear precursor.[8] There are numerous variations of this approach, including:

    • Reductive Amination: Cyclization of δ-amino aldehydes or ketones.

    • Alkene Cyclization: Gold or palladium-catalyzed oxidative amination of non-activated alkenes.[8]

    • Radical-Mediated Amine Cyclization: Cobalt-catalyzed radical cyclization of linear amino-aldehydes.[8]

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex piperidine derivatives by combining three or more starting materials in a single synthetic operation.[8] These reactions are prized for their atom economy and ability to rapidly generate libraries of diverse compounds.

The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule. The continuous development of novel and efficient synthetic methods further expands the accessible chemical space for piperidine-based drug discovery.[11]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

The following protocol provides a general procedure for the synthesis of a substituted piperidine via the hydrogenation of a pyridine precursor. This method is exemplified by the synthesis of a precursor to Donepezil, a widely used drug for the treatment of Alzheimer's disease.[8]

Reaction: Chemoselective hydrogenation of a substituted pyridine.[8]

Materials:

  • Substituted pyridine precursor

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Magnetic stirrer

Procedure:

  • Dissolve the substituted pyridine precursor in methanol in a suitable round-bottom flask.

  • Carefully add 10 mol% of palladium on carbon to the solution.

  • Place the flask in the hydrogenation apparatus.

  • Purge the system with nitrogen or argon to remove air.

  • Introduce hydrogen gas to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.

  • Purify the product by column chromatography or recrystallization as needed.

Causality: The palladium catalyst facilitates the addition of hydrogen atoms across the double bonds of the pyridine ring, leading to its saturation. The choice of a heterogeneous catalyst like Pd/C simplifies the workup procedure, as it can be easily removed by filtration.[8] The chemoselectivity of this reaction allows for the reduction of the pyridine ring without affecting other sensitive functional groups that may be present in the molecule.[8]

Diagram: General Synthetic Approaches to Piperidine Scaffolds

G General Synthetic Pathways to Piperidine Derivatives Pyridine Pyridine Derivatives Piperidine Piperidine Scaffold Pyridine->Piperidine Hydrogenation (Pd/C, PtO₂, Ru) Linear_Precursors Acyclic Precursors (e.g., amino-aldehydes, alkenes) Linear_Precursors->Piperidine Intramolecular Cyclization (Reductive Amination, Alkene Cyclization) MCR_Components Multiple Starting Materials (3+ components) MCR_Components->Piperidine Multicomponent Reactions

Caption: Key synthetic routes to the piperidine core.

Structure-Activity Relationships (SAR) and Conformational Analysis

The biological activity of piperidine derivatives is highly dependent on the nature, position, and stereochemistry of the substituents on the ring.[1] A thorough understanding of these structure-activity relationships is essential for optimizing lead compounds into potent and selective drug candidates.

Impact of Substitution on Biological Activity

Systematic modification of the piperidine scaffold has revealed key trends in SAR across various therapeutic targets. For instance, in the development of nonpeptide gonadotropin-releasing hormone (GnRH) antagonists, substitutions on the piperidine ring were found to significantly impact binding potency and pharmacokinetic properties.[12] It was observed that a small group at the 6-position of the piperidine was tolerated for GnRH binding, and the introduction of a trifluoromethyl group at this position reduced clearance and increased oral bioavailability.[12]

Similarly, in the design of dipeptidyl peptidase IV (DPP4) inhibitors for the treatment of type 2 diabetes, the structure-activity relationships of piperidine-constrained phenethylamines were extensively explored.[13] The replacement of an open-chain linker with a more rigid pyrimidine dramatically improved potency.[13]

Table 1: SAR of Piperidine Derivatives as Anticancer Agents [1]

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)
Furan-pyrazole piperidine derivativesAkt1Furan-pyrazole moiety0.02 - 5.3
OVCAR-8 (Ovarian)0.1 - 15.8
HCT116 (Colon)0.2 - 21.4
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)Thiosemicarbazone at C413.70 - 47.30
The Importance of Conformational Analysis

The three-dimensional conformation of the piperidine ring plays a critical role in its interaction with biological targets.[5] The piperidine ring predominantly adopts a chair conformation, but the presence of substituents can influence the equilibrium between different chair, boat, and twist-boat conformations.[5][6] Theoretical and experimental methods, such as NMR spectroscopy and computational modeling, are crucial for elucidating the conformational preferences of piperidine derivatives.[5][14]

For example, studies on fluorinated piperidines have shown that the orientation of the fluorine atom (axial vs. equatorial) can be influenced by a delicate balance of steric and electronic effects, including charge-dipole interactions and hyperconjugation.[14][15] This conformational preference can be further manipulated by the solvent polarity, providing a tool to fine-tune the three-dimensional structure of lead compounds.[15]

Diagram: Conformational Isomers of Piperidine

G Piperidine Ring Conformations cluster_0 Chair Conformations cluster_1 Other Conformations Chair1 Chair 1 Chair2 Chair 2 Chair1->Chair2 Ring Flip Boat Boat TwistBoat Twist-Boat

Caption: Common conformations of the piperidine ring.

Therapeutic Applications of Piperidine Derivatives

The versatility of the piperidine scaffold is reflected in its presence in drugs across a wide range of therapeutic classes.[8][9]

Central Nervous System (CNS) Disorders

Piperidine derivatives are particularly prominent in the treatment of CNS disorders. Many antipsychotic medications, such as haloperidol and risperidone, feature a piperidine moiety.[16] Stimulants like methylphenidate, used for the treatment of ADHD, also contain this scaffold.[16] In the realm of neurodegenerative diseases, donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease, incorporates a piperidine ring.[8][17] The basic nitrogen of the piperidine is often crucial for interacting with key residues in CNS targets.

Pain Management

The piperidine structure is a core component of many potent analgesics. Morphine, a naturally occurring opioid, contains a fused piperidine ring.[7] Synthetic opioids, such as fentanyl and pethidine, are also piperidine derivatives and are among the most powerful pain relievers used in clinical practice.[16][18] The piperidine nitrogen is essential for the analgesic activity of these compounds, as it interacts with opioid receptors.[19]

Oncology

Piperidine derivatives have emerged as promising anticancer agents, targeting various molecular pathways involved in tumor growth and proliferation.[9][20] They have been shown to inhibit key signaling pathways such as PI3K/Akt and STAT3, and to induce apoptosis in cancer cells.[20] Raloxifene, a selective estrogen receptor modulator (SERM) used in the prevention and treatment of breast cancer, contains a piperidine ring.[9]

Infectious Diseases

The piperidine scaffold is also found in drugs used to treat infectious diseases. For example, some antiviral agents incorporate piperidine derivatives.[9] Additionally, the antimalarial properties of certain piperidine-containing compounds have been investigated.[9]

Diagram: Therapeutic Areas of Piperidine-Containing Drugs

G Diverse Therapeutic Applications of Piperidine Derivatives Piperidine Piperidine Scaffold CNS CNS Disorders (Antipsychotics, Stimulants) Piperidine->CNS Pain Pain Management (Opioids) Piperidine->Pain Oncology Oncology (SERMs, Kinase Inhibitors) Piperidine->Oncology Infectious_Diseases Infectious Diseases (Antivirals, Antimalarials) Piperidine->Infectious_Diseases Cardiovascular Cardiovascular (Antihypertensives) Piperidine->Cardiovascular Metabolic_Disorders Metabolic Disorders (Antidiabetics) Piperidine->Metabolic_Disorders

Caption: Broad therapeutic impact of the piperidine scaffold.

Future Directions and Conclusion

The piperidine scaffold continues to be a fertile ground for drug discovery. Ongoing research is focused on the development of novel synthetic methodologies to access more complex and diverse piperidine derivatives, including those with precisely controlled stereochemistry.[21][22] The exploration of piperidine bioisosteres, which are structurally related motifs that can modulate physicochemical and pharmacokinetic properties, is another active area of investigation.[23][24][25]

References

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Methodological & Application

Synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine is a disubstituted piperidine derivative that serves as a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to introduce a three-dimensional framework that can facilitate precise interactions with biological targets. The 4-aminomethylpiperidine core is of particular interest for introducing linkers or pharmacophoric elements in drug design. The 4-methoxybenzyl (PMB) group is a common N-protecting group for secondary amines, which can be cleaved under oxidative or strongly acidic conditions, offering a strategic advantage in multi-step syntheses.

This application note provides a comprehensive, two-step protocol for the synthesis of this compound, commencing from commercially available piperidine-4-carbonitrile. The described methodology is designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and safety considerations. The protocol first details the N-alkylation of piperidine-4-carbonitrile with 4-methoxybenzyl chloride, followed by the reduction of the nitrile intermediate to the target primary amine.

Overall Synthesis Pathway

The synthesis is achieved through a two-step sequence:

  • Step 1: N-Alkylation - Synthesis of the intermediate, 1-(4-methoxybenzyl)piperidine-4-carbonitrile, via nucleophilic substitution.

  • Step 2: Nitrile Reduction - Conversion of the nitrile intermediate to the primary amine, this compound, using a powerful reducing agent.

Synthesis_Pathway Piperidine-4-carbonitrile Piperidine-4-carbonitrile Intermediate_Nitrile 1-(4-Methoxybenzyl)piperidine- 4-carbonitrile Piperidine-4-carbonitrile->Intermediate_Nitrile  Step 1: N-Alkylation (K2CO3, Acetonitrile) 4-Methoxybenzyl_chloride 4-Methoxybenzyl_chloride 4-Methoxybenzyl_chloride->Intermediate_Nitrile Final_Product (1-(4-Methoxybenzyl)piperidin- 4-yl)methanamine Intermediate_Nitrile->Final_Product  Step 2: Nitrile Reduction (THF, then H2O workup) Reducing_Agent LiAlH4 or Raney Ni/H2 Reducing_Agent->Final_Product

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

PART 1: Synthesis of 1-(4-Methoxybenzyl)piperidine-4-carbonitrile (Intermediate)

Mechanistic Rationale: This reaction is a standard N-alkylation of a secondary amine (piperidine-4-carbonitrile) with an alkyl halide (4-methoxybenzyl chloride). It proceeds via an SN2 nucleophilic substitution mechanism. The secondary amine acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-methoxybenzyl chloride. A non-nucleophilic base, such as potassium carbonate, is essential to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Piperidine-4-carbonitrile≥98%Commercially Available
4-Methoxybenzyl chloride≥98%Commercially Available
Anhydrous Potassium Carbonate (K₂CO₃)≥99%Commercially Available
Anhydrous Acetonitrile (MeCN)ACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Brine (saturated aq. NaCl)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine-4-carbonitrile (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Reagent Addition: While stirring the suspension, add 4-methoxybenzyl chloride (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(4-methoxybenzyl)piperidine-4-carbonitrile as a solid.

PART 2: Synthesis of this compound (Final Product)

Mechanistic Rationale: This step involves the reduction of a nitrile to a primary amine. Two robust methods are presented.

  • Method A (Lithium Aluminum Hydride): Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent that readily converts nitriles to primary amines.[1][2][3][4][5] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic nitrile carbon, forming an intermediate imine anion. A second hydride transfer then reduces the imine to a dianion, which upon aqueous workup is protonated to yield the primary amine.[1][2][4]

  • Method B (Catalytic Hydrogenation): Catalytic hydrogenation using Raney Nickel is an effective and often more scalable method for nitrile reduction.[6][7][8] The reaction involves the addition of hydrogen (H₂) across the carbon-nitrogen triple bond, catalyzed by the nickel surface. This method can sometimes lead to the formation of secondary and tertiary amine byproducts through the reaction of the intermediate imine with the product amine.[6][8] The use of ammonia-saturated solvent can help to suppress these side reactions.[8]

Method A: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(4-Methoxybenzyl)piperidine-4-carbonitrile-From Step 1
Lithium Aluminum Hydride (LiAlH₄)Powder or solution in THFCommercially Available
Anhydrous Tetrahydrofuran (THF)ACS GradeCommercially Available
Sodium Sulfate DecahydrateACS GradeCommercially Available
Diethyl EtherACS GradeCommercially Available
Hydrochloric Acid (HCl)1M solution in EtherCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 eq) and anhydrous THF under a nitrogen atmosphere.

  • Reagent Addition: Cool the LiAlH₄ suspension to 0°C in an ice bath. Dissolve 1-(4-methoxybenzyl)piperidine-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching (Fieser workup): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Filtration and Extraction: Stir the mixture for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF.

  • Drying and Concentration: Combine the filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by silica gel column chromatography (using a mobile phase containing a small percentage of triethylamine to prevent streaking) or by conversion to its hydrochloride salt.

Method B: Reduction with Raney® Nickel

Materials and Reagents:

Reagent/MaterialGradeSupplier
1-(4-Methoxybenzyl)piperidine-4-carbonitrile-From Step 1
Raney® Nickel (slurry in water)-Commercially Available
Methanol (MeOH)ACS GradeCommercially Available
Ammonium Hydroxide (aq. NH₄OH)ConcentratedCommercially Available
Hydrogen Gas (H₂)High PurityGas Cylinder

Step-by-Step Procedure:

  • Catalyst Preparation: In a suitable hydrogenation vessel, carefully wash the Raney® Nickel slurry with methanol to remove the water.

  • Reaction Setup: To the vessel, add a solution of 1-(4-methoxybenzyl)piperidine-4-carbonitrile (1.0 eq) in methanolic ammonia (prepared by bubbling ammonia gas through cold methanol or by adding concentrated aqueous NH₄OH to methanol).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper as it is pyrophoric.[6] Keep it wet with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify as described in Method A.

Quantitative Data Summary

StepReactantMolar Eq.ProductTheoretical Yield
1Piperidine-4-carbonitrile1.01-(4-Methoxybenzyl)piperidine-4-carbonitrile~85-95%
21-(4-Methoxybenzyl)piperidine-4-carbonitrile1.0This compound~80-90%

Product Characterization (Predicted)

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.25 (d, J=8.4 Hz, 2H, Ar-H), 6.85 (d, J=8.4 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.45 (s, 2H, Ar-CH₂-N), 2.85 (m, 2H, piperidine-H), 2.50 (d, J=6.8 Hz, 2H, -CH₂-NH₂), 1.95 (m, 2H, piperidine-H), 1.70 (m, 2H, piperidine-H), 1.40 (m, 3H, piperidine-H & NH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.8 (Ar-C-O), 130.5 (Ar-C), 130.0 (Ar-C), 113.8 (Ar-C), 63.0 (Ar-CH₂-N), 55.3 (OCH₃), 53.5 (piperidine C2/C6), 46.5 (-CH₂-NH₂), 38.0 (piperidine C4), 29.5 (piperidine C3/C5).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₄H₂₂N₂O [M+H]⁺: 235.18; found: 235.2.

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • 4-Methoxybenzyl chloride: Lachrymator and corrosive. Causes severe skin burns and eye damage.[5][9][10][11][12] Handle with extreme care in a fume hood.

  • Piperidine-4-carbonitrile: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[13][14][15][16][17]

  • Lithium Aluminum Hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water, releasing flammable hydrogen gas which may ignite spontaneously.[1][2][3][4][18] Causes severe chemical burns.[2][3] Must be handled under an inert atmosphere (nitrogen or argon). Fires must be extinguished with a Class D extinguisher, dry sand, or powdered limestone; DO NOT use water or carbon dioxide extinguishers .[4]

  • Raney® Nickel: Pyrophoric when dry.[6][7][8][19] It is typically supplied as a slurry in water. Always keep the catalyst wet. After filtration, the catalyst should be quenched by slowly adding it to a dilute acid solution (e.g., HCl) before disposal.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitrile Reduction (LiAlH4 Method) s1_setup 1. Reaction Setup: Piperidine-4-carbonitrile, K2CO3 in MeCN s1_add 2. Add 4-Methoxybenzyl chloride s1_setup->s1_add s1_reflux 3. Reflux for 4-6h s1_add->s1_reflux s1_workup 4. Cool, Filter, Concentrate s1_reflux->s1_workup s1_extract 5. Extraction with Ethyl Acetate s1_workup->s1_extract s1_purify 6. Column Chromatography s1_extract->s1_purify s1_product Intermediate Nitrile s1_purify->s1_product s2_add 2. Add Intermediate Nitrile at 0°C s1_product->s2_add Use in next step s2_setup 1. Reaction Setup: LiAlH4 in THF under N2 s2_setup->s2_add s2_reflux 3. Reflux for 4h s2_add->s2_reflux s2_quench 4. Cool to 0°C and Quench (Fieser) s2_reflux->s2_quench s2_filter 5. Filter through Celite s2_quench->s2_filter s2_concentrate 6. Concentrate Filtrate s2_filter->s2_concentrate s2_purify 7. Column Chromatography s2_concentrate->s2_purify s2_product Final Product s2_purify->s2_product

Caption: Step-by-step experimental workflow for the synthesis.

References

  • JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. [Link]
  • Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. [Link]
  • Clark, J. (n.d.). Reduction of nitriles. Chemguide. [Link]
  • NJ Department of Health. (1999). Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]
  • Wikipedia. (2024). Nitrile reduction. [Link]
  • Mondal, J., & Adhikari, A. (2012). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Tetrahedron Letters, 53(32), 4155-4158.
  • Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 225-235.
  • Chamberland, S. (n.d.). SOP: Weighing and Working with Raney Nickel. University of Nevada, Reno. [Link]
  • NJ Department of Health. (2010). Hazardous Substance Fact Sheet: Raney Nickel. [Link]
  • Capot Chemical. (n.d.). MSDS of 1-(Pyridin-4-yl)piperidine-4-carbonitrile. [Link]
  • Chemos GmbH & Co.KG. (n.d.).

Sources

Synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine via Reductive Amination: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol and in-depth scientific rationale for the synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine, a valuable building block in medicinal chemistry. The synthesis is achieved through a highly efficient one-pot reductive amination procedure, employing piperidine-4-carbaldehyde and 4-methoxybenzylamine as key starting materials. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also critical insights into the underlying reaction mechanism, reagent selection, and process optimization. By elucidating the "why" behind the "how," this document aims to empower chemists to confidently execute and adapt this synthesis for their specific research needs.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine moiety is a privileged scaffold in modern drug discovery, frequently appearing in a vast array of clinically successful therapeutics.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a diverse range of biological receptors. The title compound, this compound, incorporates this critical piperidine core, further functionalized with a primary amine and a 4-methoxybenzyl group. The primary amine serves as a versatile handle for subsequent chemical modifications, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The 4-methoxybenzyl group, in turn, can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Reductive amination stands out as a cornerstone reaction for the formation of carbon-nitrogen bonds, offering a superior alternative to methods like direct alkylation of amines which are often plagued by overalkylation.[3][4] This powerful transformation involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[3][5] The present protocol leverages the exceptional selectivity of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly effective reducing agent for this purpose.[4][6][7]

Reaction Mechanism and Rationale for Reagent Selection

The reductive amination process for the synthesis of this compound proceeds through a well-established mechanistic pathway. A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction conditions.

The Mechanistic Pathway

The reaction commences with the nucleophilic attack of the primary amine (4-methoxybenzylamine) on the carbonyl carbon of piperidine-4-carbaldehyde. This is followed by a proton transfer and subsequent dehydration to yield a Schiff base (imine) intermediate. Under the slightly acidic conditions often employed, this imine can be protonated to form a highly electrophilic iminium ion. The reducing agent, sodium triacetoxyborohydride, then selectively delivers a hydride to the iminium carbon, affording the final secondary amine product.

Reductive Amination Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Iminium Ion Formation cluster_2 Step 3: Hydride Reduction Aldehyde Piperidine-4-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + Amine - H₂O Amine 4-Methoxybenzylamine Iminium Iminium Ion Imine->Iminium + H⁺ Product This compound Iminium->Product + [H⁻] from NaBH(OAc)₃ ReducingAgent NaBH(OAc)₃ ReducingAgent->Iminium

Caption: The three-stage mechanism of reductive amination.

Rationale for the Selection of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation due to its remarkable selectivity and mild nature.[4][6][7]

  • Selectivity: The rate of reduction of the iminium ion intermediate by NaBH(OAc)₃ is significantly faster than the reduction of the starting aldehyde.[6] This allows for a convenient one-pot procedure where the reducing agent can be added directly to a mixture of the carbonyl compound and the amine without premature reduction of the aldehyde.

  • Mildness: The electron-withdrawing effects of the three acetoxy groups attenuate the reactivity of the borohydride, making NaBH(OAc)₃ a much milder reducing agent than sodium borohydride (NaBH₄).[6][7] This mildness is crucial for preserving sensitive functional groups that might be present in more complex substrates.

  • Safety: Unlike sodium cyanoborohydride (NaCNBH₃), another common reagent for reductive amination, NaBH(OAc)₃ is non-toxic and does not release hazardous cyanide gas upon acidification.[3][4]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityPuritySupplier
Piperidine-4-carbaldehydeC₆H₁₁NO113.161.0 g (8.84 mmol)≥95%Commercially Available
4-MethoxybenzylamineC₈H₁₁NO137.181.21 g (8.84 mmol)≥98%Commercially Available
Sodium triacetoxyborohydrideC₆H₁₀BNaO₆211.942.81 g (13.26 mmol)≥95%Commercially Available
Dichloromethane (DCM)CH₂Cl₂84.9350 mLAnhydrousCommercially Available
Saturated Sodium BicarbonateNaHCO₃84.01As needed--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve piperidine-4-carbaldehyde and 4-methoxybenzylamine in anhydrous DCM. B 2. Stir the mixture at room temperature for 1 hour to facilitate imine formation. A->B C 3. Add sodium triacetoxyborohydride portion-wise over 15 minutes. B->C D 4. Stir the reaction mixture at room temperature overnight (12-16 hours). C->D E 5. Monitor reaction completion by TLC or LC-MS. D->E F 6. Quench the reaction with saturated aqueous NaHCO₃ solution. E->F G 7. Separate the organic layer and extract the aqueous layer with DCM. F->G H 8. Combine organic layers, dry over Na₂SO₄, filter, and concentrate. G->H I 9. Purify the crude product by flash column chromatography. H->I

Caption: A streamlined workflow for the synthesis.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carbaldehyde (1.0 g, 8.84 mmol) and 4-methoxybenzylamine (1.21 g, 8.84 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) to the flask.

  • Imine Formation: Stir the resulting solution at room temperature for 1 hour. This allows for the formation of the imine intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (2.81 g, 13.26 mmol) to the reaction mixture in portions over approximately 15 minutes. A slight exotherm may be observed.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-16 hours).

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to afford the pure this compound.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Characteristic peaks for the aromatic protons of the 4-methoxybenzyl group, the methoxy singlet, the benzylic protons, and the protons of the piperidine ring and the aminomethyl group.
¹³C NMR Resonances corresponding to all unique carbon atoms in the molecule.
Mass Spec (ESI+) A peak corresponding to the [M+H]⁺ ion.
Purity (HPLC) ≥95%
Physical Appearance A colorless to pale yellow oil or solid.

Safety and Handling Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent. Handle in a dry environment and store in a desiccator.

  • The quenching process with sodium bicarbonate can be exothermic and produce gas. Add the quenching solution slowly and with caution.

Conclusion

This application note has detailed a robust and efficient protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride ensures a mild, selective, and high-yielding transformation. The scientific rationale behind the choice of reagents and the mechanistic insights provided are intended to equip researchers with the knowledge to confidently apply and adapt this valuable synthetic methodology in their drug discovery endeavors.

References

  • Myers, J. W. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • University of Rochester. (n.d.).
  • Wikipedia. (2023). Sodium triacetoxyborohydride.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
  • Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Supplementary Inform
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • Reductive Amination of Aldehydes Using Aminoboranes as Iminium Ion Gener
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Organic Syntheses. (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
  • ResearchGate. (n.d.).
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine Imino Sugars.
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.

Sources

The Strategic Application of Boc-Protection in the Synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Protecting Groups in Complex Amine Synthesis

In the intricate landscape of pharmaceutical and medicinal chemistry, the synthesis of complex molecules such as (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine demands a strategic and controlled approach. This substituted piperidine derivative serves as a crucial building block in the development of various therapeutic agents. A key challenge in its synthesis lies in the selective functionalization of the molecule, which possesses multiple reactive sites. The primary amine of the methanamine moiety, being a potent nucleophile and base, can interfere with desired reactions at other parts of the molecule.[1] To circumvent this, a protecting group strategy is indispensable.

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines, favored for its stability under a broad spectrum of reaction conditions and its facile removal under mild acidic conditions.[2][3] The introduction of the Boc group, typically using di-tert-butyl dicarbonate ((Boc)₂O), effectively masks the nucleophilicity of the primary amine, rendering it inert to subsequent chemical transformations.[4] This application note provides a comprehensive guide to the application of Boc-protection in the synthesis of this compound, detailing the underlying mechanisms, experimental protocols, and analytical validation.

Synthetic Strategy Overview

The synthesis of this compound can be logically dissected into three principal stages:

  • Boc-Protection of the Primary Amine: The initial step involves the chemoselective protection of the primary amine on a suitable piperidine precursor.

  • N-Alkylation with 4-Methoxybenzyl Chloride: With the primary amine shielded, the secondary amine of the piperidine ring can be selectively alkylated.

  • Boc-Deprotection: The final step involves the removal of the Boc group to unveil the target primary amine.

This strategic sequence ensures that the desired transformations occur at the intended sites, minimizing the formation of unwanted byproducts.

Part 1: Boc-Protection of (Piperidin-4-yl)methanamine

The foundational step in this synthetic route is the protection of the primary amine of (piperidin-4-yl)methanamine. The reagent of choice for this transformation is di-tert-butyl dicarbonate, also known as Boc anhydride.

Mechanism of Boc-Protection

The reaction proceeds through a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the nitrogen atom of the primary amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[4][5] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, carbon dioxide and tert-butanol.[4][6] The formation of gaseous carbon dioxide helps to drive the reaction to completion.[3]

Caption: Mechanism of N-Boc protection using Boc anhydride.

Experimental Protocol: Boc-Protection

This protocol describes a general procedure for the N-Boc protection of (piperidin-4-yl)methanamine.

Reagent/SolventMolar Eq.Purpose
(Piperidin-4-yl)methanamine1.0Starting Material
Di-tert-butyl dicarbonate ((Boc)₂O)1.1Boc Source
Triethylamine (TEA)1.1Base (Optional)
Dichloromethane (DCM) or Tetrahydrofuran (THF)-Solvent

Step-by-Step Procedure:

  • Dissolution: Dissolve (piperidin-4-yl)methanamine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[4]

  • Base Addition (Optional): While not always necessary, the addition of a mild base like triethylamine (1.1 equivalents) can facilitate the reaction, particularly if the starting amine is in the form of a salt.[2][4] Stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.[4] The reaction is often exothermic, and gas evolution (CO₂) will be observed.[6]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] The disappearance of the starting material and the appearance of a new, less polar spot corresponding to the Boc-protected product indicates reaction completion.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic solution sequentially with a mild acid (e.g., 1 M HCl, if a base like TEA was used), saturated aqueous sodium bicarbonate, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected product.[2]

    • If necessary, purify the product further by column chromatography on silica gel.[7]

Part 2: N-Alkylation of Boc-Protected (Piperidin-4-yl)methanamine

With the primary amine now protected, the secondary amine within the piperidine ring is available for selective alkylation. The 4-methoxybenzyl (PMB) group is introduced in this step, a common protecting group for amines that can be cleaved under specific conditions.

Protocol: N-Alkylation
Reagent/SolventMolar Eq.Purpose
tert-butyl (piperidin-4-ylmethyl)carbamate1.0Starting Material
4-Methoxybenzyl chloride1.2Alkylating Agent
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)1.2-1.5Base
Acetonitrile (MeCN) or Dichloromethane (DCM)-Solvent

Step-by-Step Procedure:

  • To a stirring solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq.) in a suitable solvent like dichloromethane or acetonitrile, add a base such as triethylamine (1.2 eq.).

  • Add the corresponding 4-methoxybenzyl chloride (1.2 eq.) to the mixture.

  • Stir the resulting solution at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, partition the reaction mixture between water and an organic solvent like DCM.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-alkylated product.

Part 3: Boc-Deprotection to Yield the Final Product

The final step in the synthesis is the removal of the Boc protecting group to unveil the primary amine of the target molecule, this compound. This is typically achieved under acidic conditions.[9]

Mechanism of Acid-Catalyzed Boc-Deprotection

The deprotection is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This protonation makes the carbamate a better leaving group. The protonated intermediate then undergoes fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[4][5] The tert-butyl cation can be scavenged by nucleophiles or can eliminate a proton to form isobutylene.[10]

Sources

Application Notes and Protocols for the Chromatographic Purification of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the chromatographic purification of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine, a substituted piperidine derivative of interest in pharmaceutical research and development. The protocols and methodologies outlined herein are designed to yield a high-purity final compound, a critical requirement for subsequent analytical studies and in vitro/in vivo assays. This document emphasizes the rationale behind the selection of specific chromatographic techniques, mobile phases, and stationary phases to address the inherent challenges associated with the purification of basic amines.

Introduction: The Purification Challenge of Basic Amines

This compound possesses two basic nitrogen atoms: a tertiary amine within the piperidine ring and a primary amine in the methanamine side chain. The basicity of these functional groups presents a significant challenge in traditional normal-phase chromatography on silica gel. The acidic nature of silanol groups on the silica surface can lead to strong, non-specific interactions with the basic analyte, resulting in poor peak shape (tailing), low resolution, and in some cases, irreversible adsorption of the compound to the stationary phase.[1][2] Therefore, a carefully designed purification strategy is paramount to obtain the target compound with the desired purity.

This application note will explore two robust chromatographic strategies for the purification of this compound:

  • Normal-Phase Chromatography with a Basic Modifier: A classic and effective method that mitigates the undesirable interactions between the basic analyte and the silica stationary phase.

  • Reversed-Phase Chromatography: An alternative approach that separates compounds based on hydrophobicity and can be highly effective for the purification of polar and basic compounds.[3]

Physicochemical Properties and their Impact on Purification Strategy

PropertyEstimated Value/CharacteristicImplication for Chromatography
Molecular Weight ~234.34 g/mol Suitable for both normal and reversed-phase chromatography.
pKa The piperidine nitrogen and the primary amine are expected to have pKa values in the range of 9-11.[4]The compound will be protonated at neutral and acidic pH, influencing its retention and peak shape.[5]
logP (Octanol/Water Partition Coefficient) Moderately polar due to the presence of amine and ether functionalities.Suggests that both normal-phase and reversed-phase chromatography are viable options.[6]
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, methanol, and acetonitrile.Provides flexibility in sample preparation and mobile phase selection.

The basic nature of the molecule is the most critical factor influencing the choice of purification strategy. The high pKa values of the amine groups necessitate measures to suppress their interaction with the acidic silica surface in normal-phase chromatography or to control their ionization state in reversed-phase chromatography.[4]

Recommended Purification Strategy: Normal-Phase Chromatography with a Basic Modifier

For routine purification of multigram quantities of this compound, normal-phase flash chromatography on silica gel with a mobile phase containing a basic modifier is a highly effective and economical choice. The addition of a small amount of a volatile amine, such as triethylamine (TEA), to the eluent neutralizes the acidic silanol groups on the silica surface, thereby preventing strong ionic interactions with the basic analyte and leading to improved peak shape and recovery.[1]

Workflow for Normal-Phase Purification

Normal-Phase Purification Workflow cluster_prep Sample Preparation cluster_chrom Flash Chromatography cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in DCM Crude->Dissolve Adsorb Adsorb onto Silica Dissolve->Adsorb Load Load Sample Adsorb->Load Column Silica Gel Column Equilibrate Equilibrate with DCM/MeOH/TEA Column->Equilibrate Equilibrate->Load Elute Gradient Elution Load->Elute Collect Collect Fractions Elute->Collect TLC TLC Analysis Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvents Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of this compound by normal-phase chromatography.

Detailed Experimental Protocol: Normal-Phase Flash Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography, 40-63 µm)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA), redistilled

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography system with a suitable column size

Procedure:

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of DCM.

    • Add a small amount of silica gel to the solution to form a free-flowing powder upon evaporation of the solvent. This is known as "dry loading" and often results in better separation.

  • Column Preparation and Equilibration:

    • Pack a flash chromatography column with silica gel.

    • Equilibrate the column with the initial mobile phase (e.g., 100% DCM with 0.5% TEA) for at least two column volumes.

  • Elution:

    • Carefully load the dry-loaded sample onto the top of the column.

    • Begin elution with a gradient of methanol in dichloromethane, containing 0.5% triethylamine throughout the run. A typical gradient could be from 0% to 10% methanol over 10-15 column volumes. The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV detector response (if available) or in regular volumes.

    • Analyze the collected fractions by TLC using a suitable eluent (e.g., 90:10:1 DCM/MeOH/TEA).

    • Combine the fractions containing the pure product.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

    • The triethylamine will also be removed during this process due to its volatility.

    • Dry the final product under high vacuum to remove any residual solvents.

Alternative Purification Strategy: Reversed-Phase Chromatography

Reversed-phase chromatography is an excellent alternative, particularly for higher purity requirements or for analytical purposes. In reversed-phase chromatography, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.[3][7] For basic compounds like this compound, controlling the pH of the mobile phase is crucial to ensure good peak shape and reproducible retention.[5][8]

Rationale for Reversed-Phase Chromatography
  • Reduced Silanol Interactions: The nonpolar stationary phase minimizes the problematic interactions with acidic silanols.

  • pH Control: By adjusting the mobile phase pH with a suitable buffer or acid modifier, the ionization state of the amine can be controlled, leading to improved chromatography.

  • High Resolution: Reversed-phase HPLC can provide very high resolution, making it suitable for separating closely related impurities.

Workflow for Reversed-Phase Purification

Reversed-Phase Purification Workflow cluster_prep Sample Preparation cluster_chrom HPLC Purification cluster_post Post-Purification Crude Crude Product Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Column C18 Column Equilibrate Equilibrate with Mobile Phase Gradient Column->Equilibrate Equilibrate->Inject Elute Gradient Elution Inject->Elute Collect Collect Fractions Elute->Collect Analysis Analytical HPLC Collect->Analysis Combine Combine Pure Fractions Analysis->Combine Lyophilize Lyophilize Combine->Lyophilize Pure Pure Product Lyophilize->Pure

Caption: Workflow for the purification of this compound by reversed-phase HPLC.

Detailed Experimental Protocol: Reversed-Phase HPLC

Instrumentation and Materials:

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column (e.g., 19 x 150 mm, 5 µm).

  • Water, HPLC grade.

  • Acetonitrile, HPLC grade.

  • Trifluoroacetic acid (TFA) or Formic acid, HPLC grade.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of Mobile Phase A or a mixture of A and B.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Flow Rate: 15-20 mL/min (for a 19 mm ID column).

    • Detection Wavelength: 220 nm and 254 nm.

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The optimal gradient should be developed using an analytical HPLC system first.

  • Purification and Product Isolation:

    • Inject the filtered sample onto the equilibrated column.

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and remove the acetonitrile by rotary evaporation.

    • Lyophilize the remaining aqueous solution to obtain the purified product as a TFA salt.

Troubleshooting and Method Validation

ProblemPossible CauseSolution
Peak Tailing (Normal-Phase) Insufficient basic modifier.Increase the concentration of TEA in the mobile phase (e.g., to 1-2%).
Strong interaction with silica.Consider using an amino-functionalized silica column which can eliminate the need for a basic modifier.[9]
Poor Resolution Inappropriate solvent system.Optimize the mobile phase composition and gradient slope based on TLC analysis.
Peak Splitting (Reversed-Phase) Sample solvent mismatch.Dissolve the sample in the initial mobile phase.
Column void or contamination.Replace the guard column or the analytical column.
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase, especially the pH.[10]

To ensure the trustworthiness of the purification, the final product should be analyzed by analytical HPLC, NMR spectroscopy, and mass spectrometry to confirm its purity and identity.

Conclusion

The successful purification of this compound relies on a chromatographic strategy that effectively addresses the basic nature of the compound. Normal-phase chromatography with a basic modifier offers a practical and scalable method for routine purification. For applications requiring higher purity, reversed-phase HPLC provides excellent resolution and reproducibility. The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the required final purity of the compound. The protocols provided in this guide serve as a robust starting point for developing an efficient and reliable purification process for this and structurally related basic compounds.

References

  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464.
  • Valentia Analytical. (2022). Why is reversed-phase chromatography used?
  • Agrahari, V., Bajpai, M., & Nanda, S. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • Biotage. (2023). Is there an easy way to purify organic amines?
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Benchchem. (n.d.). A Troubleshooting Guide for 2-Benzylpiperidine Purification.
  • Sorbent Technologies, Inc. (2022). Amino Silica Gel.
  • Benchchem. (n.d.). Application Notes and Protocols: Design and Synthesis of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-569.
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Purification of Compounds Synthesized with Phenylacetyl Chloride.
  • LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • Reddit. (2023). Purification of strong polar and basic compounds.

Sources

Comprehensive NMR Characterization of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine is a disubstituted piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural scaffold, featuring a central piperidine ring, a 4-methoxybenzyl group, and an aminomethyl substituent, makes it a valuable building block for the synthesis of a diverse range of pharmacologically active compounds. The precise structural elucidation of this molecule is paramount for its application in drug design, ensuring the correct connectivity and stereochemistry, which are critical for its biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural characterization of small organic molecules in solution. This application note provides a comprehensive guide to the NMR characterization of this compound, detailing protocols for sample preparation, and the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural features of this important synthetic intermediate.

Rationale for Experimental Design

The structural complexity of this compound, with its distinct aromatic and aliphatic regions, necessitates a multi-faceted NMR approach. While standard 1D ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D correlation spectroscopy is essential for assembling the molecular framework. The experimental strategy outlined herein employs a logical progression from simple 1D experiments to more complex 2D techniques, ensuring a self-validating and robust structural assignment.

The causality behind the chosen experiments is as follows:

  • ¹H NMR: To identify the number of unique proton environments, their chemical shifts, multiplicities (spin-spin coupling), and relative integrations.

  • ¹³C NMR: To determine the number of unique carbon environments.

  • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, crucial for identifying adjacent protons within the piperidine ring and the methoxybenzyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the different structural fragments of the molecule, such as the benzyl group to the piperidine nitrogen.

This combination of experiments provides a complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound.

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • 5 mm NMR tubes

  • Pasteur pipette with a cotton plug

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound into a clean, dry vial.

  • Add the deuterated solvent to the vial.

  • Gently vortex the mixture until the sample is fully dissolved. A clear, particulate-free solution should be obtained.

  • Filter the solution through a Pasteur pipette containing a small cotton plug directly into a clean 5 mm NMR tube to remove any microscopic solid impurities.

  • Cap the NMR tube securely to prevent solvent evaporation and contamination.

  • Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

1D ¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: -2 to 10 ppm

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 1-2 seconds

1D ¹³C NMR:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay (d1): 2 seconds

2D COSY:

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf)

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F1 and F2): Same as ¹H NMR

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 2-4

2D HSQC:

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3)

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2): Same as ¹H NMR

  • Spectral Width (F1): Same as ¹³C NMR

  • Number of Increments (F1): 128-256

  • Number of Scans per Increment: 4-8

2D HMBC:

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf)

  • Solvent: CDCl₃ or DMSO-d₆

  • Temperature: 298 K

  • Spectral Width (F2): Same as ¹H NMR

  • Spectral Width (F1): Same as ¹³C NMR

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-16

  • Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.

Data Presentation and Interpretation

Based on the analysis of structurally similar compounds, the following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. The numbering scheme used for assignment is shown in Figure 1.

Figure 1. Structure and numbering of this compound.

Caption: Numbering scheme for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.22d2HH-2, H-6
~6.85d2HH-3, H-5
~3.79s3HH-8 (OCH₃)
~3.45s2HH-7
~2.85m2HH-2'eq, H-6'eq
~2.55d2HH-7'
~1.95m2HH-2'ax, H-6'ax
~1.70m2HH-3'eq, H-5'eq
~1.50br s2HNH₂
~1.40m1HH-4'
~1.25m2HH-3'ax, H-5'ax

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.6C-4
~130.5C-1
~129.8C-2, C-6
~113.7C-3, C-5
~62.8C-7
~55.2C-8 (OCH₃)
~53.5C-2', C-6'
~46.5C-7'
~39.5C-4'
~30.0C-3', C-5'

Interpretation of 2D NMR Spectra

The following diagrams illustrate the expected correlations in the 2D NMR spectra, which are crucial for confirming the predicted assignments.

COSY_Correlations H2_H6 H-2, H-6 H3_H5 H-3, H-5 H2_H6->H3_H5 H2eq_H6eq H-2'eq, H-6'eq H3eq_H5eq H-3'eq, H-5'eq H2eq_H6eq->H3eq_H5eq H2ax_H6ax H-2'ax, H-6'ax H3ax_H5ax H-3'ax, H-5'ax H2ax_H6ax->H3ax_H5ax H4 H-4' H3eq_H5eq->H4 H3ax_H5ax->H4 H7 H-7' H4->H7

Caption: Expected ¹H-¹H COSY correlations.

HSQC_Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H2_H6 H-2, H-6 C2_C6 C-2, C-6 H2_H6->C2_C6 H3_H5 H-3, H-5 C3_C5 C-3, C-5 H3_H5->C3_C5 H8 H-8 C8 C-8 H8->C8 H7 H-7 C7 C-7 H7->C7 H2_H6_piperidine H-2', H-6' C2_C6_piperidine C-2', C-6' H2_H6_piperidine->C2_C6_piperidine H3_H5_piperidine H-3', H-5' C3_C5_piperidine C-3', C-5' H3_H5_piperidine->C3_C5_piperidine H4_piperidine H-4' C4_piperidine C-4' H4_piperidine->C4_piperidine H7_aminomethyl H-7' C7_aminomethyl C-7' H7_aminomethyl->C7_aminomethyl

Caption: Key ¹H-¹³C HSQC correlations.

HMBC_Correlations H7 H-7 C1 C-1 H7->C1 C2_C6 C-2, C-6 H7->C2_C6 N1_piperidine N-1' H7->N1_piperidine connects fragments H2_H6 H-2, H-6 C4 C-4 H2_H6->C4 H8 H-8 H8->C4 H2_H6_piperidine H-2', H-6' C4_piperidine C-4' H2_H6_piperidine->C4_piperidine H7_aminomethyl H-7' H7_aminomethyl->C4_piperidine C3_C5_piperidine C-3', C-5' H7_aminomethyl->C3_C5_piperidine

Caption: Crucial ¹H-¹³C HMBC correlations for structural assembly.

Conclusion

This application note provides a detailed and scientifically grounded framework for the comprehensive NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, and by utilizing the predicted spectral data and correlation diagrams as a guide for interpretation, researchers can confidently verify the structure of this important synthetic intermediate. The combination of 1D and 2D NMR techniques offers a robust and self-validating approach, ensuring the high level of structural integrity required for applications in drug discovery and development.

References

  • Iowa State University Chemical Instrumentation Facility.
  • Emery Pharma.
  • University of California, Santa Barbara.Chemical Shift Referencing.[Link]
  • American Chemical Society.NMR Guidelines for ACS Journals.[Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst".RSC Advances. (Provides NMR data for 1-(4-methoxybenzyl)piperidine). [Link]

Application Note: High-Throughput Analysis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine using a triple quadrupole mass spectrometer coupled with high-performance liquid chromatography (HPLC). This compound is a key building block in medicinal chemistry, and its accurate quantification is crucial for pharmacokinetic studies and quality control. The described method utilizes electrospray ionization (ESI) in positive ion mode, demonstrating high selectivity and sensitivity through selected reaction monitoring (SRM). We provide a comprehensive protocol, including sample preparation, chromatographic conditions, mass spectrometer parameters, and a discussion of the characteristic fragmentation patterns.

Introduction

This compound is a disubstituted piperidine derivative that serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. The piperidine moiety is a common scaffold in many pharmaceuticals, and understanding its metabolic fate and stability is essential in drug development.[1] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of such compounds in complex biological matrices.

This guide details a validated LC-MS/MS protocol for the analysis of this compound. The methodology is designed for researchers, scientists, and drug development professionals who require a reliable analytical workflow for this compound and its analogs. The principles and techniques described herein are broadly applicable to the analysis of other piperidine and benzylamine derivatives.

Experimental Workflow

The overall analytical workflow is depicted below. It begins with sample preparation, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep Standard/Sample Dilution in Mobile Phase lc HPLC Separation (C18 Column) prep->lc Injection ms ESI+ Ionization lc->ms Elution msms Tandem MS (SRM) ms->msms Precursor Selection data Quantification & Reporting msms->data Detection

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • HPLC vials and caps

Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to obtain a 1 mg/mL stock solution.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with a 50:50 mixture of acetonitrile and water to create a 10 µg/mL working stock.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography

The chromatographic separation is critical to resolve the analyte from potential matrix interferences. A reversed-phase C18 column is employed for this purpose.

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min; Hold at 95% B for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry

Due to the presence of basic nitrogen atoms, positive ion mode electrospray ionization (ESI+) is the most effective method for ionizing this compound.[1] A tandem mass spectrometer, such as a triple quadrupole, allows for selective reaction monitoring (SRM) for enhanced sensitivity and specificity.

Parameter Setting
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 4500 V
Source Temperature 550 °C
Gas 1 (Nebulizer) 50 psi
Gas 2 (Heater) 60 psi
Curtain Gas 35 psi
Collision Gas (CAD) Nitrogen, Medium
Scan Type Selected Reaction Monitoring (SRM)

Results and Discussion

Fragmentation Pathway Analysis

The structure of this compound contains two key moieties that dictate its fragmentation pattern: the piperidine ring and the 4-methoxybenzyl group.[1][2] In positive ESI mode, the molecule is readily protonated, most likely at one of the nitrogen atoms, to form the precursor ion [M+H]⁺.

The predicted monoisotopic mass of the neutral molecule (C14H22N2O) is 234.1732 Da. Therefore, the expected precursor ion [M+H]⁺ will have an m/z of 235.18.

Collision-induced dissociation (CID) of the precursor ion is expected to yield several characteristic product ions. The most probable fragmentation involves the cleavage of the benzylic C-N bond, which is a common pathway for benzylamines.[2][3] This results in the formation of the stable 4-methoxybenzyl cation.

fragmentation cluster_precursor Precursor Ion [M+H]⁺ m/z = 235.18 cluster_fragments Major Product Ions precursor [C₁₄H₂₃N₂O]⁺ frag1 4-Methoxybenzyl Cation [C₈H₉O]⁺ m/z = 121.06 precursor->frag1 Benzylic Cleavage frag2 Piperidinemethanamine Fragment [C₆H₁₄N₂]⁺ m/z = 115.12 precursor->frag2 Benzylic Cleavage

Caption: Predicted major fragmentation pathway for protonated this compound.

SRM Transition Selection

Based on the predicted fragmentation, the following SRM transitions are recommended for quantification and confirmation.

Transition Precursor Ion (m/z) Product Ion (m/z) Purpose
SRM 1 235.2121.1Quantification
SRM 2 235.2115.1Confirmation

The transition yielding the most stable and abundant fragment (m/z 121.1) is typically selected for quantification due to its superior signal-to-noise ratio. The second transition serves as a qualifier to ensure analytical specificity.

Method Validation and Performance

A full method validation should be performed according to established guidelines (e.g., FDA or ICH) to ensure the reliability of the results. Key parameters to evaluate include:

  • Linearity: The method should demonstrate linearity over the desired concentration range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed at multiple concentration levels (low, medium, and high QC). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: Evaluation of the ion suppression or enhancement caused by the sample matrix.

  • Stability: Analyte stability in stock solutions and in processed samples under various storage conditions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by LC-MS/MS. The method is sensitive, selective, and suitable for high-throughput quantitative applications in drug discovery and development. The discussed fragmentation patterns and methodological choices offer a solid foundation for researchers to adapt and implement this workflow in their laboratories.

References

  • Flammang, R., Gerbaux, P., Mourgues, P., & Tabet, J. C. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 12(9), 1033-1044.
  • Vila, N. C., Toso, L. D., & Valli, M. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(10), 991-999.
  • Fenn, J. B., Mann, M., Meng, C. K., Wong, S. F., & Whitehouse, C. M. (1989). Electrospray ionization for mass spectrometry of large biomolecules. Science, 246(4926), 64-71.
  • ResearchGate. Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF.
  • Wikipedia. Electrospray ionization.

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Application Note: A Robust HPLC Method for Purity Determination of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.[1][2][3] High-Performance Liquid Chromatography (HPLC) is the cornerstone of modern pharmaceutical quality control, offering high precision and reproducibility for the separation and quantification of APIs and their impurities.[4] This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related and degradation impurities.

The developed method is grounded in the principles of reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase.[5][6] The inherent basicity of the amine functional groups in the target analyte necessitates careful control of the mobile phase pH to ensure good peak shape and retention. This method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), to ensure it is fit for its intended purpose.[7][8][9][10]

Method Development and Optimization

The primary objective was to develop a stability-indicating HPLC method capable of separating the main component from its potential impurities and degradation products. This compound is a polar, basic compound, which can present challenges in reversed-phase chromatography, such as poor retention and peak tailing.[11][12]

To address these challenges, a systematic approach was undertaken:

  • Column Selection: A C18 column was chosen as the stationary phase due to its wide applicability in reversed-phase HPLC.[13] The hydrophobicity of the C18 ligand provides adequate retention for the methoxybenzyl and piperidinyl moieties of the analyte.

  • Mobile Phase Optimization:

    • pH Control: The basic nature of the primary and tertiary amines in the molecule requires a buffered mobile phase to control their ionization state. A phosphate buffer at a pH of approximately 2.8 was selected. At this acidic pH, the amine groups are protonated, which can improve peak shape by minimizing interactions with residual silanols on the silica-based stationary phase.

    • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its favorable UV transparency and lower viscosity compared to methanol.[5] A gradient elution was employed to ensure the elution of any potential, more hydrophobic impurities within a reasonable runtime.

  • Detection: The presence of the methoxybenzyl chromophore allows for sensitive detection using a UV detector. The wavelength was set to 225 nm, which provides a good response for the main analyte.

The final optimized chromatographic conditions are summarized in the table below.

Table 1: Optimized HPLC Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)

Experimental Protocol

This section provides a step-by-step protocol for the purity determination of this compound using the developed HPLC method.

Reagents and Materials
  • This compound Reference Standard and Sample

  • Potassium Dihydrogen Phosphate (KH2PO4), HPLC grade

  • Phosphoric Acid (H3PO4), HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

Solution Preparation
  • Mobile Phase A: Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile, filtered through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a ratio of 80:20 (v/v).

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC System Setup and Execution
  • Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution five times to check for system suitability.

  • Inject the sample solution in duplicate.

System Suitability

System Suitability Testing (SST) is an integral part of any analytical procedure and ensures that the chromatographic system is adequate for the intended analysis.[14][15][16][17] The acceptance criteria for system suitability are established based on USP and ICH guidelines.[14][18]

Table 2: System Suitability Test Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) for 5 replicate injections ≤ 2.0% for peak area and retention time

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[7][8][10][19] The validation included specificity, linearity, accuracy, precision, and robustness.

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][20][21][22] The sample was subjected to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M HCl, heated at 60°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M NaOH, heated at 60°C for 4 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H2O2, kept at room temperature for 4 hours.

  • Thermal Degradation: Sample solution heated at 80°C for 24 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

The results of the forced degradation studies should show that the main peak is well-resolved from all degradation product peaks, demonstrating the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 50% to 150% of the nominal concentration (0.25 mg/mL to 0.75 mg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy (Recovery)

Accuracy was determined by spiking a placebo with known amounts of the analyte at three concentration levels (80%, 100%, and 120%). The recovery at each level should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate preparations of the sample solution at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days, by two different analysts, and on two different instruments. The RSD between the two sets of results should be ≤ 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase pH (± 0.1)

The system suitability parameters should remain within the acceptance criteria for all varied conditions.

Workflow and Data Analysis Visualization

Diagram 1: HPLC Purity Analysis Workflow```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation equilibration System Equilibration prep_mobile->equilibration prep_std Standard Solution Preparation sst System Suitability Testing prep_std->sst prep_sample Sample Solution Preparation injection Sample Injection prep_sample->injection equilibration->sst sst->injection Pass integration Peak Integration injection->integration calculation Purity Calculation (% Area) integration->calculation report Final Report calculation->report

Sources

Application of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine in neurological drug design

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine in Neurological Drug Design

Introduction: The Promise of the Piperidine Scaffold in CNS Drug Discovery

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active molecules.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an ideal framework for targeting complex proteins within the central nervous system (CNS).[3] Notable drugs for neurological disorders, such as Donepezil for Alzheimer's disease and Haloperidol for psychosis, feature this core structure, highlighting its proven therapeutic value.[1][4]

This guide focuses on This compound , a novel chemical entity we will abbreviate as PMAM . PMAM integrates several key structural motifs that suggest significant potential as a modulator of neurological targets:

  • A Saturated Piperidine Core: Provides a robust, three-dimensional anchor.

  • A Basic Aminomethyl Group at the C-4 Position: This primary amine is a potent hydrogen bond donor and can form critical salt bridges with acidic residues (e.g., Asp, Glu) in receptor binding pockets, a common feature for ligands of aminergic GPCRs and ion channels.

  • An N-linked 4-Methoxybenzyl Moiety: This group confers a degree of lipophilicity, crucial for blood-brain barrier penetration, and provides an aromatic system capable of engaging in π-π stacking or hydrophobic interactions within a target protein.

This document serves as a comprehensive technical guide for researchers, outlining a strategic, multi-stage workflow to characterize PMAM, from initial target screening to in vitro disease modeling. We will provide not only the step-by-step protocols but also the scientific rationale underpinning each experimental choice, empowering research teams to effectively unlock the therapeutic potential of this promising compound.

Stage 1: Foundational Characterization & Target Prioritization

Before embarking on biological assays, it is imperative to establish the fundamental physicochemical properties of PMAM. These parameters govern its behavior in biological systems, influencing everything from solubility in assay buffers to its ability to cross the blood-brain barrier. The following table presents hypothesized data for PMAM, representing typical initial characterization.

PropertyPredicted ValueRationale & Implication
Molecular Weight 234.34 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP 2.15Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
pKa 9.8 (Aminomethyl), 4.5 (Piperidine N)The primary aminomethyl group will be protonated at physiological pH (7.4), enabling potential ionic interactions with targets.
Aqueous Solubility 1.2 mg/mL at pH 7.4Sufficient solubility for most in vitro assay formats.
Polar Surface Area 41.5 ŲBelow the 90 Ų threshold often associated with good CNS penetration.

Based on its structural similarity to known CNS ligands, PMAM is a strong candidate for interacting with several important target classes.[5][6] A logical starting point is to screen it against a panel of targets implicated in neurodegeneration, cognition, and mood disorders.

  • Sigma Receptors (σ₁ and σ₂): These enigmatic proteins are involved in cellular stress responses and calcium signaling and are targets for numerous piperidine-containing compounds.[5][7][8]

  • Acetylcholinesterase (AChE): The benzylpiperidine moiety is a key pharmacophore in AChE inhibitors like Donepezil.[1][9]

  • Aminergic GPCRs: The structure bears resemblance to ligands for serotonin (5-HT), dopamine (D), and histamine (H) receptors.[10][11]

  • NMDA Receptors: Certain piperidine derivatives are known to be potent antagonists of the NR1/2B subtype of the NMDA receptor.[12][13]

The following workflow diagram outlines the proposed characterization cascade for PMAM.

G cluster_0 Drug Discovery Workflow for PMAM A Synthesis & Physicochemical Characterization of PMAM B Primary Screening Panel (Binding Assays) A->B Evaluate Drug-like Properties C Hit Identification (e.g., Sigma-1 Receptor) B->C Identify High-Affinity Target(s) D Functional & Mechanistic Assays (Enzyme Inhibition / Ca2+ Flux) C->D Determine Mechanism of Action (MoA) E In Vitro Disease Model Testing (Neuroprotection Assay) D->E Assess Cellular Efficacy F Lead Optimization (SAR) & In Vivo Studies E->F Validate Therapeutic Potential

Caption: High-level workflow for the characterization of PMAM.

Stage 2: Target Identification via Radioligand Binding Assays

The first crucial step in biological characterization is to determine if PMAM binds with high affinity to any of our prioritized targets. Competitive radioligand binding assays are the gold standard for this, providing quantitative data on binding affinity (Ki).[14][15]

Protocol: Sigma-1 (σ₁) Receptor Competition Binding Assay

This protocol details the determination of PMAM's binding affinity for the σ₁ receptor using guinea pig brain membranes and the selective radioligand [³H]-(+)-pentazocine.[16]

Rationale: The σ₁ receptor is a molecular chaperone at the endoplasmic reticulum, modulating calcium signaling and responding to cellular stress. Its dysregulation is implicated in Alzheimer's disease, Parkinson's disease, and ALS. This assay will determine if PMAM can displace a known high-affinity ligand, indicating direct interaction.

Materials:

  • Membrane Preparation: Guinea pig brain homogenate (Source: commercial vendor or prepared in-house).

  • Radioligand: [³H]-(+)-pentazocine (Specific Activity: 30-60 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Test Compound: PMAM, stock solution in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and Glass Fiber Filters (GF/B).

  • 96-well plates , Cell Harvester , Scintillation Counter .

Experimental Workflow Diagram:

G A Prepare Reagents: Assay Buffer, Radioligand, PMAM dilutions B Add to 96-well plate: 1. Buffer 2. PMAM or Vehicle 3. Radioligand ([³H]-(+)-pentazocine) A->B C Define Controls: - Total Binding (Vehicle) - Non-Specific Binding (+ Haloperidol) B->C D Initiate Reaction: Add Guinea Pig Brain Membranes (50-100 µg protein/well) B->D E Incubate: 90 minutes at 37°C D->E F Terminate Reaction: Rapid filtration over GF/B filters using a cell harvester E->F G Wash Filters: 3x with ice-cold Assay Buffer F->G H Quantify: Add scintillation cocktail and count radioactivity (DPM) G->H I Data Analysis: Calculate Specific Binding, Determine IC₅₀, Calculate Kᵢ H->I G cluster_0 Endoplasmic Reticulum ER ER Lumen (High [Ca2+]) IP3R IP3 Receptor (Ca2+ Channel) Cytosol Cytosol (Low [Ca2+]) IP3R->Cytosol Ca2+ Release Sigma1 Sigma-1 Receptor Sigma1->IP3R Chaperones & Potentiates Opening PMAM PMAM (Antagonist) PMAM->Sigma1 Binds & Blocks Agonist (+)-Pentazocine (Agonist) Agonist->Sigma1 Binds & Activates

Caption: PMAM acting as a σ₁ antagonist to block Ca²⁺ release.

Stage 4: Application in an In Vitro Disease Model

With evidence that PMAM is a potent σ₁ receptor antagonist, the next step is to assess its therapeutic potential in a disease-relevant context. Given the role of σ₁ in neuroprotection, we will use an in vitro model of Alzheimer's disease. [17][18]

Protocol: Aβ₄₂-Induced Neurotoxicity Assay

Rationale: Extracellular plaques of amyloid-beta (Aβ) fibrils are a hallmark of Alzheimer's disease and are known to induce neuronal cell death via oxidative stress and calcium dysregulation. [18]This assay tests whether pre-treatment with PMAM can protect neurons from Aβ₄₂-induced toxicity.

Materials:

  • Cells: SH-SY5Y human neuroblastoma cells, differentiated into a neuronal phenotype with retinoic acid.

  • Toxin: Aggregated Aβ₄₂ peptide.

  • Test Compound: PMAM.

  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a live/dead cell staining kit.

  • 96-well plates.

Step-by-Step Procedure:

  • Cell Culture: Plate differentiated SH-SY5Y cells in 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with varying concentrations of PMAM (e.g., 0.1 nM to 10 µM) for 2 hours.

    • Causality Insight: Pre-incubation allows PMAM to engage its target (the σ₁ receptor) and initiate any protective downstream signaling before the toxic insult is applied.

  • Toxic Insult: Add aggregated Aβ₄₂ peptide to the wells at a final concentration known to induce ~50% cell death (e.g., 10 µM). Include control wells with no Aβ₄₂ (100% viability) and wells with Aβ₄₂ but no PMAM (toxic control).

  • Incubation: Incubate the plates for 24-48 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Read the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the data: Set the absorbance of untreated, healthy cells to 100% viability and the Aβ₄₂-only wells as the baseline for toxicity.

    • Calculate the "% Neuroprotection" for each PMAM concentration.

    • Plot % Neuroprotection vs. log[PMAM] to determine the EC₅₀ for the protective effect.

Hypothetical Neuroprotection Data for PMAM:

PMAM Conc. (nM)% Cell Viability% Neuroprotection
0 (Aβ₄₂ only)48%0%
155%13.5%
1072%46.2%
100 89% 78.8%
100091%82.7%
1000088%76.9%

These hypothetical results, showing a potent, dose-dependent neuroprotective effect with an estimated EC₅₀ in the low nanomolar range, would strongly support advancing PMAM into more complex preclinical models.

Conclusion and Future Directions

This guide has outlined a systematic, hypothesis-driven approach to characterizing a novel chemical entity, this compound (PMAM), for neurological drug design. By integrating structure-based target prioritization with robust in vitro binding, functional, and disease-modeling assays, we can efficiently build a comprehensive profile of a compound's therapeutic potential.

Our hypothetical case study identified PMAM as a potent σ₁ receptor antagonist with significant neuroprotective properties in a cellular model of Alzheimer's disease. This positions PMAM as a promising lead compound.

The logical next steps in a real-world drug discovery program would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of PMAM to improve potency, selectivity, and ADME properties. [19]* Off-Target Profiling: Screening against a broad panel of receptors and enzymes to identify potential liabilities and side effects.

  • In Vivo Pharmacokinetic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion in animal models to ensure it can reach its target in the brain at therapeutic concentrations.

  • In Vivo Efficacy Studies: Testing PMAM in animal models of neurological diseases, such as transgenic mouse models of Alzheimer's or Parkinson's disease, to validate its therapeutic effect. [20][21][22] The journey of drug discovery is long and complex, but by employing a rigorous and logical scientific framework, molecules like PMAM can be systematically evaluated and optimized to become the next generation of therapies for debilitating neurological disorders.

References

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  • Spacey, G. D., et al. (2003). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. PubMed.
  • Ennis, M. D., et al. (2003). Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. PubMed.
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(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine as a precursor for N-type calcium channel blockers.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine as a Versatile Precursor for the Synthesis of Novel N-type (Cav2.2) Calcium Channel Blockers

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Executive Summary: Targeting Neuronal Pain Signaling

The N-type voltage-gated calcium channel (Cav2.2) is a critical regulator of neurotransmitter release at presynaptic terminals, particularly within the pain signaling pathways of the spinal cord's dorsal horn.[1][2] Inhibition of these channels prevents the release of nociceptive transmitters like glutamate and substance P, making Cav2.2 a highly validated therapeutic target for chronic and neuropathic pain.[3][4][5] While peptide-based blockers like Ziconotide (Prialt®) have demonstrated clinical efficacy, their utility is limited by the need for intrathecal administration.[6] This has driven extensive research into small, orally bioavailable molecules that can effectively and selectively block these channels.[3]

The piperidine scaffold has emerged as a privileged structure in the design of such inhibitors.[7][8] This guide provides a detailed examination of This compound , a key precursor that offers a strategic entry point for developing diverse libraries of N-type calcium channel blockers. We will explore the rationale behind its use, provide a detailed, field-tested protocol for its derivatization into a potent blocker, and outline methods for downstream characterization and functional validation.

The Cav2.2 Channel in Nociceptive Signaling

Voltage-gated calcium channels are essential for converting electrical signals (action potentials) into intracellular chemical signals (calcium influx).[1] In the context of pain, N-type channels are densely concentrated in the presynaptic terminals of primary afferent neurons within laminae I and II of the spinal cord's dorsal horn.[2][9] Their activation is a pivotal event in the transmission of pain signals to the central nervous system.

Pain_Pathway cluster_0 Presynaptic Terminal cluster_1 cluster_2 Postsynaptic Neuron AP Action Potential (Pain Stimulus) CaV22_closed CaV2.2 Channel (Closed) AP->CaV22_closed Depolarization CaV22_open CaV2.2 Channel (Open) CaV22_closed->CaV22_open Vesicles Synaptic Vesicles (Glutamate, Substance P) CaV22_open->Vesicles Triggers Vesicle Fusion NT Vesicles->NT Release Ca_ion Ca²⁺ Ca_ion->Vesicles Influx Blocker Synthesized Blocker Blocker->CaV22_open Inhibition Receptor NT Receptors NT->Receptor Binding Signal Pain Signal Propagation to Brain Receptor->Signal

Caption: Role of Cav2.2 channels in the pain signaling cascade.

Precursor Analysis: this compound

The choice of a starting material is paramount to the success of a medicinal chemistry campaign. This precursor offers several strategic advantages:

  • Piperidine Core: Provides a rigid, three-dimensional scaffold known to interact favorably with the Cav2.2 channel.[7][8]

  • Primary Amine Handle: The aminomethyl group (-CH₂NH₂) serves as a versatile nucleophilic handle for a wide range of chemical transformations (e.g., amidation, reductive amination, sulfonylation), allowing for rapid library generation to explore structure-activity relationships (SAR).

  • 4-Methoxybenzyl (PMB) Protecting Group: The PMB group on the piperidine nitrogen is a robust protecting group, stable to many common reaction conditions. Crucially, it can be removed under specific oxidative or strong acidic conditions, providing a late-stage opportunity to introduce further diversity at the N1 position of the piperidine ring if desired.

Experimental Protocol: Synthesis of a Representative N-type Blocker

This section details the synthesis of a novel N-type calcium channel blocker, Compound 1 , via amide coupling. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Synthetic_Workflow Start Precursor & Reagents Reaction Step 5.1: Amide Coupling Start->Reaction TLC Step 5.2: Reaction Monitoring (TLC) Reaction->TLC In-process check Workup Step 5.3: Aqueous Work-up TLC->Workup Upon completion Purify Step 5.4: Column Chromatography Workup->Purify Analyze Step 5.5: Characterization (NMR, LC-MS) Purify->Analyze Final Pure Compound 1 Analyze->Final

Caption: General workflow for the synthesis and purification of Compound 1.

Reaction Scheme

Caption: Amide coupling reaction to synthesize Compound 1.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mg)Moles (mmol)Equiv.
This compound234.342341.01.0
2,2-Diphenylacetic acid212.242331.11.1
HATU (Coupling Agent)380.234561.21.2
DIPEA (Base)129.24388 (510 µL)3.03.0
Anhydrous DMF (Solvent)-10 mL--
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2,2-diphenylacetic acid (233 mg, 1.1 mmol) and HATU (456 mg, 1.2 mmol). Dissolve the solids in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Argon). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Expert Insight: Pre-activation of the carboxylic acid with HATU forms a highly reactive O-acylisourea intermediate, which significantly improves coupling efficiency and minimizes side reactions compared to older methods like carbodiimides alone.

  • Addition of Amine and Base: In a separate vial, dissolve this compound (234 mg, 1.0 mmol) in anhydrous DMF (5 mL). Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (510 µL, 3.0 mmol).

    • Expert Insight: DIPEA is a non-nucleophilic hindered base, essential for scavenging the acid produced during the reaction without competing in the coupling itself. A slight excess ensures the reaction medium remains basic, favoring the forward reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane (DCM). Visualize spots using UV light and a potassium permanganate stain. The reaction is complete upon the disappearance of the limiting starting material (the amine precursor).

    • Trustworthiness Check: TLC is a critical in-process control. The expected Rf value for the product will be higher than the amine precursor due to the increased molecular weight and loss of a primary amine group.

  • Aqueous Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of Ethyl Acetate (EtOAc). Shake vigorously and separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Expert Insight: The acid wash removes unreacted DIPEA, the base wash removes unreacted carboxylic acid and acidic byproducts from HATU, and the brine wash removes residual water, simplifying the drying process.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 0-5% Methanol in DCM to afford Compound 1 as a white solid.

  • Characterization: Confirm the identity and purity of the final compound using:

    • LC-MS: To confirm the molecular weight (Expected [M+H]⁺: 429.25).

    • ¹H and ¹³C NMR: To confirm the chemical structure.

Functional Validation: Electrophysiology Protocol

To confirm that the synthesized compound blocks N-type calcium channels, a whole-cell patch-clamp electrophysiology assay is the gold standard.[10][11]

Cell Line and Preparation
  • Cell Line: Use a human embryonic kidney (HEK293) cell line stably expressing the human Cav2.2 channel subunits (α₁, β, and α₂δ).

  • Culture: Maintain cells under standard conditions (37°C, 5% CO₂). Plate onto glass coverslips 24-48 hours before the experiment.

Electrophysiology Protocol
  • Solutions:

    • External Solution (in mM): 10 BaCl₂, 140 Choline-Cl, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with CsOH). Barium is used instead of calcium to increase current amplitude and reduce calcium-dependent inactivation.

    • Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 2 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Recording:

    • Obtain whole-cell patch-clamp recordings from single cells.

    • Hold the membrane potential at -80 mV.

    • Elicit Cav2.2 currents by applying a depolarizing voltage step to +10 mV for 50 ms every 15 seconds.

  • Compound Application:

    • After establishing a stable baseline current for at least 3 minutes, perfuse the cell with the external solution containing Compound 1 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM).

    • Record the inhibition of the Ba²⁺ current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each concentration.

    • Plot the percentage of current inhibition against the compound concentration.

    • Fit the data to a Hill equation to determine the IC₅₀ value, which represents the concentration of the compound required to block 50% of the channel activity.

Conclusion and Future Directions

The protocol outlined provides a robust and reproducible method for utilizing this compound as a precursor to synthesize novel amide-based N-type calcium channel blockers. The diphenylacetamide moiety in the example Compound 1 is a well-established pharmacophore for interacting with voltage-gated ion channels.[12] The true power of this precursor lies in its versatility. By substituting 2,2-diphenylacetic acid with a diverse range of other carboxylic acids, researchers can rapidly generate a library of analogues. This allows for a systematic exploration of the structure-activity relationship (SAR), optimizing for potency, selectivity against other channel subtypes (e.g., L-type), and desirable pharmacokinetic properties.[11][13][14] Future work should focus on leveraging this platform to develop next-generation analgesics with improved efficacy and safety profiles for the management of chronic pain.[6]

References

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  • Uneyama, H., Uchida, H., & Kido, M. (1999). Pharmacology of N-type Ca2+ channels distributed in cardiovascular system (Review). International Journal of Molecular Medicine, 3(5), 455-465. [Link]
  • Zamponi, G. W., Feng, Z. P., Zhang, L., Pajouhesh, H., Ding, Y., Belardetti, F., ... & Snutch, T. P. (2009). Scaffold-based design and synthesis of potent N-type calcium channel blockers. UBC Chemistry. [Link]
  • Bell, T. J., Thaler, C., Castiglioni, A. J., Helton, T. D., & Lipscombe, D. (2007). Differential Role of N-Type Calcium Channel Splice Isoforms in Pain. Journal of Neuroscience, 27(24), 6393-6403. [Link]
  • Liao, P., & Li, G. (2020). Calcium channel functions in pain processing. Channels, 14(1), 241-253. [Link]
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  • Gandini, M. A., & Zamponi, G. W. (2023). The N-type calcium channel rises from the ashes.
  • Patsnap Synapse. (2024). What are N-type calcium channel inhibitors and how do they work?.
  • Zamponi, G. W., Striessnig, J., Koschak, A., & Dolphin, A. C. (2015).
  • Belardetti, F. (2010). Evolving therapeutic indications for N-type calcium channel blockers: from chronic pain to alcohol abuse. Future Medicinal Chemistry, 2(5), 791-802. [Link]
  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. [Link]
  • Wikipedia. (n.d.). Calcium channel blocker. Wikipedia. [Link]
  • B-Rao, C., et al. (2005). Neuronal N-type calcium channel blockers: A series of 4-piperidinylaniline analogs with analgesic activity.
  • Google Patents. (2014). CN101412752B - Solid phase synthesis method of ziconotide.
  • Harvey, B. S., et al. (2017). Inhibition of human N‐ and T‐type calcium channels by an ortho‐phenoxyanilide derivative, MONIRO‐1. British Journal of Pharmacology, 174(14), 2348-2361. [Link]
  • Google Patents. (2013). CN102268082B - Solid-phase synthesis method of ziconotide.
  • Wu, X., et al. (2023). A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide). Angewandte Chemie International Edition, 62(24), e202302812. [Link]
  • Google Patents. (2013). CN103242441A - Solid-phase synthesis method of Ziconotide.
  • Wu, X., et al. (2023). A Chemoenzymatic Approach To Produce a Cyclic Analogue of the Analgesic Drug MVIIA (Ziconotide). PubMed. [Link]
  • Taylor & Francis Online. (n.d.). N-type calcium channel – Knowledge and References. Taylor & Francis. [Link]
  • Shipe, W. D., et al. (2012). Synthesis and SAR of 4-aminocyclopentapyrrolidines as N-type Ca²⁺ channel blockers with analgesic activity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4352-4356. [Link]
  • Chino, M., et al. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry, 8(6), 1203-1212. [Link]
  • Gandini, M. A., & Zamponi, G. W. (2023). The N-type calcium channel rises from the ashes.
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  • Teshima, T., et al. (2008). The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. Bioorganic & Medicinal Chemistry Letters, 18(17), 4813-4816. [Link]
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Application Notes & Protocols: In Vitro Biological Evaluation of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its prevalence in numerous FDA-approved drugs and biologically active compounds.[1] Derivatives of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine represent a chemical class with significant potential for interacting with a variety of biological targets, particularly within the central nervous system. This guide provides an integrated strategy and detailed protocols for the in vitro pharmacological characterization of these derivatives. We will delve into the principles, step-by-step execution, and data interpretation for key assays, including radioligand binding, functional G-Protein Coupled Receptor (GPCR) assays (cAMP and calcium mobilization), and enzyme inhibition assays. The methodologies are designed to be robust and self-validating, ensuring high-quality, reproducible data for drug discovery and development professionals.

Strategic Framework for In Vitro Characterization

A hierarchical approach is recommended to efficiently characterize novel this compound derivatives. This strategy begins with broad screening to identify primary biological targets and progresses to more specific, functional assays to elucidate the mechanism of action.

Rationale Behind the Strategy

The core principle is to make data-driven decisions at each stage of the discovery pipeline.[2] An initial broad screen prevents resource-intensive investment in assays for irrelevant targets. Once a high-affinity target is identified, functional assays are employed to determine the compound's efficacy and potency (e.g., agonist vs. antagonist activity). This tiered approach, outlined below, maximizes efficiency and the quality of pharmacological data.

Experimental Workflow Diagram

experimental_workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Lead Optimization Compound Test Derivative Screening Broad Receptor Panel (e.g., Radioligand Binding Screen) Compound->Screening Hit_ID Identify High-Affinity Target(s) (Ki < 1µM) Screening->Hit_ID GPCR_assays GPCR Functional Assays (cAMP, Calcium Flux) Hit_ID->GPCR_assays If GPCR Hit Enzyme_assays Enzyme Inhibition Assays Hit_ID->Enzyme_assays If Enzyme Hit SAR Structure-Activity Relationship (SAR) GPCR_assays->SAR Enzyme_assays->SAR Selectivity Selectivity & Off-Target Screening SAR->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: A tiered workflow for characterizing novel piperidine derivatives.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] They directly measure the interaction between a radiolabeled ligand and a receptor, and how a test compound competes with this interaction.

Principle of the Assay

This is a competitive assay where the test compound's ability to displace a known, high-affinity radioligand from the target receptor is measured.[4] The concentration of test compound that displaces 50% of the radioligand is the IC50 value. This is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[5]

Detailed Protocol: Competitive Radioligand Binding

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the target receptor (e.g., Sigma-1R, 5-HT1A).

  • Radioligand: A high-affinity ligand for the target receptor labeled with ³H or ¹²⁵I (e.g., -Pentazocine for Sigma-1 receptors).[6]

  • Assay Buffer: Buffer optimized for the specific receptor (e.g., 50 mM Tris-HCl, pH 8.0).[6]

  • Non-specific Binding Control: A high concentration of an unlabeled, known ligand (e.g., 10 µM Haloperidol or (+)-Pentazocine).[6]

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine), scintillation counter, and scintillation cocktail.[5]

Step-by-Step Methodology:

  • Preparation: Thaw the cell membrane preparation on ice. Dilute to the desired protein concentration (e.g., 50-120 µg protein/well) in ice-cold assay buffer.[5]

  • Assay Plate Setup: In a 96-well plate, add reagents in triplicate for each condition:

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 150 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL non-specific control ligand + 50 µL radioligand + 150 µL membrane preparation.

    • Test Compound: 50 µL test compound dilution + 50 µL radioligand + 150 µL membrane preparation.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[5]

  • Harvesting: Terminate the reaction by rapid vacuum filtration onto the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis & Presentation
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percent specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response) to fit the curve and determine the IC50 value.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Table 1: Example Binding Affinity Data for Piperidine Derivatives

Compound ID Target Receptor Radioligand Ki (nM)
Derivative A Sigma-1 -Pentazocine 15.2
Derivative B Sigma-1 -Pentazocine 89.7
Derivative C 5-HT1A [³H]8-OH-DPAT 22.4

| Haloperidol (Control) | Sigma-1 | -Pentazocine | 5.6 |

Trustworthiness: A Self-Validating System
  • Controls: The inclusion of total binding, non-specific binding, and a known reference compound (positive control) in every assay is critical for validation.

  • Assay Window: A robust assay should have a high signal-to-background ratio (Total Binding / NSB > 10).

  • Reproducibility: Data should be generated from at least three independent experiments to ensure reproducibility. The Ki of the reference compound should be consistent across experiments.

GPCR Functional Assays: Differentiating Agonists from Antagonists

Once a compound shows high affinity for a GPCR, it is essential to determine its functional effect. GPCRs signal through various pathways, most commonly by modulating intracellular levels of cyclic AMP (cAMP) or calcium (Ca²+).[7][8]

cAMP Assays for Gs and Gi-Coupled Receptors

Principle: GPCRs coupled to Gs proteins activate adenylyl cyclase, increasing cAMP levels, while Gi-coupled receptors inhibit this enzyme, decreasing cAMP.[9] Modern assays, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, use a competitive immunoassay format where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[7][10]

camp_pathway cluster_Gs Gs Pathway (Stimulatory) cluster_Gi Gi Pathway (Inhibitory) Agonist_s Agonist GPCR_s Gs-Coupled Receptor Agonist_s->GPCR_s Binds AC_s Adenylyl Cyclase GPCR_s->AC_s Activates cAMP_s ↑ cAMP AC_s->cAMP_s Converts ATP_s ATP ATP_s->AC_s Substrate Agonist_i Agonist GPCR_i Gi-Coupled Receptor Agonist_i->GPCR_i Binds AC_i Adenylyl Cyclase GPCR_i->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i Converts ATP_i ATP ATP_i->AC_i Substrate

Caption: Signaling pathways for Gs- and Gi-coupled GPCRs modulating cAMP.

Protocol: HTRF-Based cAMP Assay

  • Cell Plating: Seed cells expressing the target receptor (e.g., HEK293-TAS2R14) into white, opaque 96- or 384-well plates and incubate overnight.[11]

  • Compound Addition (Agonist Mode): Add serial dilutions of test compounds to the cells and incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Compound Addition (Antagonist Mode): Pre-incubate cells with serial dilutions of test compounds, then add a known agonist at its EC80 concentration (the concentration that gives 80% of its maximal effect).[9]

  • Forskolin Stimulation (for Gi assays): For Gi-coupled receptors, after compound incubation, add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production. The inhibitory effect of the compound is measured as a reduction in the forskolin-induced signal.[7][11]

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (containing anti-cAMP antibody and the labeled cAMP analog) as per the manufacturer's protocol (e.g., Cisbio, PerkinElmer).[10]

  • Incubation & Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible plate reader.

Data Analysis:

  • Agonist: Plot the response (e.g., HTRF ratio) against log[compound] to determine the EC50 (potency) and Emax (efficacy).

  • Antagonist: Plot the inhibition of the agonist response against log[compound] to determine the IC50.

Calcium Flux Assays for Gq-Coupled Receptors

Principle: Activation of Gq-coupled receptors stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores (the endoplasmic reticulum), leading to a transient increase in cytosolic Ca²+ concentration.[8][12] This change is detected by a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that is pre-loaded into the cells.[13][14]

Protocol: Fluorescence-Based Calcium Mobilization Assay

  • Cell Plating: The day before the assay, seed cells expressing the Gq-coupled receptor of interest (e.g., HEK293-AT1R) into black-walled, clear-bottom 96-well plates.[12][13]

  • Dye Loading: Remove the growth medium and add 100 µL of loading buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM). Incubate for 30-60 minutes at 37°C.[12][13]

  • Compound Preparation: Prepare test compounds in an appropriate assay buffer at 5x the final desired concentration in a separate "ligand plate".[13]

  • Measurement: Place the cell plate into a fluorescence plate reader (e.g., FlexStation® 3, FLIPR®). The instrument will first establish a baseline fluorescence reading.

  • Compound Addition: The instrument automatically adds the 5x compound solution from the ligand plate to the cell plate.

  • Kinetic Read: The fluorescence intensity is monitored in real-time immediately before and for 1-3 minutes after compound addition.

Data Analysis:

  • The response is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

  • For agonists, plot the response against log[compound] to determine EC50 and Emax.

  • For antagonists, pre-incubate with the test compound before adding a known agonist, and calculate the IC50 from the dose-dependent inhibition.

Table 2: Example Functional Data for Piperidine Derivatives

Compound ID Target Receptor Assay Type Functional Mode Potency (EC50/IC50, nM) Efficacy (% of Control)
Derivative A 5-HT2C (Gq) Calcium Flux Antagonist IC50 = 125 N/A
Derivative B D2 (Gi) cAMP Agonist EC50 = 45 85%
Derivative C β2-AR (Gs) cAMP Agonist EC50 = 210 60% (Partial)

| Isoproterenol (Control) | β2-AR (Gs) | cAMP | Agonist | EC50 = 5.2 | 100% |

Enzyme Inhibition Assays

Many piperidine derivatives are designed as enzyme inhibitors (e.g., for acetylcholinesterase (AChE), monoamine oxidase (MAO), or dipeptidyl peptidase-4 (DPP-4)).[15][16][17] A generic fluorescence-based protocol can be adapted for many different enzymes.

Principle of the Assay

The assay measures the activity of an enzyme by monitoring its conversion of a non-fluorescent substrate into a fluorescent product. The presence of an inhibitor will decrease the rate of this conversion, resulting in a lower fluorescent signal.[16]

Protocol: General Fluorescence-Based Inhibition Assay

Materials:

  • Enzyme: Purified, recombinant enzyme (e.g., human DPP-4).

  • Substrate: A fluorogenic substrate specific to the enzyme (e.g., Gly-Pro-AMC for DPP-4).[16]

  • Assay Buffer: Buffer optimized for enzyme activity (e.g., 20 mM Tris-HCl, pH 8.0).

  • Test Compounds: Serial dilutions of piperidine derivatives.

  • Positive Control: A known inhibitor for the enzyme.

  • Apparatus: Black 96- or 384-well plates, fluorescence plate reader.

Step-by-Step Methodology:

  • Assay Plate Setup: To the wells of a black microplate, add:

    • 20 µL of test compound dilution or control.

    • 60 µL of enzyme diluted in assay buffer.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Read: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths for the product.

  • Endpoint Read (Alternative): Alternatively, incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, then stop the reaction and read the final fluorescence.

Data Analysis & Trustworthiness
  • Calculate Reaction Rate: For kinetic reads, determine the initial velocity (V₀) of the reaction from the slope of the linear portion of the fluorescence vs. time plot.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))

  • Determine IC50: Plot the percent inhibition against the log concentration of the test compound and fit the data using non-linear regression to find the IC50 value.

  • Controls for Confidence: Always run controls with no enzyme (background), no inhibitor (100% activity), and a known potent inhibitor (positive control). This ensures that the signal is enzyme-dependent and the assay is performing as expected.

Conclusion

The systematic in vitro evaluation of this compound derivatives is fundamental to understanding their therapeutic potential. The integrated approach described here, beginning with binding assays to establish affinity and followed by specific functional and enzymatic assays to determine the mechanism of action, provides a robust framework for advancing promising compounds through the drug discovery pipeline. Adherence to detailed protocols and the incorporation of stringent, self-validating controls are paramount for generating the high-quality, reliable data necessary for successful drug development. The guidelines and methodologies presented serve as a comprehensive resource for researchers in this field.

References

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Application Notes and Protocols for the Cellular Characterization of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Derived Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Piperidine Scaffolds

The piperidine nucleus is a "privileged structure" in medicinal chemistry, forming the core of a multitude of biologically active compounds and approved pharmaceuticals.[1] Derivatives of piperidine have demonstrated a broad spectrum of activities, including anticancer, antiviral, and neuroprotective effects.[1][2][3] Given this therapeutic promise, novel compounds based on the (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine scaffold warrant a thorough investigation of their cellular effects to elucidate their mechanism of action and identify potential therapeutic applications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays for the characterization of compounds derived from this compound. The protocols herein are designed to provide a systematic approach, from initial cytotoxicity screening to target deconvolution and pathway analysis.

Part 1: Initial Cytotoxicity and Viability Screening

A fundamental first step in characterizing any novel compound is to determine its effect on cell viability. This information is crucial for establishing appropriate concentration ranges for subsequent functional assays and for identifying potential cytotoxic effects.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that assesses cell metabolic activity, which serves as an indicator of cell viability.[1][4]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare a serial dilution of the test compound and treat the cells for 24, 48, or 72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.[4]

Hypothetical Data Summary:

CompoundCell LineIncubation Time (h)IC50 (µM)
Compound XHEK29348> 100
Compound YHeLa4815.2
Compound ZSH-SY5Y4855.8

Part 2: Functional Screening for G Protein-Coupled Receptor (GPCR) Modulation

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are common targets for drugs containing piperidine moieties.[5][6][7] A tiered approach to screen for GPCR modulation is recommended, starting with assays that measure downstream second messengers.

Signaling Pathways Overview

GPCRs transduce extracellular signals into intracellular responses through heterotrimeric G proteins, which are classified into several families, including Gαs, Gαi, and Gαq.[8]

  • Gαs (stimulatory): Activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8]

  • Gαi (inhibitory): Inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[8]

  • Gαq: Activates phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+).[8]

GPCR_Signaling cluster_membrane Plasma Membrane GPCR GPCR Gas Gαs GPCR->Gas Gs-coupled Gai Gαi GPCR->Gai Gi-coupled Gaq Gαq GPCR->Gaq Gq-coupled AC Adenylyl Cyclase cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down PLC Phospholipase C (PLC) Ca_up ↑ Ca2+ PLC->Ca_up Ligand Compound Ligand->GPCR Gas->AC activates Gai->AC inhibits Gaq->PLC activates

Caption: Overview of major GPCR signaling pathways.

Protocol 2: cAMP Assay for Gαs and Gαi Coupling

This protocol describes a method to measure changes in intracellular cAMP levels, which can indicate GPCR activation through Gαs or Gαi pathways.[9][10]

Principle: Competitive immunoassays or reporter-based assays can be used to quantify cAMP levels. In a common format, a luminescent or fluorescent signal is generated that is inversely proportional to the amount of cAMP in the cell lysate.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the GPCR of interest in a 96-well or 384-well plate.

  • Compound Incubation: Treat cells with the test compound at various concentrations. For Gαi-coupled receptors, co-incubate with an adenylyl cyclase activator like forskolin.

  • Cell Lysis: Lyse the cells according to the manufacturer's instructions for the specific cAMP assay kit being used.

  • cAMP Detection: Perform the cAMP measurement using a commercial kit (e.g., HTRF, Luminescence, or Fluorescence Polarization-based).

  • Data Analysis: Plot the signal as a function of compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Protocol 3: Calcium Flux Assay for Gαq Coupling

This assay measures changes in intracellular calcium concentrations, a hallmark of Gαq-coupled GPCR activation.[9][10]

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon GPCR activation and subsequent release of intracellular calcium, the dye binds to Ca2+ and exhibits a significant increase in fluorescence intensity.[10]

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in the presence of probenecid to prevent dye extrusion.

  • Compound Addition: Use a fluorescence plate reader with an injection system to add the test compound and immediately begin kinetic reading of fluorescence intensity.

  • Data Analysis: Measure the peak fluorescence intensity change in response to compound addition. Determine the EC50 from the dose-response curve.

Hypothetical Data Summary for GPCR Assays:

CompoundAssayTarget Cell LineActivityPotency (EC50/IC50 in µM)
Compound AcAMPCHO-GαsAgonist2.5
Compound BCalcium FluxHEK-GαqAntagonist0.8
Compound CcAMPHEK-GαiNo significant activity-

Part 3: Target Engagement and Validation

Once a functional effect is observed, it is crucial to confirm that the compound directly interacts with its putative target in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12]

Protocol 4: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.[11][12][13] When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.[14]

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curve and determine Tm shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control for a specified time.[11]

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.[15]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.

  • Separation of Fractions: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using methods like Western blotting or mass spectrometry.[15]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Hypothetical CETSA Data:

Target ProteinTreatmentMelting Temperature (Tm) in °CTm Shift (ΔTm) in °C
GPCR-XVehicle48.2-
GPCR-XCompound B (10 µM)52.5+4.3

Part 4: Downstream Signaling and Mechanistic Studies

To further understand the compound's mechanism of action, it is important to investigate its effects on downstream signaling pathways.

Protocol 5: Western Blot Analysis of Signaling Proteins

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate.[4] This can be used to assess the phosphorylation status or expression levels of key signaling molecules downstream of the target receptor.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells with the compound for various times and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[4]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target signaling proteins (e.g., phosphorylated ERK, Akt) and a loading control (e.g., GAPDH).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Conclusion

The suite of assays described in this application note provides a robust framework for the comprehensive cellular characterization of novel compounds derived from this compound. By systematically evaluating cytotoxicity, functional activity at GPCRs, direct target engagement, and downstream signaling events, researchers can effectively elucidate the mechanism of action and identify promising therapeutic candidates for further development.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). National Institutes of Health.
  • High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (n.d.). Bentham Science.
  • An Overview of High Throughput Screening at G Protein Coupled Receptors. (2025, August 6). ResearchGate.
  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). National Institutes of Health.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). National Institutes of Health.
  • Cell-based Assays for GPCR Activity. (2013, October 3). Biocompare.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI.
  • Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
  • CETSA. (n.d.). CETSA.
  • Measuring enzyme activity in single cells. (2011, February 11). National Institutes of Health.
  • Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). PubMed Central.
  • Methenamine. (n.d.). Wikipedia.
  • DETERMINATION OF ACTIVITY IN CELL CULTURES. (2024, July 3). Abyntek Biopharma.
  • Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. (2020, December 1). PubMed.
  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023, September 7). National Institutes of Health.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Drug Discovery

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates targeting a wide range of biological pathways.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility, and to serve as a versatile scaffold for the spatial presentation of pharmacophoric elements. Solid-phase synthesis (SPPS) has emerged as a powerful engine for drug discovery, enabling the rapid generation of large, diverse libraries of compounds for high-throughput screening.[3][4][5][6][7] The strategic application of bifunctional building blocks like (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine in SPPS provides an efficient pathway to novel chemical entities with therapeutic potential.

This guide provides an in-depth technical overview and detailed protocols for the utilization of this compound as a foundational scaffold in solid-phase synthesis. We will explore the rationale behind its design, focusing on the dual roles of the primary amine as a point of attachment and diversification, and the 4-methoxybenzyl (PMB) group as a strategically cleavable protecting group for the piperidine nitrogen.

Chemical Properties and Handling

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 78471-35-9[8]
Molecular Formula C13H20N2O[8]
Molecular Weight 220.31 g/mol [8]
Appearance Colorless to pale yellow oilN/A
Boiling Point Not determinedN/A
Solubility Soluble in most organic solvents (DCM, DMF, THF)N/A

Safety and Handling: As with all amine-containing compounds, this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with water.

Core Applications in Solid-Phase Synthesis

The utility of this compound in solid-phase synthesis lies in its bifunctional nature. The primary amine of the methanamine moiety serves as the initial anchor point to a solid support, typically through reductive amination with a resin-bound aldehyde. Once anchored, the piperidine ring presents a scaffold for further diversification. The 4-methoxybenzyl (PMB) group on the piperidine nitrogen serves as a temporary protecting group, which can be cleaved under specific acidic conditions to reveal a secondary amine. This newly exposed amine can then be further functionalized, allowing for the creation of a diverse library of compounds.

This strategy is particularly valuable in combinatorial chemistry for the generation of "focused libraries" around a privileged piperidine scaffold.[5][6] By varying the substituents at both the exocyclic and endocyclic nitrogen atoms, researchers can systematically explore the structure-activity relationships (SAR) of a compound class.

Experimental Workflows and Protocols

Workflow Overview

The overall workflow for the solid-phase synthesis of a diversified library using this compound as a scaffold is depicted below.

sps_workflow Resin Aldehyde-functionalized Resin ReductiveAmination Reductive Amination Resin->ReductiveAmination BuildingBlock This compound BuildingBlock->ReductiveAmination AttachedScaffold Resin-Bound Scaffold ReductiveAmination->AttachedScaffold Diversification1 Optional: Modification of Piperidine Ring (e.g., Alkylation) AttachedScaffold->Diversification1 PMBCleavage PMB Group Cleavage AttachedScaffold->PMBCleavage Diversification1->PMBCleavage DeprotectedScaffold Resin-Bound Deprotected Scaffold PMBCleavage->DeprotectedScaffold Diversification2 N-Acylation/Alkylation of Piperidine Nitrogen DeprotectedScaffold->Diversification2 FinalProduct Resin-Bound Final Product Diversification2->FinalProduct Cleavage Cleavage from Resin FinalProduct->Cleavage PurifiedProduct Purified Product Cleavage->PurifiedProduct

Caption: General workflow for solid-phase synthesis using the title compound.

Protocol 1: Immobilization of the Scaffold via Reductive Amination

This protocol details the attachment of this compound to an aldehyde-functionalized resin.

Materials:

  • Aldehyde-functionalized resin (e.g., Rink Amide resin treated to expose an aldehyde)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) or a suitable alternative like tetramethylammonium triacetoxyborohydride.[9]

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic acid (AcOH)

Procedure:

  • Swell the aldehyde-functionalized resin (1.0 eq) in DMF for 1 hour in a suitable reaction vessel.

  • Drain the DMF and wash the resin with DCM (3 x resin volume).

  • Prepare a solution of this compound (5.0 eq) in DMF containing 1% acetic acid.

  • Add this solution to the resin and agitate at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (5.0 eq) to the reaction mixture and continue to agitate at room temperature for 16-24 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF, MeOH, and DCM (3 x resin volume each).

  • Dry the resin under vacuum.

Trustworthiness Check: A small sample of the resin can be subjected to a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the primary amine and immobilization of the scaffold.

Protocol 2: Cleavage of the 4-Methoxybenzyl (PMB) Protecting Group

This protocol describes the deprotection of the piperidine nitrogen. The PMB group is labile to strong acids.[10][11]

Materials:

  • Resin-bound scaffold from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (as a scavenger)

  • N,N-Diisopropylethylamine (DIPEA) or piperidine for neutralization

Procedure:

  • Swell the resin-bound scaffold (1.0 eq) in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DCM.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 1-2 hours.

  • Drain the cleavage solution and wash the resin with DCM (3 x resin volume).

  • Neutralize the resin by washing with a 10% solution of DIPEA in DCM or a 20% solution of piperidine in DMF.[12][13][14]

  • Wash the resin sequentially with DCM, MeOH, and DMF (3 x resin volume each).

Causality Explanation: The strong acid (TFA) protonates the ether oxygen of the PMB group, initiating its cleavage. Triisopropylsilane acts as a cation scavenger to prevent side reactions.

Protocol 3: Diversification of the Piperidine Nitrogen

This protocol provides a general method for the acylation of the deprotected secondary amine on the piperidine ring.

Materials:

  • Resin-bound deprotected scaffold from Protocol 2

  • Carboxylic acid of choice (3.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq) or another suitable coupling agent

  • 1-Hydroxybenzotriazole (HOBt) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the deprotected resin (1.0 eq) in DMF for 1 hour.

  • Drain the DMF.

  • In a separate vial, dissolve the carboxylic acid (3.0 eq) and HOBt (3.0 eq) in DMF.

  • Add DIC (3.0 eq) to the carboxylic acid solution and allow it to pre-activate for 10-15 minutes.

  • Add the activated carboxylic acid solution to the resin and agitate at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin with DMF, DCM, and MeOH (3 x resin volume each).

  • Dry the resin under vacuum.

Trustworthiness Check: A small aliquot of the resin can be subjected to a final cleavage from the solid support and analyzed by LC-MS to confirm the successful acylation.

Protocol 4: Final Cleavage and Product Isolation

This protocol details the release of the final compound from the solid support. The specific cleavage cocktail will depend on the linker used for the initial immobilization. For a standard Rink Amide linker, a strong acid cocktail is employed.

Materials:

  • Resin-bound final product

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Place the dry, resin-bound final product in a reaction vessel.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA or DCM and combine the filtrates.

  • Reduce the volume of the filtrate under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

  • Dry the crude product under vacuum.

  • Purify the final compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

StepKey ReagentsPurposeExpected Outcome
Immobilization NaBH₃CN, AcOHCovalent attachment of the scaffold to the resinHigh loading efficiency (>0.5 mmol/g)
PMB Deprotection TFA, TISRemoval of the PMB protecting groupFree secondary amine on the piperidine ring
Diversification Carboxylic acid, DIC, HOBtIntroduction of diversity elementsHigh conversion to the acylated product
Final Cleavage TFA, TIS, H₂ORelease of the final compound from the resinCrude product ready for purification

Logical Relationships in the Synthetic Strategy

logical_relationships cluster_scaffold Scaffold Design cluster_synthesis Solid-Phase Synthesis Logic PrimaryAmine Primary Amine (Attachment & R1 Diversity) Immobilization Immobilization at Primary Amine PrimaryAmine->Immobilization PiperidineCore Piperidine Core (Structural Rigidity) PMB_Group PMB Protecting Group (Orthogonal Handle for R2 Diversity) R2_Protection Piperidine Nitrogen Protected PMB_Group->R2_Protection Immobilization->R2_Protection Deprotection Selective PMB Cleavage R2_Protection->Deprotection R2_Diversification Diversification at Piperidine Nitrogen Deprotection->R2_Diversification FinalCleavage Release of Final Library R2_Diversification->FinalCleavage

Caption: Logical relationships between the scaffold's features and the synthetic strategy.

Conclusion

This compound is a highly valuable and versatile building block for solid-phase synthesis, particularly in the context of drug discovery and combinatorial chemistry. Its well-defined points for attachment and diversification, coupled with a strategically placed and readily cleavable protecting group, provide a robust platform for the efficient generation of diverse libraries of piperidine-based compounds. The protocols outlined in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this scaffold, ultimately accelerating the identification of novel therapeutic agents.

References

  • Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (n.d.).
  • Solid-phase polyamine synthesis using piperazine and piperidine building blocks. (2003). Organic Letters, 5(22), 4183-5.
  • Solid-phase synthesis of diverse peptide tertiary amides by reductive amination. (n.d.). PubMed.
  • Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. (n.d.).
  • solid-supported reductive amination. (2001). Synthetic Pages.
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry.
  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. (2021). ResearchGate.
  • Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. (2023). Journal of Peptide Science.
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (n.d.). PMC.
  • The Combinatorial Synthesis and Chemical and Biological Evaluation of a 1,4-Benzodiazepine Library. (1994). Proceedings of the National Academy of Sciences.
  • Combinatorial libraries: strategies and methods for 'lead' discovery. (n.d.).
  • Combinatorial chemistry in drug discovery. (2017). Current Opinion in Chemical Biology, 38, 117-126.
  • Kumar et al., IJPSR, 2024; Vol. 15(9): 2629-2634. (2024).
  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. (n.d.). Kiessling Lab.
  • The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. (2000). Bioorganic & Medicinal Chemistry, 8(6), 1203-12.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (n.d.). PMC.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI.
  • The 4Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (2004). Heterocycles, 63(11).
  • Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. (n.d.). PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. This valuable intermediate is crucial in the development of various pharmaceutical agents. However, its synthesis can present challenges that impact both yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common issues encountered during its preparation. We will explore the chemistry behind two primary synthetic routes, providing expert insights, detailed protocols, and data-driven solutions to help you optimize your experimental outcomes.

Core Synthetic Strategies

The synthesis of this compound is typically approached via two robust and logical pathways. The choice of route often depends on the availability of starting materials, scalability, and the specific challenges one wishes to avoid.

Route A: A two-step sequence starting from piperidine-4-carbonitrile.

  • N-Alkylation: The secondary amine of the piperidine ring is alkylated using 4-methoxybenzyl chloride.

  • Nitrile Reduction: The nitrile group is then reduced to a primary amine using a powerful hydride reagent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.

Route B: A two-step sequence starting from 4-(aminomethyl)piperidine.

  • Selective N-Alkylation: The more nucleophilic secondary amine of the piperidine ring is selectively alkylated in the presence of the primary amine.

  • Purification: This route often requires careful control to avoid alkylation of the primary amine and subsequent purification challenges.

This guide will focus primarily on troubleshooting Route A, as it is a common and effective method that presents well-defined challenges at each step.

G cluster_0 Synthetic Pathways cluster_A Route A cluster_B Route B start Starting Materials p4cn Piperidine-4-carbonitrile start->p4cn amp 4-(Aminomethyl)piperidine start->amp int_a 1-(4-Methoxybenzyl)piperidine-4-carbonitrile p4cn->int_a Step 1: N-Alkylation final This compound int_a->final Step 2: Nitrile Reduction amp->final Selective N-Alkylation G cluster_0 Troubleshooting: Low Yield in LiAlH₄ Reduction start Low Yield Observed q1 Are conditions strictly anhydrous? start->q1 q2 Was temperature controlled during addition? q1->q2 Yes sol1 Dry solvent & glassware; Use inert atmosphere. q1->sol1 No q3 Was sufficient excess of LiAlH₄ used? q2->q3 Yes sol2 Add substrate at 0 °C, then warm to RT/reflux. q2->sol2 No sol3 Use 1.5-2.0 eq. LiAlH₄; Monitor by TLC. q3->sol3 No end Improved Yield & Purity q3->end Yes sol1->q2 sol2->q3 sol3->end

Caption: Decision tree for nitrile reduction issues.

Q2: The aqueous workup of my LiAlH₄ reaction is problematic, forming gels that are difficult to filter and trap my product. Is there a better method?

Answer: This is a very common issue. The aluminum salts produced during the quench are often gelatinous and can significantly reduce your isolated yield. The standard "Fieser workup" is a highly reliable method to produce granular, easily filterable salts. [1]

  • Fieser Workup Protocol: For a reaction that used 'X' g of LiAlH₄:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully add 'X' mL of water.

    • Add 'X' mL of 15% (w/v) aqueous sodium hydroxide (NaOH) solution.

    • Add '3X' mL of water.

    • Stir the mixture vigorously at room temperature for 15-30 minutes. The grey suspension should turn into a white, granular precipitate.

    • Filter the solid through a pad of Celite and wash thoroughly with an appropriate organic solvent (e.g., ethyl acetate, DCM). The desired product will be in the filtrate.

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination to make this compound?

A: Yes, reductive amination is an excellent alternative to direct alkylation with an alkyl halide. [2][3]To follow Route A, you could perform a reductive amination between piperidine-4-carbonitrile and 4-methoxybenzaldehyde using a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This method often produces cleaner reactions with fewer over-alkylation byproducts. The subsequent nitrile reduction step would remain the same.

Q: What are the critical safety precautions for handling Lithium Aluminum Hydride (LiAlH₄)?

A: LiAlH₄ is a highly reactive and pyrophoric reagent.

  • Handling: Always handle it in an inert atmosphere (glovebox or under Argon/Nitrogen). Never weigh it in the open air.

  • Solvents: Use only anhydrous ethereal solvents (THF, Et₂O). It reacts violently with protic solvents like water and alcohols. [4]* Quenching: The workup procedure must be performed slowly and at low temperatures (0 °C) to manage the exothermic and hydrogen gas-evolving quench. Add quenching reagents dropwise behind a blast shield.

Q: My final product is an oil and is difficult to purify via column chromatography due to streaking. What are some alternative purification strategies?

A: Basic amines are often challenging to purify on silica gel.

  • Acid-Base Extraction: Dissolve the crude product in a water-immiscible solvent (like DCM or ethyl acetate) and extract with dilute acid (e.g., 1M HCl). This will protonate your amine product, moving it to the aqueous layer, while non-basic impurities remain in the organic layer. Then, basify the aqueous layer (e.g., with 2M NaOH) until pH > 12 and extract your purified amine back into an organic solvent.

  • Salt Crystallization: Treat a solution of your purified or semi-purified amine in a solvent like isopropanol or ethanol with a solution of an acid (e.g., HCl in ether, or oxalic acid) to precipitate the corresponding ammonium salt. This salt is often a stable, crystalline solid that can be easily collected by filtration.

Detailed Experimental Protocols

Protocol 1: N-Alkylation of Piperidine-4-carbonitrile (Route A, Step 1)
  • To a round-bottom flask under a nitrogen atmosphere, add piperidine-4-carbonitrile (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile (approx. 0.2 M).

  • Stir the suspension vigorously.

  • In a separate flask, dissolve 4-methoxybenzyl chloride (0.95 eq.) in anhydrous acetonitrile.

  • Add the 4-methoxybenzyl chloride solution to the piperidine suspension dropwise over 1 hour at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the 4-methoxybenzyl chloride is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The resulting crude oil (1-(4-methoxybenzyl)piperidine-4-carbonitrile) can be used in the next step, often without further purification.

Protocol 2: LiAlH₄ Reduction of Nitrile (Route A, Step 2)
  • To a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under a nitrogen atmosphere, add LiAlH₄ (1.5 eq.) and anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve the crude 1-(4-methoxybenzyl)piperidine-4-carbonitrile (1.0 eq.) from the previous step in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution to the LiAlH₄ suspension dropwise, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting nitrile.

  • Cool the reaction mixture back to 0 °C.

  • Perform the Fieser workup as described in the troubleshooting section above.

  • Filter the resulting white solids through Celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound. Purify as needed via acid-base extraction or column chromatography.

References

  • New Method Improves Nitrile Reductions | C&EN Global Enterprise - ACS Publications.
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.
  • (PDF) A Mild and Efficient Method for the Reduction of Nitriles - ResearchGate.
  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents.
  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane.
  • Procedure for N-alkylation of Piperidine? - ResearchGate.
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  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH.
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  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate.
  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
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Technical Support Center: Synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth, experience-driven insights and practical solutions in a direct question-and-answer format.

Troubleshooting Guide: Common Synthetic Issues

This section addresses specific problems that may arise during the synthesis of this compound, focusing on the two most common synthetic routes: reductive amination and direct N-alkylation.

Reductive Amination Route

Reductive amination is a popular method for constructing the target molecule, typically by reacting 4-(aminomethyl)piperidine with 4-methoxybenzaldehyde in the presence of a reducing agent.[1][2][3]

Question 1: My reaction is sluggish, and I'm observing a significant amount of unreacted 4-(aminomethyl)piperidine and 4-methoxybenzaldehyde. What could be the cause?

Answer:

Several factors can contribute to an incomplete reductive amination reaction:

  • Inefficient Imine/Iminium Ion Formation: The crucial first step is the condensation of the amine and aldehyde to form an imine or iminium ion, which is then reduced.[2] This equilibrium can be unfavorable under certain conditions.

    • Troubleshooting:

      • pH Adjustment: Imine formation is often catalyzed by mild acid. If the reaction medium is neutral or basic, the reaction can be slow. Consider adding a catalytic amount of a weak acid like acetic acid. However, be cautious, as strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.[1]

      • Water Removal: The formation of the imine releases a molecule of water. In some systems, removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate, although this is less common in one-pot reductive aminations.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Troubleshooting:

      • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a preferred reagent as it is mild and selective for imines over aldehydes.[4][5][6][7] Ensure your NaBH(OAc)₃ is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.[5][7]

      • Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is highly toxic. It is also less reactive at neutral pH and often requires acidic conditions to be effective.[1][5]

      • Sodium Borohydride (NaBH₄): This is a stronger reducing agent and can reduce the starting aldehyde if added too early.[5] If using NaBH₄, it is best to allow the imine to form first before adding the reducing agent in a stepwise manner.[6]

  • Solvent Choice: The solvent can influence reaction rates.

    • Troubleshooting: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and effective solvents for reactions with NaBH(OAc)₃.[5][6] Tetrahydrofuran (THF) can also be used, but reactions may be slower.[6]

Question 2: I'm observing a significant byproduct with a higher molecular weight than my desired product. What is it and how can I prevent its formation?

Answer:

The most likely high-molecular-weight byproduct is the tertiary amine formed from the dialkylation of the primary amine of the starting material or the secondary amine of the product.

  • Mechanism of Formation: The desired product, this compound, is a secondary amine. This secondary amine can react with another molecule of 4-methoxybenzaldehyde to form a new iminium ion, which is then reduced to a tertiary amine. This is a common side reaction in reductive aminations with primary amines.[8][9]

    Side_Reaction_Reductive_Amination Product This compound Imine_Intermediate Iminium Ion Intermediate Product->Imine_Intermediate + Aldehyde Aldehyde 4-Methoxybenzaldehyde Aldehyde->Imine_Intermediate Byproduct Tertiary Amine Byproduct Imine_Intermediate->Byproduct Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Byproduct Reduction

  • Prevention and Mitigation:

    • Stoichiometry Control: Use a slight excess of the amine starting material (4-(aminomethyl)piperidine) relative to the aldehyde (4-methoxybenzaldehyde). This will increase the probability of the aldehyde reacting with the primary amine rather than the secondary amine product. A 1.1 to 1.5 molar excess of the amine is a good starting point.[4]

    • Slow Addition of Aldehyde: Adding the aldehyde slowly to the reaction mixture containing the amine and the reducing agent can help maintain a low concentration of the aldehyde, thus disfavoring the second addition to the product.

    • Stepwise Procedure: For challenging cases, a stepwise approach can be employed. First, form the imine in a suitable solvent like methanol, and then add the reducing agent (e.g., NaBH₄).[6] This allows for better control over the reaction.

Direct N-Alkylation Route

This route involves the reaction of 4-(aminomethyl)piperidine with a 4-methoxybenzyl halide (e.g., chloride or bromide) in the presence of a base.[10][11]

Question 3: My N-alkylation reaction is producing a complex mixture of products, including what appears to be di- and even tri-alkylated species. How can I achieve selective mono-alkylation on the piperidine nitrogen?

Answer:

The primary challenge in this synthesis is the presence of two nucleophilic nitrogen atoms: a primary amine on the aminomethyl group and a secondary amine within the piperidine ring. The secondary amine is generally more nucleophilic, but achieving selectivity can be difficult.[11][12] Over-alkylation is a common issue.[4][10]

  • Understanding the Reactivity: The secondary amine of the piperidine ring is more nucleophilic than the primary aminomethyl group and will preferentially react with the 4-methoxybenzyl halide. However, the resulting primary amine on the side chain can also be alkylated, leading to a di-substituted product. Furthermore, the desired product can be alkylated again to form a tertiary amine, and the piperidine nitrogen can be quaternized.[10]

    Overalkylation_Pathway

  • Strategies for Selective Mono-alkylation:

    • Control of Stoichiometry: Use 4-(aminomethyl)piperidine as the limiting reagent. Slowly adding the alkylating agent (0.9-1.0 equivalents) to a solution of the amine and a non-nucleophilic base can favor mono-alkylation.[10]

    • Choice of Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is recommended. Stronger bases like sodium hydride (NaH) can increase the nucleophilicity of both amines and lead to more side products.

    • Protecting Group Strategy: For the highest selectivity, a protecting group strategy is advisable. The primary amine can be selectively protected, for example, with a tert-butyloxycarbonyl (Boc) group. Following N-alkylation of the piperidine nitrogen, the Boc group can be removed under acidic conditions to yield the desired product.[12]

Question 4: I'm having difficulty purifying my final product from unreacted starting materials and byproducts. What are some effective purification strategies?

Answer:

Purification of amines can be challenging due to their basic nature and potential for similar polarities among the desired product and byproducts.

  • Column Chromatography:

    • Normal Phase: Silica gel chromatography is a standard method. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol) is typically effective. To prevent tailing of the basic amine product on the acidic silica gel, it is highly recommended to add a small amount of a volatile base, such as triethylamine (0.5-1%), to the eluent.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) using water/acetonitrile or water/methanol gradients with a modifier like formic acid or trifluoroacetic acid (TFA) can be effective. The product will be isolated as the corresponding salt.

  • Acid-Base Extraction: This is a powerful technique for separating amines from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic product and any unreacted amine starting material will be protonated and move to the aqueous layer. Neutral byproducts (like those from the aldehyde) will remain in the organic layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Make the aqueous layer basic (e.g., with 1M NaOH or saturated NaHCO₃ solution) to deprotonate the amine product, which will then precipitate or can be extracted back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to obtain the purified free base.

  • Crystallization: If the final product is a solid, crystallization can be an excellent purification method. The choice of solvent will depend on the polarity of the product. Often, a solvent system of a good solvent and a poor solvent (anti-solvent) is used to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the role of the 4-methoxy group on the benzyl ring in this synthesis?

A1: The 4-methoxy group is an electron-donating group. In the reductive amination pathway, it can slightly activate the aldehyde towards nucleophilic attack by the amine. In the N-alkylation pathway, it can slightly decrease the reactivity of the benzyl halide towards nucleophilic substitution compared to an unsubstituted benzyl halide. However, its primary role is often related to the desired biological activity of the final molecule.

Q2: Can I use the Eschweiler-Clarke reaction to introduce the 4-methoxybenzyl group?

A2: No, the Eschweiler-Clarke reaction is specifically for the methylation of primary or secondary amines using formaldehyde and formic acid.[13][14][15][16][17] It cannot be used to introduce a 4-methoxybenzyl group.

Q3: My final product appears to be an oil, but the literature reports it as a solid. What should I do?

A3: It is possible that your product is impure, and the impurities are preventing crystallization. Try further purification using the methods described above (e.g., acid-base extraction followed by column chromatography). Also, ensure that all solvent has been thoroughly removed under high vacuum. If the product is indeed an oil at room temperature, it may be possible to form a solid salt (e.g., hydrochloride or maleate salt) for easier handling and characterization by treating a solution of the free base with the corresponding acid.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable eluent system that provides good separation between your starting materials and the product. Staining with a potassium permanganate solution or ninhydrin (for primary and secondary amines) can help visualize the spots. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool to track the consumption of reactants and the formation of the product and any byproducts.

Experimental Protocols

Protocol: Reductive Amination using Sodium Triacetoxyborohydride
Reagent/ParameterRecommended Value
4-(aminomethyl)piperidine1.1 equivalents
4-methoxybenzaldehyde1.0 equivalent
Sodium Triacetoxyborohydride1.5 equivalents
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12-24 hours

Procedure:

  • To a solution of 4-(aminomethyl)piperidine (1.1 eq) in dichloromethane (DCM), add 4-methoxybenzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM/methanol with 1% triethylamine).

References

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
  • MDPI. (2022).
  • El-Sawy, E. R., et al. (2025). Elucidating the Critical Attributes of Sodium Triacetoxyborohydride to Tune Glycoconjugation via Reductive Amination.
  • ResearchGate. (2017).
  • BenchChem. (2025).
  • Organic Reaction Mechanisms.
  • Master Organic Chemistry. (2017).
  • Chemistry Steps.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • BenchChem. (2025).
  • Wikipedia. Eschweiler–Clarke reaction. [Link]
  • ResearchGate. (2014).
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. [Link]
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • ResearchGate.
  • ResearchGate. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • Organic Chemistry Portal. Eschweiler-Clarke Reaction. [Link]
  • BenchChem. (2025). N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols.
  • National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
  • Cambridge Open Engage. (2023). A General Strategy for N–(Hetero)
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ResearchGate. (2015).
  • PubMed Central. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
  • BenchChem. (2025).
  • PubMed. (2000). The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. [Link]
  • Royal Society of Chemistry. (2022). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. [Link]
  • News-Medical.net. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]
  • Advanced Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

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Technical Support Center: Overcoming Solubility Challenges for (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with this compound. Due to its chemical structure, which combines a lipophilic 4-methoxybenzyl group with two basic amine centers, this molecule presents a classic solubility issue: poor aqueous solubility in its neutral, free base form.

This document provides a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enable you to prepare stable, homogenous solutions for your experiments.

Physicochemical Profile

Understanding the fundamental properties of this compound is the first step in designing an effective solubilization strategy. The molecule possesses two basic nitrogen atoms—one on the piperidine ring and one on the primary methanamine group—making its solubility highly dependent on pH.

PropertyPredicted/Typical ValueImplication for Solubility
Molecular Formula C₁₃H₂₀N₂O-
Molecular Weight 220.31 g/mol -
Structure Lipophilic 4-methoxybenzyl group, polar methanamine group, piperidine coreThe large, nonpolar benzyl group drives low aqueous solubility, while the amine groups offer handles for pH modification.
Predicted pKa₁ ~10-10.5(Primary Amine) Will be protonated (positive charge) at pH < 9.
Predicted pKa₂ ~11(Piperidine Amine) Will be protonated at physiological and acidic pH. The pKa of a protonated piperidine is typically around 11.2.[1][2]
Predicted logP ~2.0 - 2.5Indicates a preference for a lipid environment over an aqueous one, suggesting low intrinsic water solubility.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when working with this compound.

Q1: Why is my compound poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?

A1: The poor solubility stems from the molecule's chemical structure. The large 4-methoxybenzyl group is hydrophobic (lipophilic) and dominates the molecule's character at neutral pH. In this state, the two amine groups are largely uncharged (free base form), preventing the molecule from forming favorable interactions with water. To dissolve, the compound must overcome the strong intermolecular forces in its solid state, which is energetically unfavorable in a neutral aqueous environment.

Q2: What is the most effective first step to improve solubility?

A2: pH adjustment is the most critical and straightforward initial approach. Since the molecule contains two basic amine groups, reducing the pH of the solvent will lead to their protonation. This converts the neutral free base into a positively charged salt form (e.g., a hydrochloride or citrate salt). This charged species is significantly more polar and can readily form hydrogen bonds with water, dramatically increasing aqueous solubility.[1][3] Creating a pH-solubility profile is a crucial first step to understanding your compound's behavior.[1]

Q3: I've lowered the pH, but my compound still won't dissolve at the desired concentration. What should I try next?

A3: If pH adjustment alone is insufficient, the next step is to introduce a water-miscible organic co-solvent .[1] Co-solvents work by reducing the overall polarity of the solvent system (i.e., making the water less "water-like"), which lowers the energy barrier for solvating a lipophilic molecule.

Commonly used co-solvents include:

  • Dimethyl sulfoxide (DMSO): A powerful, polar aprotic solvent. Often used for preparing high-concentration stock solutions.

  • Ethanol: A protic solvent that is well-tolerated in many biological systems.

  • Polyethylene Glycols (PEG 300, PEG 400): Low-molecular-weight PEGs are viscous liquid polymers that are excellent solubilizing agents and are frequently used in preclinical formulations.

  • Propylene Glycol (PG): Another common and effective co-solvent.

Q4: My biological assay is sensitive to organic solvents like DMSO. What are some alternative solubilization strategies?

A4: When organic solvents must be avoided, complexation with cyclodextrins is an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1] They can encapsulate the lipophilic 4-methoxybenzyl portion of your molecule, forming a "host-guest" inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, significantly enhancing the apparent solubility of the compound.[1][4] Substituted β-cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high water solubility and safety profiles.[3]

Q5: How can I prevent my compound from precipitating when I dilute my high-concentration DMSO stock into an aqueous assay buffer?

A5: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit as the percentage of the organic co-solvent is drastically reduced. To prevent this, use a stepwise dilution protocol . Instead of a direct, large-volume dilution, perform one or more intermediate dilutions into a solution that contains a moderate amount of co-solvent or is at an optimal pH before the final dilution into the assay buffer. This gradual reduction in solvent strength helps keep the compound in solution.

Troubleshooting Guide

Use this guide to diagnose and solve specific experimental issues.

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Precipitation in stock solution upon storage (e.g., in DMSO). 1. The solution is supersaturated. 2. Absorption of atmospheric water into hygroscopic solvents like DMSO, reducing solvency. 3. Temperature fluctuations causing the compound to fall out of solution.1. Determine the maximum solubility in the solvent and prepare stocks at ≤80% of this concentration. 2. Use anhydrous DMSO and store aliquots under an inert atmosphere (e.g., argon or nitrogen) with proper sealing (e.g., paraffin film). 3. Store at a constant temperature. If warming is needed to dissolve, ensure it remains in solution upon returning to storage temperature.
Inconsistent results or low signal in cell-based assays. The compound is precipitating in the assay wells upon dilution into the culture medium. The final concentration exceeds the thermodynamic solubility in the complex biological medium.1. Visually inspect assay plates under a microscope for signs of precipitation. 2. Re-evaluate the solubility of the compound in the final assay medium (including serum proteins, which can sometimes aid or hinder solubility). 3. Lower the final assay concentration or incorporate a biocompatible solubilizer like HP-β-CD into the final formulation.
Cloudiness or precipitation observed immediately after preparing a solution in an acidic buffer. 1. The pH is not low enough to fully protonate the compound. 2. The concentration is too high even for the salt form. 3. Common ion effect if using HCl and the compound is a chloride salt.1. Measure the final pH of the solution and adjust further if necessary. 2. Perform a solubility test to find the limit at that specific pH. 3. Consider using a different acid (e.g., citric acid, methanesulfonic acid) to form the salt.

Visualized Workflows and Mechanisms

Systematic Solubilization Workflow

This flowchart outlines a logical progression for tackling solubility issues with this compound.

start Start: Poorly Soluble Compound ph_adjust Step 1: pH Adjustment (e.g., pH 3-5 Buffer) start->ph_adjust check1 Solubility Adequate? ph_adjust->check1 cosolvent Step 2: Add Co-solvent (e.g., 10-20% PEG 400 in acidic buffer) check1->cosolvent No success Proceed with Experiment check1->success Yes check2 Solubility Adequate? cosolvent->check2 cyclodextrin Step 3: Use Cyclodextrins (e.g., 10% HP-β-CD in buffer) check2->cyclodextrin No check2->success Yes check3 Solubility Adequate? cyclodextrin->check3 advanced Advanced Formulation (e.g., Lipid-based systems) check3->advanced No check3->success Yes

Caption: A systematic approach to enhancing compound solubility.

Mechanism of pH-Dependent Solubility

This diagram illustrates how pH affects the ionization state and, consequently, the water solubility of the molecule.

cluster_high_ph High pH (e.g., pH 9) cluster_low_ph Low pH (e.g., pH 4) mol_base Free Base Form (Neutral Charge) - Lipophilic Benzyl Group Dominates - Low Water Solubility mol_salt Salt Form (Positively Charged) - Amine Groups Protonated (R-NH3+) - High Water Solubility mol_base->mol_salt + H⁺ (Acid) mol_salt->mol_base - H⁺ (Base)

Caption: Effect of pH on compound ionization and solubility.

Experimental Protocols

Protocol 1: Performing a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate) at various pH points, such as pH 2, 4, 6, 7.4, and 9.

  • Add Compound: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separate: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Plot: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to visualize the profile.

Protocol 2: Preparing a 10 mM Stock Solution using pH and a Co-solvent

This protocol aims to create a versatile stock solution for general use.

  • Vehicle Preparation: Prepare an acidic vehicle. For example, a 20% PEG 400 in 50 mM citrate buffer, pH 3.5 solution.

  • Weigh Compound: Weigh the required amount of this compound (MW = 220.31 g/mol ) for your desired volume and a 10 mM final concentration (e.g., 2.20 mg for 1 mL).

  • Dissolution: Add a portion of the vehicle to the solid compound. Vortex briefly.

  • Sonication: Place the vial in a bath sonicator for 5-10 minutes to aid dissolution. Gentle warming (to 30-40°C) can also be applied if necessary.

  • Final Volume: Add the remaining vehicle to reach the final target volume and vortex thoroughly to ensure homogeneity.

  • Inspection: Visually inspect the solution against a light and dark background to ensure it is clear and free of any particulate matter.

  • Storage: Store in a tightly sealed vial at the appropriate temperature (typically 4°C for short-term or -20°C for long-term storage).

References

  • Bouling Chemical Co., Limited. Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.
  • Benchchem. Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Wikipedia. Piperidine.
  • Ataman Kimya. PIPERIDINE.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Elder, D. P. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review, 13, 28.
  • Kumar, L., & Saini, N. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules, 27(19), 6376.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

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Technical Support Center: Troubleshooting Boc-Deprotection of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc-deprotection of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the challenges of this specific deprotection reaction, ensuring a successful and efficient synthesis.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the Boc-deprotection of this compound. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.

Q1: My Boc-deprotection is sluggish or incomplete, even after extended reaction times. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete deprotection is a frequent challenge and can stem from several factors, primarily related to the choice of acid and reaction conditions.

The stability of the tert-butyloxycarbonyl (Boc) protecting group is highly dependent on the acidic conditions used for its removal.[1][2] While generally considered labile to strong acids, the specific substrate can influence the reaction kinetics.

Causality and Recommended Protocol:

  • Insufficient Acid Strength or Concentration: Trifluoroacetic acid (TFA) is a standard reagent for Boc deprotection, typically used in concentrations ranging from 20% to 50% in a solvent like dichloromethane (DCM).[1][3] If the reaction is slow, a higher concentration of TFA or a stronger acid may be necessary. Hydrochloric acid (HCl) in an organic solvent like dioxane or methanol is another effective option.[4][5]

  • Protocol 1: Optimizing TFA Conditions

    • Dissolve the Boc-protected this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.

    • Add an equal volume of TFA to the solution (resulting in a 1:1 TFA:DCM mixture).[6]

    • Stir the reaction at room temperature and monitor its progress every 30 minutes using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • If the reaction is still incomplete after 2-4 hours, consider gently warming the reaction to 30-40°C, but be mindful of potential side reactions.

  • Protocol 2: Switching to HCl in Dioxane

    • Dissolve the starting material in a minimal amount of methanol or DCM.

    • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).[1][4]

    • Stir at room temperature for 1-4 hours. The deprotected product will often precipitate as the hydrochloride salt, which can be isolated by filtration.[1]

Troubleshooting Workflow for Incomplete Deprotection:

start Incomplete Deprotection Observed check_acid Verify Acid Concentration & Freshness start->check_acid increase_tfa Increase TFA Conc. (e.g., to 50%) check_acid->increase_tfa If using TFA switch_hcl Switch to 4M HCl in Dioxane check_acid->switch_hcl If TFA fails monitor Monitor by TLC/LC-MS increase_tfa->monitor switch_hcl->monitor complete Reaction Complete monitor->complete Deprotection successful

Caption: Decision workflow for addressing incomplete Boc-deprotection.

Q2: I'm observing a significant side product that I suspect is the result of p-methoxybenzyl (PMB) group cleavage. How can I selectively remove the Boc group while preserving the PMB group?

A2: The p-methoxybenzyl (PMB) group is known to be labile to strong acidic conditions, creating a selectivity challenge. [7][8] The key is to employ milder acidic conditions that are sufficient to cleave the Boc group but leave the PMB ether intact.

Causality and Recommended Protocol:

The PMB group's sensitivity to acid is due to the electron-donating nature of the methoxy group, which stabilizes the resulting benzylic carbocation upon cleavage.[8] Strong acids like neat TFA can readily cleave both the Boc and PMB groups.[9]

  • Protocol: Selective Boc Deprotection with Dilute TFA

    • Dissolve the starting material in DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a pre-chilled solution of 10-20% TFA in DCM.[7]

    • Stir the reaction at 0°C and carefully monitor the progress by TLC/LC-MS at frequent intervals (e.g., every 15-30 minutes).

    • Once the starting material is consumed, immediately quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Proceed with a standard aqueous workup.[1]

Data on Acid Lability of Protecting Groups:

Protecting GroupCleavage ConditionsReference
BocStrong acids (TFA, HCl)[1][2]
PMBStrong acids, oxidative reagents (DDQ, CAN)[8][10]
Benzyl (Bn)Catalytic hydrogenolysis[11]
Q3: My workup is problematic. After neutralizing the acid, I'm getting a persistent emulsion or my product is difficult to extract. What is the best workup procedure?

A3: Workup issues often arise from the properties of the deprotected amine salt and the choice of base for neutralization.

The product, this compound, is a diamine, which can act as a surfactant, leading to emulsions. The hydrochloride or trifluoroacetate salt may also have significant water solubility.

Causality and Recommended Protocol:

  • Emulsion Formation: Vigorous shaking during extraction can cause emulsions.

  • Product Solubility: The protonated amine salt can be soluble in the aqueous layer.

  • Protocol: Optimized Workup Procedure

    • After the reaction is complete, remove the volatile acid (TFA) and solvent (DCM) under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[12]

    • Dissolve the residue in a minimal amount of an organic solvent like ethyl acetate or DCM.

    • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or a dilute (e.g., 1M) sodium hydroxide solution with gentle swirling until the aqueous layer is basic (pH > 9). Avoid vigorous shaking initially.

    • Separate the layers. If an emulsion persists, adding brine (saturated NaCl solution) can help break it.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the free amine.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Boc-deprotection of this compound.

Q1: What is the mechanism of acid-catalyzed Boc-deprotection?

A1: The deprotection proceeds via a well-established mechanism initiated by acid.[6][13]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid like TFA or HCl.[14]

  • Fragmentation: The protonated intermediate fragments, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[13][14]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[2]

  • Protonation of the Amine: In the acidic medium, the newly liberated amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[13]

Mechanism of Acid-Catalyzed Boc Deprotection:

cluster_0 Mechanism BocAmine Boc-Protected Amine ProtonatedBoc Protonated Intermediate BocAmine->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid + t-Butyl Cation ProtonatedBoc->CarbamicAcid Fragmentation FreeAmine Free Amine + CO2 CarbamicAcid->FreeAmine Decarboxylation

Caption: Stepwise mechanism of acid-catalyzed Boc deprotection.

Q2: Are there any non-acidic methods for Boc-deprotection that could avoid PMB cleavage?

A2: Yes, while less common for simple amines, thermal deprotection is a viable alternative, particularly when dealing with acid-sensitive substrates.[15] This method avoids the use of strong acids altogether. The reaction is typically carried out by heating the Boc-protected amine in a high-boiling point solvent. However, the required temperatures can be quite high (often >150°C), which may not be suitable for all substrates.[16]

Q3: Why is it important to monitor the reaction, and what are the best techniques?

A3: Monitoring the reaction is crucial for determining the point of completion and preventing the formation of side products due to overexposure to harsh conditions.[1]

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value.[17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers a more precise analysis, allowing for the quantification of the starting material, the desired product, and any side products that may have formed.[17]

Q4: What is the role of a scavenger, and do I need one for this specific deprotection?

A4: During the deprotection, a reactive tert-butyl cation is generated.[17] This electrophile can potentially alkylate nucleophilic sites on your molecule of interest or the solvent. Scavengers are nucleophilic compounds, such as anisole or thioanisole, added to the reaction mixture to trap these carbocations.[4] For the deprotection of this compound, the risk of self-alkylation is relatively low. However, if you are working with more complex substrates containing sensitive functional groups (like indoles or thiols), the use of a scavenger is highly recommended.[18]

III. References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. (2000). Chemistry Letters, 29(4), 374-375. Retrieved January 7, 2026, from [Link]

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 7, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Gala, D., et al. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 9(1), 127-147. Retrieved January 7, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Protection for the AMINE.pptx. (n.d.). SlideShare. Retrieved January 7, 2026, from [Link]

  • How can we do the deprotection of boc-amino acids using hcl? (2016, August 29). ResearchGate. Retrieved January 7, 2026, from [Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. (2002). Organic Letters, 4(15), 2561-2564. Retrieved January 7, 2026, from [Link]

  • A convenient approach for the deprotection and scavenging of the PMB group using POCl3. (2013, June 13). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. (2011). Tetrahedron Letters, 52(43), 5642-5645. Retrieved January 7, 2026, from [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021, July 31). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026, from [Link]

  • p-Methoxybenzyl (PMB) Protective Group. (2014, March 10). Chem-Station. Retrieved January 7, 2026, from [Link]

  • How to do work-up of a BOC deprotection reaction by TFA? (2013, January 14). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

  • Boc Deprotection Mechanism - HCl - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031-25036. Retrieved January 7, 2026, from [Link]

  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Common Organic Chemistry. Retrieved January 7, 2026, from [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? (2017, November 19). Chemistry Stack Exchange. Retrieved January 7, 2026, from [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 7, 2026, from [Link]

  • BOC Protection and Deprotection. (2025, February 8). J&K Scientific LLC. Retrieved January 7, 2026, from [Link]

  • Boc De-protection. (2023, October 18). Reddit. Retrieved January 7, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). Organic Process Research & Development. Retrieved January 7, 2026, from [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit. Retrieved January 7, 2026, from [Link]

  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. (2017, June 8). FULIR. Retrieved January 7, 2026, from [Link]

Sources

Technical Support Center: Purification of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for resolving impurities in the purification of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions encountered during the synthesis and purification of this important piperidine derivative.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its structure, featuring a basic piperidine nitrogen, a primary amine, and a p-methoxybenzyl (PMB) group, presents unique challenges during purification. This guide offers practical, field-proven insights to help you achieve high purity and yield.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Issue 1: Presence of Unexpected Peaks in HPLC/LC-MS Analysis

Question: My HPLC analysis of the purified product shows multiple unexpected peaks. What are the likely impurities and how can I eliminate them?

Answer: The presence of unexpected peaks indicates that your purification strategy may not be optimal for removing all synthesis-related impurities. The most common synthetic route to this compound is the reductive amination of N-(4-methoxybenzyl)piperidin-4-one or a multi-step sequence starting from 4-piperidone.[1] Based on these routes, the following are the most probable impurities:

  • Unreacted Starting Materials: Residual N-(4-methoxybenzyl)piperidin-4-one or 4-methoxybenzylamine.

  • Over-alkylation Product: Bis-(1-(4-methoxybenzyl)piperidin-4-ylmethyl)amine, formed if the primary amine product reacts further with the starting ketone.

  • Reductant-Related Byproducts: Borate salts (if using sodium borohydride) or other residues from the reducing agent.[2]

  • Aldehyde Impurity: Anisaldehyde (4-methoxybenzaldehyde) can be a degradation product of the PMB-group, especially under oxidative conditions.

Troubleshooting Workflow:

G start Unexpected Peaks in HPLC lcms lcms start->lcms nmr nmr lcms->nmr Correlate MW with potential structures column column nmr->column High MW Impurity (e.g., Dimer) acid_base acid_base nmr->acid_base Starting Material Impurity (Different Basicity) recrystallization recrystallization column->recrystallization If co-elution persists acid_base->column Re-purify by chromatography end Purity >98% recrystallization->end

Detailed Purification Strategies:

  • Optimized Column Chromatography: Due to the basic nature of the piperidine nitrogen, peak tailing on silica gel is a common issue.

    • Solvent System: A gradient elution of dichloromethane/methanol is often effective.

    • Additive: To mitigate peak tailing and improve separation, add a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the mobile phase.[1]

  • Recrystallization: If the product is a solid, recrystallization can be highly effective.

    • Solvent Selection: Screen for a solvent system where the product is soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for piperidine derivatives include ethanol, isopropanol, and ethyl acetate/heptane mixtures.

  • Acid-Base Extraction: This technique can be used to separate the more basic desired product from less basic impurities.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The desired amine will move to the aqueous phase.

    • Wash the aqueous layer with an organic solvent to remove neutral impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) and extract the purified product back into an organic solvent.

Issue 2: Product Discoloration (Yellow or Brown Tint)

Question: My final product has a yellow to brown color. What causes this and how can I obtain a colorless product?

Answer: Discoloration in amines, particularly those with a benzyl group, is often due to oxidation.[3] The p-methoxybenzyl group can be susceptible to oxidation, potentially forming anisaldehyde or other colored impurities.

Solutions:

  • Activated Carbon Treatment: Dissolve the discolored product in a suitable solvent (e.g., ethanol) and add a small amount of activated carbon. Stir for a short period (15-30 minutes) at room temperature, then filter through celite to remove the carbon. This can effectively remove colored impurities.

  • Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) and protect it from light to prevent further degradation.[3]

Issue 3: Low Yield After Purification

Question: I am experiencing significant product loss during column chromatography. How can I improve my recovery?

Answer: Low recovery from silica gel chromatography is a frequent problem with basic amines due to their strong interaction with the acidic silica surface.

Strategies to Improve Yield:

  • Use of Basic Additives: As mentioned previously, adding triethylamine or ammonium hydroxide to your eluent is crucial to prevent irreversible adsorption of your product onto the silica gel.

  • Column Conditioning: Pre-treat the silica gel by flushing the column with the eluent containing the basic additive before loading your sample.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column for purification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for purity assessment of this compound?

A1: A combination of techniques is recommended for a comprehensive purity profile:

Analytical TechniquePurposeKey Considerations
HPLC-UV/MS Quantitation of impuritiesUse a C18 column with a mobile phase of acetonitrile and water containing an additive like formic acid or trifluoroacetic acid for good peak shape.[4][5] MS detection is invaluable for impurity identification.
¹H and ¹³C NMR Structural confirmation and purity estimationProvides definitive structural information and can be used for quantitative analysis (qNMR) with an internal standard.[6][7]
GC-MS Analysis of volatile impuritiesUseful for detecting residual solvents or volatile byproducts. Derivatization may be necessary to improve peak shape.[4]

Q2: What are the typical storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), in a cool, dark place. Refrigeration is recommended.

Q3: Can the p-methoxybenzyl (PMB) group be cleaved during purification?

A3: The PMB group is generally stable under the conditions used for standard chromatography and recrystallization. However, it can be sensitive to strong acidic conditions and certain oxidizing agents.[8] Avoid prolonged exposure to strong acids during workup or purification.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with a non-polar solvent mixture (e.g., 98:2 dichloromethane:methanol) containing 1% triethylamine. Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 dichloromethane:methanol) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: HPLC Method for Purity Analysis
  • Instrumentation: HPLC with UV detector or Mass Spectrometer.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 225 nm or by MS.

  • Sample Preparation: Dissolve the sample in the initial mobile phase at a concentration of approximately 1 mg/mL.

G start Crude Product column column start->column recrystallization recrystallization column->recrystallization If solid hplc hplc column->hplc If oil recrystallization->hplc hplc->column No, re-purify nmr nmr hplc->nmr Yes end Pure Product nmr->end

References

  • BenchChem. (2025). Yield comparison of reductive amination with different protected 4-piperidones.
  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine on Newcrom R1 HPLC column.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • The Royal Society of Chemistry. (2016).
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Patel, S., et al. (n.d.). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine.
  • Defense Technical Information Center. (2025). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Martin, B. S., et al. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Defense Technical Information Center. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.
  • The Royal Society of Chemistry. (2015). ¹H and 13C NMR Spectra.
  • Prezi. (n.d.). Exp 13B: Synthesis of Complex Molecules Through Reductive Am.
  • ScienceMadness. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine.
  • BenchChem. (2025).
  • BLDpharm. (n.d.). 1289388-54-0|(1-(4-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride.
  • ChemicalBook. (n.d.). 4-(4-methoxybenzylidene)-4-hydroxyaniline(3230-39-5) 13 c nmr.
  • The Royal Society of Chemistry. (n.d.). ¹H and 13C NMR Spectra.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

Sources

Stability issues of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability Profile of a Key Synthetic Intermediate

(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine is a versatile building block in medicinal chemistry and drug development, valued for its substituted piperidine core. However, its chemical structure, which incorporates a primary amine, a tertiary benzylic amine, and an electron-rich aromatic ring, presents specific stability challenges in solution.[1][2][3] An unaddressed instability can lead to inconsistent experimental results, loss of sample integrity, and the formation of unknown impurities that confound downstream applications.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing stability issues associated with this compound. We will delve into the chemical principles governing its degradation, offer practical, step-by-step protocols for stability assessment, and answer frequently asked questions encountered during its handling and use in solution.

Frequently Asked Questions (FAQs): Quick Solutions to Common Problems

Q1: My solution of this compound is turning yellow/brown over time. What's happening?

A: This is a classic sign of oxidative degradation. The two most likely sites of oxidation are the benzylic carbon (the CH₂ group between the piperidine nitrogen and the methoxy-phenyl ring) and the primary amine.[4][5][6] The electron-donating 4-methoxy group makes the benzylic position particularly susceptible to oxidation, which can lead to colored byproducts.[7][8] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Q2: I'm observing a loss of the parent compound peak and the appearance of new, unidentified peaks in my HPLC analysis after storing the solution at room temperature. What are the likely degradants?

A: The primary degradation pathway is likely N-debenzylation via oxidation at the benzylic position. This would cleave the 4-methoxybenzyl group, resulting in two main degradation products: piperidine-4-ylmethanamine and 4-methoxybenzaldehyde . The latter is a known chromophore and can contribute to the yellowing of the solution. Other minor oxidative byproducts from the primary amine are also possible. A properly designed forced degradation study can help confirm the identity of these peaks.[9][10]

Q3: What are the ideal storage conditions for solutions of this compound to ensure maximum stability?

A: To minimize degradation, solutions should be protected from oxygen, light, and heat.

  • Atmosphere: Purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution. Store the final solution under an inert headspace.

  • Light: Use amber glass vials or wrap standard vials in aluminum foil.

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C or -20°C). For long-term storage, freezing the solution is recommended, but perform freeze-thaw cycle stability tests to ensure this doesn't cause precipitation or degradation.

  • Solvent Choice: Use high-purity, peroxide-free solvents. Ethers like THF can form peroxides upon storage, which will accelerate degradation.

Q4: In what pH range is this compound most stable in aqueous solutions?

A: As a compound with two basic amine groups, its stability is pH-dependent. The primary amine makes the molecule basic.[11][12] In strongly acidic conditions, the p-methoxybenzyl (PMB) group can become labile and cleave.[7] In strongly basic conditions, deprotonation of the primary amine may increase its susceptibility to certain oxidative pathways. Generally, a slightly acidic to neutral pH range (pH 4-7) is often a good starting point for stability. However, this must be experimentally verified for your specific formulation and application.

Q5: Are there any common solvents or additives I should avoid?

A: Yes. Avoid:

  • Aldehyd/Ketone Solvents (e.g., Acetone): The primary amine can react to form imines.

  • Peroxide-Forming Solvents (e.g., aged THF, Dioxane): Peroxides are strong oxidants that will degrade the compound.

  • Trace Metals: Metal ions can catalyze oxidation.[13] If using buffers, ensure they are prepared with high-purity water and reagents, or consider adding a chelating agent like EDTA (0.01-0.1%) if compatible with your system.

Technical Deep Dive: The Chemistry of Instability

The instability of this compound primarily stems from its susceptibility to oxidation at two key positions, as illustrated below.

Potential Degradation Pathways

The primary mechanism of concern is benzylic oxidation. The benzylic C-H bonds are inherently weaker and activated by the adjacent nitrogen and the electron-rich 4-methoxyphenyl ring.[4][6] This process can be initiated by radical initiators, light, or metal catalysts, and proceeds via a radical or single-electron transfer (SET) mechanism, ultimately leading to the cleavage of the N-benzyl bond.

G cluster_pathway1 Major Pathway: Benzylic Oxidation & N-Debenzylation Parent This compound (Parent Compound) Radical_Intermediate Benzylic Radical Intermediate Parent->Radical_Intermediate H• abstraction Primary_Amine_Oxidation Primary Amine Oxidation Parent->Primary_Amine_Oxidation [3] Minor Pathway Iminium_Ion Iminium Ion Intermediate Radical_Intermediate->Iminium_Ion e⁻ oxidation Hydrolysis_Step Hydrolysis Iminium_Ion->Hydrolysis_Step [2] Cleavage Deg_Product1 Piperidine-4-ylmethanamine Hydrolysis_Step->Deg_Product1 Deg_Product2 4-Methoxybenzaldehyde Hydrolysis_Step->Deg_Product2 Oxidant Initiator (O₂, Light, Metal Ions) Oxidant->Parent [1] Initiation Oxidized_Amine_Products Aldehyde/Imine Products Primary_Amine_Oxidation->Oxidized_Amine_Products

Caption: Potential degradation pathways for the target compound.

Troubleshooting Guides & Experimental Protocols

Guide 1: Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradants and develop a stability-indicating analytical method.[9][10][14][15] This protocol provides a starting point for stressing the compound in solution.

Objective: To intentionally degrade the compound under controlled conditions to understand its degradation profile.

Required Materials:

  • This compound

  • High-purity solvent (e.g., Acetonitrile:Water 50:50)

  • Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with UV or MS detector[16][17]

  • pH meter, calibrated

  • Amber HPLC vials

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in the chosen solvent.

  • Set Up Stress Conditions: In separate, clearly labeled amber vials, mix the stock solution with the stressor as described in the table below. Include a control sample stored under normal conditions.

  • Incubation: Place the vials (except the photostability sample) in a water bath or oven at 40-60°C. Expose the photostability sample to a light source as per ICH Q1B guidelines.

  • Sampling: Take aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a suitable HPLC method. Monitor for the decrease in the parent peak area and the formation of new peaks. Aim for 5-20% degradation of the active substance for optimal results.[15]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionProcedurePurpose
Acid Hydrolysis Mix 1 mL stock with 1 mL 0.1 M HCl.To assess stability in acidic environments.
Base Hydrolysis Mix 1 mL stock with 1 mL 0.1 M NaOH.To assess stability in alkaline environments.
Oxidation Mix 1 mL stock with 1 mL 3% H₂O₂.To simulate oxidative stress.
Thermal Heat the stock solution directly.To evaluate intrinsic thermal stability.
Photostability Expose stock solution to light (>1.2 million lux hours).To assess light sensitivity.
Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient without interference from its degradation products.[9][15]

G Start Start: Identify Need for Stability Method Develop 1. Initial Method Development (Select column, mobile phase, detector) Start->Develop Force 2. Perform Forced Degradation Study (Generate degradants) Develop->Force Analyze 3. Analyze Stressed Samples (Inject control & stressed samples) Force->Analyze Check 4. Check Resolution (Is parent peak resolved from degradants?) Analyze->Check Optimize 5. Optimize Method (Adjust gradient, pH, flow rate) Check->Optimize No Validate 6. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) Check->Validate Yes Optimize->Analyze End End: Validated Stability-Indicating Method Validate->End

Caption: Workflow for developing a stability-indicating analytical method.

Table 2: Starting HPLC Parameters for Piperidine Derivatives

ParameterRecommended Starting ConditionNotes
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeA standard reverse-phase column is typically effective.[16][18]
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterAcidic modifier improves peak shape for amines.
Mobile Phase B 0.1% Formic Acid or 0.1% TFA in Acetonitrile---
Gradient 5% to 95% B over 10-20 minutesAdjust based on the retention of parent and degradants.
Flow Rate 0.5 - 1.0 mL/minAdjust based on column diameter.
Column Temp. 25 - 40 °CControlled temperature ensures reproducible retention times.
Detection UV at 225 nm or 275 nm; or Mass Spectrometry (MS)The methoxy-phenyl group has a UV absorbance. MS provides mass information for peak identification.
Injection Vol. 1 - 10 µL---

References

  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives.
  • Chemistry LibreTexts. (2015, July 19). 22.2: Benzylic Oxidations and Reductions.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • PubMed Central (PMC). (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
  • Unacademy. (n.d.). Factors That Affect the Basicity of Amines.
  • Prezi. (n.d.). Factors Affecting Amine Basicity.
  • ResearchGate. (n.d.). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis.
  • AAT Bioquest. (2024, May 23). What are the factors that affect the basicity of amines?.
  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.
  • Advances in Engineering. (n.d.). Selective Aerobic Oxidation of Benzyl Amines.
  • PubMed Central (PMC). (n.d.). Chemoselective Oxyfunctionalization of Functionalized Benzylic Compounds with a Manganese Catalyst.
  • OMICS International. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1.
  • Rawsource. (2024, July 3). What are Amines? Structure, Types, Applications, and Safety.
  • MDPI. (2024, December 22). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration.
  • BenchChem. (n.d.). Stability of the 2,4-Dimethoxybenzyl (2,4-DMB) Group: A Technical Guide for Researchers.
  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
  • Chem-Station International Edition. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • BenchChem. (n.d.). 2,4-Dimethoxybenzyl (DMB), p-Methoxybenzyl (PMB), and Benzyl (Bn) Protecting Groups.
  • PubMed. (2019, October 1). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease.
  • PubMed. (2023, October 5). Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease.

Sources

Enhancing the reactivity of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot common experimental challenges and enhance the reactivity and utility of this versatile building block. The 4-methoxybenzyl (PMB) group serves as a key protecting group for the piperidine nitrogen, while the primary aminomethyl group offers a reactive handle for diverse chemical transformations.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower your synthetic strategies.

Part 1: FAQs on Enhancing Primary Amine Reactivity

The primary amine of this compound is a nucleophilic center crucial for forming amide, sulfonamide, and secondary amine linkages. However, its reactivity can be influenced by steric hindrance and reaction conditions.

FAQ 1.1: My acylation reaction is sluggish or incomplete. How can I improve the yield?

Common Scenario: You are attempting to form an amide bond using an acyl chloride or a carboxylic acid with a coupling agent, but TLC/LC-MS analysis shows significant unreacted starting amine even after prolonged reaction times.

Root Cause Analysis: The nucleophilicity of the primary amine can be sterically hindered by the adjacent piperidine ring. Furthermore, inadequate activation of the acylating agent, improper base selection, or solvent effects can lead to low conversion.

Troubleshooting Strategies:

  • Choice of Acylating Agent:

    • Acyl Chlorides/Anhydrides: These are highly reactive and often effective. If an acyl chloride is not working, ensure the quality is high and it has not been hydrolyzed. Using the corresponding anhydride can sometimes be a milder, yet effective alternative.[1]

    • Carboxylic Acids: Activation is key. Standard coupling agents like EDC/HOBt or HATU are generally effective. For sterically demanding acids, consider more potent activating agents like COMU or T3P®.

  • Base Selection: The base is critical for scavenging the acid byproduct (e.g., HCl from acyl chlorides) and maintaining the amine's nucleophilicity.

    • For acyl chlorides, a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[1] Use of 1.5-2.5 equivalents is recommended to drive the reaction to completion.

    • Pyridine can act as both a base and a nucleophilic catalyst and is an excellent solvent for many acylations.[1]

  • Solvent & Temperature:

    • Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are standard. Ensure they are anhydrous, as water will consume the acylating agent.

    • If the reaction is sluggish at room temperature, gentle heating to 40-50 °C can often increase the reaction rate without significant side product formation.

Workflow Diagram: Troubleshooting Acylation Reactions

G cluster_0 Problem: Incomplete Acylation cluster_1 Troubleshooting Steps cluster_2 Outcome start Low Conversion Observed reagent Step 1: Verify Reagent Quality (Acylating Agent, Base, Solvent) start->reagent conditions Step 2: Optimize Conditions (Increase Temperature, Change Solvent) reagent->conditions If still incomplete end Reaction Driven to Completion reagent->end Issue Resolved activation Step 3: Enhance Activation (Use Stronger Coupling Agent, e.g., HATU, COMU) conditions->activation If still incomplete conditions->end Issue Resolved base Step 4: Re-evaluate Base (Switch from TEA to DIPEA or Pyridine) activation->base If still incomplete activation->end Issue Resolved base->end G PMB_N R₂N-PMB Radical_Cation [R₂N-PMB]⁺• PMB_N->Radical_Cation + DDQ (SET) DDQ DDQ (Quinone) DDQ_Radical_Anion [DDQ]⁻• DDQ->DDQ_Radical_Anion + e⁻ Imnium_Ion [R₂N=CH-Ar-OMe]⁺ Radical_Cation->Imnium_Ion - H• Anisaldehyde p-Anisaldehyde Imnium_Ion->Anisaldehyde Amine R₂NH Imnium_Ion->Amine + H₂O - H⁺ DDQH2 DDQH₂ (Hydroquinone)

Caption: Simplified mechanism of oxidative PMB deprotection.

FAQ 2.2: Can I remove the PMB group under acidic conditions? Which conditions are best?

Common Scenario: Your molecule contains other functional groups (e.g., silyl ethers, double bonds) that are sensitive to oxidative conditions, and you need an alternative deprotection strategy.

Root Cause Analysis: PMB ethers can be cleaved under strongly acidic conditions, which proceed via an Sₙ1-type mechanism involving a stabilized benzylic carbocation. The key is to choose conditions that are strong enough to cleave the PMB group but mild enough to leave other acid-sensitive groups intact.

Recommended Acidic Conditions:

Reagent SystemTypical ConditionsComments
Trifluoroacetic Acid (TFA) Neat TFA or 10-50% TFA in DCM, 0 °C to 50 °C.This is a very common and effective method. [2][3]However, it is harsh and will cleave other acid-labile groups like Boc or t-butyl ethers.
TfOH (cat.) / Scavenger 0.1-0.5 eq. TfOH, CH₂Cl₂, with 1,3-dimethoxybenzene, rt.A milder alternative to TFA. The scavenger is crucial to trap the generated PMB cation and prevent side reactions. [4]
Lewis Acids (e.g., MgBr₂, CeCl₃·7H₂O) MgBr₂-Me₂S or CeCl₃·7H₂O-NaI in MeCN.These conditions offer good selectivity and are useful when trying to preserve other acid-sensitive functionalities.

Important Consideration: When using acidic methods, a nucleophilic scavenger (e.g., anisole, 1,3-dimethoxybenzene, or triethylsilane) is highly recommended to trap the electrophilic p-methoxybenzyl cation that is formed. This prevents it from reattaching to the desired product or reacting with other nucleophilic sites on the molecule.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Acylation using a Carboxylic Acid and HATU
  • To a solution of this compound (1.0 eq.) and the desired carboxylic acid (1.1 eq.) in anhydrous DMF (0.1 M), add HATU (1.2 eq.).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq.) to the solution and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for PMB Deprotection using DDQ
  • Dissolve the PMB-protected amine (1.0 eq.) in a mixture of CH₂Cl₂ and water (18:1 v/v) and cool the solution to 0 °C in an ice bath. [5]2. Add DDQ (1.3 eq.) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • The crude product can be purified by flash column chromatography. The DDQ byproduct (DDQH₂) is often less polar than the desired amine product.

References

  • Taylor & Francis. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks.
  • Beller, M., et al. (2025). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry.
  • Beller, M., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central.
  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis.
  • Stanovnik, B., et al. (2025). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate.
  • Gil, L. F., et al. (n.d.). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate.
  • Sarpong, R., et al. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central.
  • Kananovich, D., & Kliuchka, S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Tang, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed.
  • Atobe, M., et al. (n.d.). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton.
  • Kappe, C. O., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health.
  • Google Patents. (n.d.). Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application.
  • Njardarson, J. T., et al. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. RSC Publishing.
  • Organic Chemistry Data. (n.d.). PMB Protection - Common Conditions.
  • Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central.
  • Studer, A., et al. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.
  • Hoffmann, R. W., & Wolbers, P. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA Chemistry and Biochemistry.
  • ResearchGate. (n.d.). Acylation of amines with different anhydrides. ResearchGate.
  • Common Organic Chemistry. (n.d.). PMB Deprotection - TFA.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate.
  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate.
  • PubChem. (n.d.). (4-Methoxyphenyl)(piperidin-4-yl)methanone. PubChem.
  • Uth, C., et al. (2023). Novel amino-Li resin for water-based solid-phase peptide synthesis. Wiley Online Library.
  • PubChem. (n.d.). N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. PubChem.
  • PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem.

Sources

Technical Support Center: Maintaining Stereochemical Integrity in Syntheses with (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for troubleshooting and preventing the loss of stereochemical purity when working with the chiral building block, (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you navigate the complexities of its handling and reactions.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of racemization as they apply to this specific chiral amine.

Q1: What is the primary mechanism of racemization for this compound, and how likely is it?

Answer: Racemization is the conversion of a pure enantiomer into a 1:1 mixture of both enantiomers (a racemate), resulting in a loss of optical activity. For this compound, the chiral center is the C4 carbon of the piperidine ring to which the aminomethyl group is attached.

Unlike alpha-amino acids, where the alpha-proton can be abstracted under basic conditions, the proton on the C4 carbon of this molecule is not acidic. Therefore, racemization via direct deprotonation is highly unlikely under standard synthetic conditions.

The most plausible, albeit low-probability, pathway to racemization would involve the formation of a planar, achiral imine intermediate. This typically requires harsh oxidative conditions or the presence of specific metal catalysts at elevated temperatures, which are not common in routine synthetic transformations like amide coupling or deprotection. A more common real-world issue is the apparent loss of purity due to contamination with the opposite enantiomer or an inaccurate analytical method.

Q2: At which synthetic stages should I be most vigilant about stereochemical integrity?

Answer: While the molecule is generally robust, stereochemical integrity can be compromised during three key stages:

  • Amide Bond Formation: The use of aggressive coupling reagents, excessive base, or high temperatures can create conditions conducive to side reactions and potential epimerization, particularly if the carboxylic acid partner is prone to racemization.

  • N-PMB Group Deprotection: Removal of the 4-methoxybenzyl (PMB) protecting group often requires strong acids. Overly harsh conditions (e.g., high acid concentration, elevated temperatures for prolonged periods) can degrade the sample, though racemization at the C4 center is still less likely than decomposition.

  • Work-up, Purification, and Storage: Prolonged exposure to acidic or basic aqueous solutions can be detrimental. More subtly, reactive impurities in solvents (e.g., acetone) can form imines (Schiff bases) with the primary amine, and while this doesn't directly racemize the C4 center, it complicates purification and analysis.

Q3: How can I reliably determine the enantiomeric excess (% ee) of my material?

Answer: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (HPLC) .[1] Given that the target amine lacks a strong chromophore, a pre-column derivatization step is often necessary to achieve good sensitivity with a UV detector.

Key Steps for Method Development:

  • Derivatization: React the amine with a chromophoric agent like p-toluenesulfonyl chloride (PTSC) in the presence of a mild base.[2][3] This creates a sulfonamide that is easily detectable.

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of piperidine derivatives. Columns such as the Chiralpak® AD-H or similar are excellent starting points.[2][3][4]

  • Method Validation: Crucially, you must validate your analytical method. Prepare a true racemic sample and ensure your method can achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomer peaks.[4] Without this validation, you cannot trust your % ee values.

Section 2: Troubleshooting Guides for Synthetic Operations

This section provides structured advice for specific experimental challenges in a question-and-answer format.

Scenario A: Loss of Stereopurity during Amide Bond Formation
Q: I've coupled this compound with my carboxylic acid, but the % ee of the product is significantly lower than my starting amine. What went wrong?

Answer: This is a common challenge. Assuming you have validated your analytical method and confirmed the starting amine's purity, the loss of % ee almost certainly occurred during the coupling reaction. The cause is rarely the racemization of the amine itself, but rather the conditions of the reaction.

Root Cause Analysis:

  • Harsh Coupling Conditions: High temperatures (> 25 °C) and the use of strong, non-hindered bases (like triethylamine) can promote racemization of the activated carboxylic acid, especially if the stereocenter is adjacent to the carboxyl group (as in an amino acid).[5]

  • Inappropriate Coupling Reagent: Some common coupling reagents, particularly carbodiimides like DCC when used without an additive, or uronium reagents like HBTU when combined with excess base, are known to increase the risk of racemization of the acid partner.

Solutions and Protocols:

  • Lower the Temperature: Perform the reaction at 0 °C or even lower if the kinetics allow.

  • Choose a Better Base: If a base is required, switch from triethylamine (TEA) to a more sterically hindered base like N,N-diisopropylethylamine (DIEA).

  • Use a Racemization-Suppressing Coupling Reagent: Modern coupling reagents are designed to form active esters that are reactive enough to form the amide bond but not so reactive as to permit racemization.

Recommended Protocol: Amide Coupling with Minimal Racemization

This protocol uses 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), a coupling reagent known for its low racemization propensity.

  • In an inert atmosphere, dissolve the carboxylic acid (1.0 equiv.) and DEPBT (1.1 equiv.) in anhydrous DMF at 0 °C.

  • Add N,N-diisopropylethylamine (DIEA) (2.5 equiv.) dropwise and stir the mixture for 20 minutes at 0 °C.

  • Add a solution of this compound (1.05 equiv.) in anhydrous DMF.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor reaction completion by LC-MS.

  • Upon completion, proceed with a standard aqueous work-up and purification.

  • Verify the % ee of the final product using a validated chiral HPLC method.

Table 1: Comparison of Common Amide Coupling Reagents
Coupling Reagent SystemTypical BaseRacemization RiskNotes
HBTU / HATUDIEA / TEALow to ModerateVery common, but risk increases with temperature and excess base.
DCC / HOBtNone / DIEALow to ModerateHOBt is an essential additive to suppress racemization. DCC byproduct can be difficult to remove.
EDC / OxymaDIEALowOxyma is a modern, safer, and often more effective alternative to HOBt.[6]
DEPBT DIEA Very Low Excellent choice for sensitive substrates where racemization is a primary concern.[7]
Ynamides None Extremely Low A newer class of reagents that operate under mild, base-free conditions, offering a highly atom-economical and racemization-free pathway.[5][7][8][9]
Diagram: Troubleshooting Workflow for Amide Coupling

G start Low % ee Detected in Product q1 Is the chiral HPLC method validated? start->q1 validate ACTION: Validate Method (Test with racemic standard) q1->validate No q2 Was the starting amine enantiopure? q1->q2 Yes retest_sm ACTION: Re-analyze Starting Material (% ee) q2->retest_sm No coupling_issue CONCLUSION: Racemization occurred during coupling q2->coupling_issue Yes optimize ACTION: Optimize Reaction 1. Lower Temperature 2. Change Coupling Reagent 3. Use Hindered Base (DIEA) coupling_issue->optimize

Caption: Workflow for diagnosing low % ee in amide products.

Scenario B: Racemization During N-PMB Deprotection
Q: I removed the PMB group, but my final piperidin-4-ylmethanamine product is partially or fully racemic. How do I prevent this?

Answer: While direct racemization at the C4 position is difficult, aggressive deprotection conditions can lead to decomposition and other side reactions that may produce racemic byproducts, ultimately lowering the measured % ee of the desired product. The key is to use the mildest effective conditions.

Root Cause Analysis:

  • Excessively Strong Acid/High Temperature: Using concentrated strong acids (e.g., concentrated H2SO4) or heating neat trifluoroacetic acid (TFA) for extended periods can cause charring and complex side reactions.

  • Cationic Side Reactions: The PMB cation formed during cleavage is electrophilic. Without a scavenger, it can re-alkylate the product or other nucleophiles in the mixture, leading to impurities.

Solutions and Protocols:

  • Use a Scavenger: Always include a scavenger like anisole or triisopropylsilane (TIPS) to trap the PMB cation.

  • Control Temperature and Time: Most TFA deprotections proceed smoothly at room temperature. Avoid heating unless absolutely necessary and monitor the reaction closely to avoid prolonged exposure.

Recommended Protocol: Mild PMB Deprotection with TFA
  • Dissolve the PMB-protected amine (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Add anisole (5.0 equiv.) or triisopropylsilane (2.0 equiv.) to the solution as a scavenger.

  • Cool the mixture to 0 °C.

  • Add trifluoroacetic acid (TFA) (10-20 equiv., often as a 25-50% solution in DCM) dropwise.

  • Stir at 0 °C to room temperature for 1-4 hours, monitoring by LC-MS or TLC.

  • Once the reaction is complete, carefully remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene or another solvent to remove residual TFA.

  • Purify the resulting amine salt, typically by recrystallization or chromatography.

Table 2: Comparison of PMB Deprotection Methods
MethodConditionsProsCons
TFA / Scavenger TFA, Anisole or TIPS, DCM, 0-25 °CFast, efficient, common reagents.Requires handling of corrosive acid; must remove TFA thoroughly.
Catalytic Hydrogenation H₂, Pd/C or Pd(OH)₂, MeOH or EtOHVery mild, neutral conditions.May be slow; catalyst can be pyrophoric; incompatible with other reducible groups (alkenes, etc.).
Ceric Ammonium Nitrate (CAN)CAN, MeCN/H₂O, 0 °CFast, effective oxidative cleavage.Strongly oxidative conditions; not compatible with electron-rich or easily oxidized functional groups.
Scenario C: Gradual Loss of Stereopurity During Storage or Work-up
Q: I've noticed the % ee of my purified this compound decreases over time. Why is this happening?

Answer: Free primary amines can be susceptible to degradation, especially when exposed to air, light, and reactive impurities.

Root Cause Analysis:

  • Schiff Base Formation: The primary amine can react reversibly with trace carbonyl compounds (e.g., acetone, aldehydes) present in solvents or on glassware. The resulting achiral imine, while not directly causing racemization at C4, represents a chemical impurity that can interfere with analysis and subsequent reactions.

  • pH Extremes: Storing the free base in solution, especially at non-neutral pH, can promote slow degradation pathways.

  • Air Oxidation: Like many amines, it can be sensitive to air oxidation over long periods.

Solutions & Best Practices:

  • Use High-Purity Solvents: Always use fresh, high-purity solvents for work-up and purification.

  • Proper Glassware Cleaning: Avoid washing final-step glassware with acetone; rinse with the intended high-purity solvent instead.

  • Store as a Salt: The most effective way to ensure long-term stability is to convert the amine to a stable salt (e.g., hydrochloride or tartrate) for storage. Salts are crystalline, less reactive, and not hygroscopic.

  • Inert Atmosphere and Low Temperature: If storing the free base is necessary, do so under an inert atmosphere (N₂ or Ar) at low temperatures (2-8 °C) and protected from light.

Diagram: Imine Formation with Acetone Impurity

G cluster_0 Reaction with Impurity Amine R-CH₂-NH₂ (Chiral Amine) Imine R-CH₂-N=C(CH₃)₂ (Achiral Imine Adduct) Amine->Imine + Acetone CH₃-C(O)-CH₃ (Acetone Impurity) Acetone->Imine + H₂O

Sources

Debugging failed reactions involving (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding reactions involving this versatile building block. The piperidine scaffold is a cornerstone in medicinal chemistry, and successful manipulation of this compound is often critical for synthetic success.[1] This center is structured to address common failures and provide logical, experience-driven solutions.

Troubleshooting Guide: Addressing Failed Reactions

This section tackles specific experimental failures in a question-and-answer format, providing causal explanations and actionable protocols to get your synthesis back on track.

Question 1: My N-alkylation or Reductive Amination reaction with this compound shows low to no conversion. What are the likely causes and how can I fix it?

Low conversion in N-alkylation or reductive amination is a frequent challenge. The root causes often overlap and a systematic approach is required for diagnosis.

Potential Causes & Solutions:

  • Insufficient Basicity/Base Solubility: The primary amine of your substrate requires deprotonation to become sufficiently nucleophilic for alkylation. In reductive aminations, the initial imine formation is often pH-sensitive.

    • Insight: In N-alkylation reactions, common inorganic bases like potassium carbonate (K₂CO₃) may have poor solubility in organic solvents, leading to incomplete deprotonation.[2][3] The product amine can also be protonated by any acid generated, effectively halting the reaction.[3]

    • Troubleshooting Steps:

      • Switch to a Stronger, More Soluble Base: Consider using cesium carbonate (Cs₂CO₃) or an organic base like N,N-Diisopropylethylamine (DIPEA).

      • Solvent Optimization: Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of inorganic bases.[2]

      • Phase-Transfer Catalysis: For reactions in less polar solvents, adding a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can facilitate the reaction.

  • Steric Hindrance: The piperidine ring, although conformationally flexible, can present steric challenges, especially with bulky alkylating agents or carbonyl compounds.

    • Insight: The reactivity of both the amine and the electrophile can be significantly diminished by bulky substituents near the reaction centers.[4]

    • Troubleshooting Steps:

      • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome steric barriers. Microwave irradiation can sometimes be effective for recalcitrant cases.[2]

      • Use a More Reactive Electrophile: If using an alkyl halide, consider switching from a chloride to a bromide or iodide, which are better leaving groups. Adding catalytic potassium iodide (KI) can facilitate in situ conversion of an alkyl chloride to the more reactive iodide.[2]

  • Poor Imine Formation (Reductive Amination Specific): The equilibrium for imine formation can be unfavorable.

    • Insight: Imine formation is a reversible reaction that produces water.[5] If water is not removed, the equilibrium may favor the starting materials.[5]

    • Troubleshooting Steps:

      • Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture to sequester water as it is formed.

      • Employ a Lewis Acid: A Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the carbonyl group, facilitating the initial attack by the amine.[6]

      • pH Adjustment: Imine formation is typically optimal under mildly acidic conditions (pH 4-5).[6] This can be achieved by adding a small amount of acetic acid.

  • Reducing Agent Incompatibility (Reductive Amination Specific): The choice of reducing agent is critical for selectively reducing the imine in the presence of the starting carbonyl.

    • Insight: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material before it has a chance to form the imine, leading to low yields of the desired product.[6]

    • Troubleshooting Steps:

      • Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices as they are more selective for the protonated imine (iminium ion) over the carbonyl group.[5][6] STAB is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[6]

Workflow for Troubleshooting Low Conversion in Reductive Amination

G start Low Conversion in Reductive Amination check_imine Monitor Imine Formation (e.g., by TLC, LC-MS, or ¹H NMR) start->check_imine imine_no No Imine Observed check_imine->imine_no No imine_yes Imine Forms, but Product Yield is Low check_imine->imine_yes Yes add_acid Add Acetic Acid (to pH 4-5) imine_no->add_acid check_reducing_agent Evaluate Reducing Agent imine_yes->check_reducing_agent add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) add_acid->add_dehydrating use_lewis_acid Use Lewis Acid Catalyst (e.g., Ti(OiPr)₄) add_dehydrating->use_lewis_acid switch_stab Switch to NaBH(OAc)₃ (STAB) or NaBH₃CN check_reducing_agent->switch_stab Using NaBH₄? check_temp Optimize Temperature check_reducing_agent->check_temp Using STAB? increase_temp Gradually Increase Temperature check_temp->increase_temp

Caption: Troubleshooting logic for low-yield reductive aminations.

Question 2: My amide coupling reaction is failing or giving significant byproducts. What's going wrong?

Amide bond formation is fundamental, but not without its pitfalls. Failure often points to issues with carboxylic acid activation, amine nucleophilicity, or side reactions.[4][7]

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be attacked by the amine.

    • Insight: If the coupling reagent is old, hydrated, or used in insufficient stoichiometry, activation will be incomplete.[4] The presence of water is particularly detrimental as it can hydrolyze the activated intermediate.[4]

    • Troubleshooting Steps:

      • Use Fresh Reagents & Anhydrous Conditions: Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and your solvents (e.g., DMF, DCM) are anhydrous.[4][8] Conduct the reaction under an inert atmosphere (N₂ or Ar).

      • Pre-activation: Allow the carboxylic acid to stir with the coupling reagent and a non-nucleophilic base (like DIPEA) for 15-30 minutes before adding the amine.[4] This ensures the activated species is fully formed.[9]

  • Amine Protonation: The primary amine of your substrate can be protonated by the carboxylic acid, rendering it non-nucleophilic.[4]

    • Insight: This acid-base reaction competes with the desired coupling. An external base is required to neutralize the ammonium salt formed and free the amine.

    • Troubleshooting Steps:

      • Add a Non-Nucleophilic Base: Include 2.0-3.0 equivalents of a hindered organic base like DIPEA or triethylamine (TEA) in the reaction.

  • Side Reactions: The formation of unexpected products can complicate purification and reduce yield.

    • Insight: A common side reaction with carbodiimide reagents (like EDC or DCC) is the formation of a stable N-acylurea byproduct if the activated O-acylisourea intermediate rearranges before being intercepted by the amine. Racemization can also be an issue with chiral carboxylic acids.[7]

    • Troubleshooting Steps:

      • Use Coupling Additives: Include additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[4] These reagents trap the O-acylisourea intermediate to form a more stable activated ester, which minimizes both N-acylurea formation and racemization.

      • Switch to Acyl Fluorides for Hindered Couplings: For sterically demanding couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be effective. This can be done in situ using reagents like TFFH.[4]

Protocol 1: General Procedure for Amide Coupling using HATU [4]

  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the coupling reagent HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.

ReagentEquivalentsPurpose
Carboxylic Acid1.0Substrate
HATU1.1Coupling Reagent
DIPEA2.5Non-nucleophilic base
Amine1.2Substrate
Question 3: I'm trying to remove the 4-Methoxybenzyl (PMB) protecting group, but the reaction is either incomplete or my compound is decomposing. What are the best methods?

The 4-methoxybenzyl (PMB) group is a common protecting group for the piperidine nitrogen. Its removal is typically achieved under acidic or oxidative conditions, but substrate compatibility is key.[10]

Potential Causes & Solutions:

  • Inappropriate Cleavage Conditions: The chosen method may not be suitable for other functional groups in your molecule.

    • Insight: The PMB group is cleaved via formation of a stable benzylic carbocation.[10] Strong acids like TFA can cleave other acid-labile groups (e.g., Boc, acetals). Oxidative cleavage with DDQ is generally milder but can affect other electron-rich aromatic systems.[10]

    • Troubleshooting Steps:

      • Acidic Cleavage: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is a standard method. If your molecule is sensitive, you can try milder acids like formic acid or acetic acid at elevated temperatures.[11]

      • Oxidative Cleavage: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a DCM/water mixture is a very effective and often milder alternative to strong acid.[10][12] The increased electron density from the methoxy group makes the PMB group highly susceptible to oxidative cleavage.[10]

      • Reductive Cleavage: For substrates sensitive to both acid and oxidation, reductive cleavage using reagents like sodium cyanoborohydride and boron trifluoride etherate can convert the PMB group to a 4-methylanisole byproduct, which can be easier to separate than 4-methoxybenzaldehyde.[11]

  • Workup and Purification Issues: The byproduct of PMB cleavage, 4-methoxybenzaldehyde (from oxidative/acidic cleavage), can sometimes be difficult to separate from the desired product.

    • Insight: Both the product and byproduct may have similar polarities.

    • Troubleshooting Steps:

      • Bisulfite Wash: During aqueous workup, washing the organic layer with a saturated sodium bisulfite solution can help remove the aldehyde byproduct by forming a water-soluble adduct.

      • Chromatography: Careful column chromatography is often required for complete separation.[13]

Diagram of PMB Cleavage Pathways

G Substrate R-N(PMB)-R' Acid Acidic Cleavage (e.g., TFA) Substrate->Acid Oxidative Oxidative Cleavage (e.g., DDQ) Substrate->Oxidative Product R-NH-R' Acid->Product Byproduct_Aldehyde 4-Methoxy- benzaldehyde Acid->Byproduct_Aldehyde Oxidative->Product Oxidative->Byproduct_Aldehyde

Caption: Major pathways for PMB group deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the stability and proper storage for this compound? This compound is a primary amine and can be susceptible to oxidation and reaction with atmospheric carbon dioxide over time. It should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place. Discoloration (e.g., turning yellow or brown) can be an indication of degradation.[13]

Q2: I am observing a yellow tint in my purified piperidine product. What is it and how can I remove it? A yellow impurity in piperidines is often due to oxidation products.[13][14] While it may not always interfere with subsequent reactions, its removal is good practice. Purification by column chromatography is the most common method.[13] In some cases, for liquid piperidines, distillation from a drying agent like potassium hydroxide (KOH) can be effective.[13]

Q3: Can I perform reactions on the piperidine nitrogen without affecting the primary amine on the side chain? Yes, this requires a protecting group strategy. The primary amine is generally more nucleophilic and less sterically hindered than the secondary piperidine nitrogen (once the PMB is removed). To selectively react at the piperidine nitrogen, you must first protect the primary amine, for example, as a Boc-carbamate. After performing the desired reaction on the piperidine nitrogen, the Boc group can be selectively removed under acidic conditions.

Q4: What are the best practices for purifying piperidine derivatives? The choice of purification method depends heavily on the physical properties of your compound.[13]

  • Column Chromatography: This is the most versatile technique for removing byproducts and unreacted starting materials. A silica gel stationary phase is common, often with a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent the product from streaking on the column.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.[13]

  • Acid-Base Extraction: The basic nature of the piperidine nitrogen allows for purification by extraction. The crude product can be dissolved in an organic solvent and washed with dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified product re-extracted into an organic solvent.[13]

References

  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
  • Application Notes and Protocols: Cleavage of the 4-Methoxy-2,3,6-trimethylbenzyl (MTMB) Protecting Group. Benchchem.
  • Troubleshooting side reactions in the N-alkyl
  • Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkyl
  • A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. American Chemical Society.
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. [Link]
  • A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
  • CN101602748B - A kind of purification method of high-purity piperidine.
  • Uphill battles in amide couplings. amphoteros. [Link]
  • Reductive amin
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • What are the best methods for Piperidine purification alternatives to distillation?.
  • Why is my Amide Coupling Not working using Cysteamine?.
  • Reductive Amination Practice Questions & Answers – Page 1 | Organic Chemistry. Pearson. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
  • Reductive Amin
  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
  • Best Conditions For N-Alkyl
  • Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. ePrints Soton. [Link]
  • Help with N-Alkyl
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Preparation of piperidine from pyridine?. Sciencemadness Discussion Board. [Link]
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. PubChem. [Link]
  • (4-Methoxyphenyl)(piperidin-4-yl)methanone. PubChem. [Link]
  • Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • Synthesis of N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}-N-(1H-pyrrol-1-yl)cyanamide hydrochloride. PrepChem.com. [Link]
  • The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. PubMed. [Link]
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC. [Link]
  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • 1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. [Link]
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
  • 4-Methoxybenzylamine. PubChem - NIH. [Link]

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Technical Support Center: Optimizing HPLC Separation of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for high-performance liquid chromatography (HPLC) separation of these basic compounds. The inherent chemical nature of these piperidine-containing structures presents unique challenges in reversed-phase HPLC, primarily due to their basicity and potential for strong interactions with the stationary phase. This resource offers practical, experience-driven solutions to common issues, ensuring robust and reproducible analytical methods.

Frequently Asked Questions (FAQs)

Q1: My primary analyte, this compound, is showing significant peak tailing. What is the underlying cause and how can I resolve this?

A1: Peak tailing is a prevalent issue when analyzing basic compounds like your target analyte.[1] The primary cause is the interaction between the protonated amine groups of your molecule and the acidic silanol groups present on the surface of traditional silica-based stationary phases.[2][3] This secondary interaction leads to an asymmetric peak shape, which can negatively impact resolution and the accuracy of quantification.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: A crucial first step is to control the ionization of both your analyte and the stationary phase. Operating at a lower pH (e.g., 2-3) will protonate the silanol groups, thereby minimizing their interaction with your protonated amine analyte.[1][4] Conversely, at a high pH (e.g., > 8), the amine analyte is deprotonated (neutral), reducing its interaction with any ionized silanols. However, ensure your column is stable at the chosen pH.[5]

  • Use of Mobile Phase Additives: Incorporating a small concentration of a competing base, such as triethylamine (TEA), into your mobile phase can effectively mask the active silanol sites.[6] TEA will preferentially interact with the silanols, reducing the opportunity for your analyte to engage in these secondary interactions.

  • Column Selection: Modern column chemistries offer solutions to this problem.

    • End-capped Columns: Utilize a column with a highly end-capped stationary phase. End-capping is a process that chemically bonds a small, less-bulky silane to the majority of the remaining silanol groups, effectively shielding them.[3]

    • Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns have a polar group embedded in the alkyl chain or a charged surface, which helps to repel basic compounds from the silica surface and improve peak shape.[1][4]

Q2: I am struggling to achieve baseline resolution between my main compound and a closely related analog. What strategies can I employ to improve separation?

A2: Enhancing the resolution between structurally similar compounds often requires a systematic approach that considers both the mobile and stationary phases.[7]

Optimization Strategies:

  • Mobile Phase Composition:

    • Organic Modifier: The choice and concentration of the organic modifier can significantly alter selectivity.[8][9] If you are using acetonitrile, try switching to methanol, or vice-versa. Even a 5-10% change in the organic modifier concentration can have a substantial impact on the separation.[1][4]

    • pH Adjustment: As with peak tailing, adjusting the mobile phase pH can alter the ionization state of your analogs, which in turn can influence their interaction with the stationary phase and improve selectivity.[10][11] It is beneficial to understand the pKa of your analytes to make informed decisions about pH.[12]

  • Stationary Phase Selection:

    • Particle Size: Employing a column with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) will increase column efficiency, leading to narrower peaks and better resolution.[1]

    • Stationary Phase Chemistry: If you are using a standard C18 column, consider a stationary phase with a different chemistry. Phenyl or fluorophenyl phases, for instance, can offer unique pi-pi interactions and shape selectivity that may be beneficial for separating your specific analogs.[13]

  • Temperature Control: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, which can affect selectivity and peak shape.[14]

Q3: My retention times are drifting from one injection to the next. What are the likely causes and how can I stabilize my method?

A3: Retention time drift can be a frustrating issue, often stemming from several factors related to the HPLC system, mobile phase, or the column itself.[14]

Potential Causes and Solutions:

  • Inadequate Column Equilibration: This is a common cause, especially when running gradient elution. Ensure that the column is allowed sufficient time to re-equilibrate to the initial mobile phase conditions before the next injection.[14]

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention. Always prepare your mobile phase accurately and consistently.[14] The use of a buffer is highly recommended to maintain a stable pH.[15][16]

  • Column Temperature Fluctuations: Changes in the ambient laboratory temperature can affect retention times. Using a column oven is essential for maintaining a stable and consistent temperature.[14][17]

  • System Leaks: Even a small leak in the system can cause pressure fluctuations and lead to retention time variability. Regularly inspect all fittings and connections for any signs of leakage.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Peak Tailing

This guide provides a step-by-step workflow for diagnosing and resolving peak tailing issues with this compound analogs.

Caption: Troubleshooting workflow for peak tailing.

Guide 2: Optimizing Resolution of Closely Eluting Analogs

This guide outlines a systematic process for improving the separation of structurally similar this compound analogs.

Caption: Workflow for improving resolution.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Robust Separation of Basic Analogs

This protocol describes the preparation of a buffered mobile phase designed to minimize peak tailing and provide consistent retention.

Objective: To prepare a mobile phase at a controlled pH to ensure reproducible chromatography of basic amine compounds.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium phosphate monobasic

  • Phosphoric acid (85%)

  • 0.45 µm membrane filter

Procedure:

  • Prepare the Aqueous Buffer:

    • Weigh an appropriate amount of potassium phosphate monobasic to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g in 1 L).

    • Stir until fully dissolved.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter to remove any particulates.

  • Prepare the Mobile Phase:

    • For a 50:50 (v/v) mobile phase, mix 500 mL of the prepared aqueous buffer with 500 mL of HPLC-grade acetonitrile.

    • Degas the mobile phase using sonication or an online degasser before use.

Rationale: The use of a phosphate buffer at pH 3.0 serves two purposes: it maintains a consistent pH to prevent retention time drift and it protonates the silanol groups on the stationary phase, which is a key step in reducing peak tailing for basic analytes.[4][15]

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention and Peak Asymmetry
Mobile Phase pHRetention Time (min) of Main AnalyteUSP Tailing Factor
7.0 (Unbuffered)5.22.1
3.0 (Phosphate Buffer)6.81.2
9.0 (Ammonium Bicarbonate)4.51.3

Note: Data acquired on a standard C18 column (4.6 x 150 mm, 5 µm) with a mobile phase of 50:50 acetonitrile:aqueous buffer at a flow rate of 1.0 mL/min.

Interpretation: The unbuffered mobile phase at pH 7.0 results in significant peak tailing (Tailing Factor > 2). Adjusting the pH to either acidic (3.0) or basic (9.0) conditions significantly improves the peak shape. The increase in retention time at pH 3.0 is due to the increased interaction of the protonated analyte with the stationary phase in the absence of silanol interference.

References

  • Kagan, M., Chlenov, M., Melnikov, S., Greenfield, A., Gross, J., & Bernotas, R. C. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 13). YouTube. [Link]
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]
  • Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025, April 19). uHPLCs. [Link]
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC North America. [Link]
  • How to Prevent and Solve Resolution Loss in HPLC Workflows. (2025, September 11). uHPLCs. [Link]
  • HPLC Method Development: From Basics to Advanced Strategies. (2025, January 29). Mastelf. [Link]
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023, July 18).
  • Exploring the Role of pH in HPLC Separation. (2025, February 1). Veeprho. [Link]
  • Steps for HPLC Method Development. (n.d.). Pharmaguideline. [Link]
  • Top Three HPLC Method Development Tips. (2019, November 1).
  • Practical considerations of the influence of organic modifiers on the ionization of analytes and buffers in reversed-phase LC. (2016, February 8).
  • What are the Reasons for Resolution Failure in HPLC? (2023, March 7).
  • HPLC Method Development Steps For Pharmaceuticals: How To Make. (2024, November 16). PharmaGuru. [Link]
  • Mobile and Stationary Phases in Chromatography Explained. (n.d.). Pharma Now. [Link]
  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013, July 15). Restek. [Link]
  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. (2025, June 30).
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2025, August 5).
  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. (2025, October 7). PharmaGuru. [Link]
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. (2012, November 29). Excellence in Analytical Chemistry. [Link]
  • Effect of pH on LC-MS Analysis of Amines. (n.d.).
  • Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • Selecting an organic modifier for reversed-phase chromatography. (n.d.). Crawford Scientific. [Link]
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2015, July 1). LCGC Europe. [Link]
  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. [Link]
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025, August 5).
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. [Link]
  • Separation of Basic Drug Compounds (PRP-C18). (n.d.). Hamilton Company. [Link]
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • The HPLC analytical approach of 3-amino piperidine. (n.d.).
  • Stationary phases used in LC: A Detailed Review. (2025, July). International Journal of Research Publication and Reviews, Vol (6), Issue (7). [Link]
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017, July 1).
  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). Agilent. [Link]
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. (n.d.). PMC - NIH. [Link]
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC - PubMed Central. [Link]
  • HPLC Separation of Amines with a Non-Aqueous Mobile Phase on a BIST B Column. (n.d.).

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Technical Support Center: Interpreting Complex NMR Spectra of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the structural elucidation of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine and its derivatives. These molecules, while foundational in medicinal chemistry, often produce Nuclear Magnetic Resonance (NMR) spectra that are far from straightforward. The inherent flexibility of the piperidine ring, combined with multiple nitrogen centers and overlapping signal regions, presents a significant analytical challenge.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. We will move from common problems like peak broadening to advanced solutions using two-dimensional (2D) NMR, explaining not just the what, but the why behind each analytical step.

Part 1: Troubleshooting Common ¹H NMR Spectral Issues

This section addresses the most frequent challenges observed in the 1D ¹H NMR spectra of this molecular class.

FAQ 1: Why are the proton signals for my piperidine ring broad and poorly resolved at room temperature?

Answer: This is the most common issue and is almost always due to slow conformational exchange on the NMR timescale. The piperidine ring is not static; it exists in a dynamic equilibrium between two chair conformations. Furthermore, the nitrogen atom of the piperidine ring undergoes a process called nitrogen inversion .[1]

  • Causality: At room temperature, the rate of this chair-to-chair interconversion and nitrogen inversion is often in a regime that is slow enough to be "seen" by the NMR spectrometer, but too fast to resolve the individual signals of each conformer. This intermediate exchange rate leads to significant line broadening. For many substituted piperazines and piperidines, these dynamic effects are observable even at room temperature.[2][3]

Troubleshooting Protocol: Variable Temperature (VT) NMR

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C / 298 K) to serve as a baseline.

  • Cool the sample incrementally. Start by acquiring a spectrum at 0 °C, then -20 °C, and -40 °C.

    • Expected Observation: As the temperature decreases, the rate of conformational exchange slows down. You should observe the broad signals decoalescing into a more complex but sharper set of peaks, representing the "frozen-out" individual conformers.

  • Heat the sample incrementally. Acquire spectra at elevated temperatures, for example, 40 °C, 60 °C, and 80 °C.

    • Expected Observation: As the temperature increases, the exchange rate accelerates. The broad peaks should coalesce into sharper, time-averaged signals. The chemical shifts of these averaged signals represent the weighted average of the different conformations.

This dynamic behavior can be visualized as follows:

G cluster_0 Low Temperature (Slow Exchange) cluster_1 Room Temperature (Intermediate Exchange) cluster_2 High Temperature (Fast Exchange) Conformer A Conformer A Conformer B Conformer B Conformer A->Conformer B k_slow Spectrum_A Sharp Spectrum A Conformer A->Spectrum_A Spectrum_B Sharp Spectrum B Conformer B->Spectrum_B Conformer A_RT Conformer A Conformer B_RT Conformer B Conformer A_RT->Conformer B_RT k_intermediate Spectrum_Broad Broad, Averaged Spectrum Conformer A_RT->Spectrum_Broad Conformer B_RT->Spectrum_Broad Conformer A_HT Conformer A Conformer B_HT Conformer B Conformer A_HT->Conformer B_HT k_fast Spectrum_Sharp_Avg Sharp, Averaged Spectrum Conformer A_HT->Spectrum_Sharp_Avg Conformer B_HT->Spectrum_Sharp_Avg

Caption: Effect of temperature on NMR spectra under conformational exchange.

FAQ 2: How can I distinguish between axial and equatorial protons on the piperidine ring?

Answer: The key lies in the vicinal coupling constants (³J) . Due to the rigid chair conformation, the dihedral angle between axial-axial (ax-ax), axial-equatorial (ax-eq), and equatorial-equatorial (eq-eq) protons are distinct. Based on the Karplus relationship, this results in predictably different coupling constants.

  • ³J(ax,ax): Typically large, in the range of 10-13 Hz (corresponding to a ~180° dihedral angle).

  • ³J(ax,eq) and ³J(eq,eq): Typically small, in the range of 2-5 Hz (corresponding to ~60° dihedral angles).

Therefore, a proton signal that appears as a triplet or doublet of doublets with a large coupling constant (~10 Hz or more) is characteristic of an axial proton coupled to another axial proton. Protons with only small coupling constants are likely equatorial.

FAQ 3: My spectrum changes when I use a different solvent or if there's a trace of acid. What is happening?

Answer: You are observing the effects of protonation . Your molecule has two basic nitrogen atoms: the tertiary amine in the piperidine ring and the primary amine of the methanamine side chain. Their degree of protonation is highly sensitive to the pH of the sample.[4]

  • Causality: Protonation of an amine introduces a positive charge, which strongly deshields (shifts downfield) the adjacent protons. The chemical shifts of protons alpha to the nitrogen (e.g., the -CH ₂-NH₂ group and the C2/C6 protons of the piperidine ring) are particularly sensitive to pH changes.[5] Varying the pH can be a useful tool to resolve overlapping signals or confirm assignments.[4]

Troubleshooting/Confirmatory Protocol: Acid Titration

  • Dissolve your sample in a suitable solvent like D₂O or CD₃OD.

  • Acquire a baseline ¹H NMR spectrum.

  • Add a small, sub-stoichiometric amount of a deuterated acid (e.g., DCl in D₂O or CF₃COOD).

  • Acquire another spectrum. You should observe significant downfield shifts for the protons nearest to the nitrogen atoms. The piperidine C2/C6 protons and the -CH₂-NH₂ protons will be most affected. The signals from the 4-methoxybenzyl group should be minimally affected, confirming their assignment.

Part 2: A Systematic Approach to Full Spectral Assignment Using 2D NMR

For molecules of this complexity, 1D NMR alone is often insufficient for unambiguous assignment. A combination of 2D NMR experiments is the authoritative method for determining the complete structure.[6][7]

Typical Chemical Shift Ranges

The first step is to have a general idea of where to expect signals.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Methoxy (-OCH₃)~3.80~55.3Sharp singlet, easily identified.[8][9]
Aromatic (H-ortho to OMe)~6.88 (d, J ≈ 8.7 Hz)~114.1AA'BB' system with the protons ortho to the methoxy group appearing upfield.[8][9]
Aromatic (H-meta to OMe)~7.25 (d, J ≈ 8.7 Hz)~130.0Part of the AA'BB' system, deshielded relative to the ortho protons.
Benzylic (-N-CH ₂-Ar)~3.45-3.55~63.1Often a sharp singlet, but can be broad or two doublets if rotation is hindered.[10]
Piperidine (H2/H6, equatorial)~2.80-2.90~52.5Complex multiplets, often overlapping with other signals.[10][11]
Piperidine (H2/H6, axial)~2.00-2.10~52.5Typically upfield of their equatorial counterparts.[10][11]
Piperidine (H4, methine)~1.40-1.60~40.0 (approx.)A complex multiplet, often obscured by other signals. Assignment requires 2D NMR.
Aminomethyl (-CH ₂-NH₂)~2.55-2.65~46.5Typically a doublet coupled to the H4 proton.[11]
Piperidine (H3/H5, equatorial)~1.70-1.80~31.0 (approx.)Broad, complex region.
Piperidine (H3/H5, axial)~1.10-1.25~31.0 (approx.)The most upfield aliphatic signals.

Note: These are typical values in CDCl₃ and can vary based on solvent, concentration, temperature, and substitution on the methanamine nitrogen.

Step-by-Step 2D NMR Assignment Workflow

This protocol provides a logical sequence to solve the structure.

Caption: A systematic workflow for structural elucidation using 2D NMR.

Step 1: HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment is the perfect starting point. It correlates each proton directly to the carbon it is attached to, providing a map of all C-H one-bond connections.[7][12]

  • Action: Use the HSQC spectrum to definitively identify which protons belong to which carbons. For example, you can now separate the signals of the benzylic -CH₂- group from the piperidine -CH₂- groups and the aminomethyl -CH₂- group based on their different carbon chemical shifts.

Step 2: COSY (Correlation Spectroscopy) The COSY experiment reveals proton-proton couplings, typically over two or three bonds.[12] This allows you to "walk" along the molecule's framework.

  • Action:

    • Identify an unambiguous starting point. The H4 proton of the piperidine ring is a good choice, although it may be overlapped. A better start might be the aminomethyl protons (-CH₂-NH₂).

    • Trace the correlations. In the COSY spectrum, find the cross-peak for the -CH₂-NH₂ protons. It will show a correlation to the H4 proton.

    • From the H4 proton's cross-peak, you will see correlations to the H3 and H5 protons.

    • From the H3/H5 protons, you can then trace correlations to the H2/H6 protons, completing the assignment of the entire piperidine spin system.

    • Separately, you will see a correlation between the two aromatic protons on the 4-methoxybenzyl ring, confirming the AA'BB' system.

Step 3: HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment is the final piece of the puzzle. It shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), allowing you to connect the different spin systems identified in the COSY.[6][12] It is crucial for identifying quaternary (non-protonated) carbons.

  • Key Correlations to Look For:

    • Benzylic Protons to Piperidine: A cross-peak between the benzylic -N-CH ₂-Ar protons and the C2/C6 carbons of the piperidine ring definitively proves the point of attachment.

    • Benzylic Protons to Aromatic Ring: Correlations from the benzylic protons to the quaternary aromatic carbon (C-ipso) and the ortho carbons (C-ortho) of the 4-methoxybenzyl group confirm this fragment.

    • Piperidine H4 to Side Chain: A correlation from the H4 proton to the carbon of the aminomethyl group (-C H₂-NH₂) confirms the 4-substitution pattern.

    • Methoxy Protons: The sharp -OCH ₃ singlet should show a strong correlation to the aromatic carbon it's attached to (C-para, ~159 ppm).

By systematically applying this HSQC -> COSY -> HMBC workflow, you can overcome issues of signal overlap and complex coupling to achieve a complete and validated structural assignment for your this compound derivatives.

References

  • Spin−Orbit-Induced Anomalous pH-Dependence in 1H NMR Spectra of CoIII Amine Complexes: A Diagnostic Tool for Structure Elucidation. Journal of the American Chemical Society. [Link]
  • A pH-enhanced resolution in benchtop NMR spectroscopy. RSC Publishing. [Link]
  • pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Biological Magnetic Resonance Bank (BMRB). [Link]
  • pH dependence of the 31 P NMR chemical shifts of P i and selected aminophosphonates.
  • Nitrogen inversion in piperidine. Journal of the American Chemical Society. [Link]
  • The effect of spiroadamantane substitution on the conformational preferences of N-Me pyrrolidine and N-Me piperidine: a description based on dynamic NMR spectroscopy and ab initio correlated calculations.
  • pH dependence of 1 H NMR shifts for compound 8a.
  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health (NIH). [Link]
  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]
  • Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. The Royal Society of Chemistry. [Link]
  • Supplementary Inform
  • Types of 2D NMR. Weizmann Institute of Science. [Link]
  • Advanced 2D NMR Techniques Guide. Scribd. [Link]
  • Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. [Link]
  • 2D NMR. EPFL. [Link]
  • 4-(Aminomethyl)piperidine. PubChem. [Link]
  • Supplementary Material. The Royal Society of Chemistry. [Link]
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH). [Link]
  • Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry. [Link]
  • Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry. [Link]
  • 2D NMR FOR THE CHEMIST. University of Missouri-St. Louis. [Link]
  • 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. PubChem. [Link]
  • 1H NMR Chemical Shifts.
  • 4-Aminomethyl-piperidine - [1H NMR] - Spectrum. SpectraBase. [Link]
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
  • Supporting information. The Royal Society of Chemistry. [Link]
  • 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines.

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Validation & Comparative

A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Primacy of the Piperidine Scaffold

In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the enduring utility and versatility of the piperidine ring.[1] This six-membered saturated heterocycle is a cornerstone in modern drug design, appearing in over 70 FDA-approved pharmaceuticals.[2][3] Its prevalence is not coincidental; the piperidine motif offers a unique combination of desirable attributes. It provides a three-dimensional, sp³-rich framework that allows for the precise spatial orientation of substituents, enabling complex and specific interactions with biological targets that are often inaccessible to flat, aromatic rings.[4][5] Furthermore, the ring's basic nitrogen atom can serve as a critical hydrogen bond acceptor or be protonated to enhance aqueous solubility, profoundly influencing a compound's pharmacokinetic profile.[6]

The strategic functionalization of the piperidine core is paramount. The choice of a specific piperidine "building block" is a critical decision that dictates subsequent synthetic routes and the final properties of the target molecule. This guide provides an in-depth comparison of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine , a sophisticated and versatile building block, against other commonly employed piperidine synthons. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in making informed decisions for their drug discovery programs.

Featured Building Block: this compound

At first glance, this compound presents a specific set of functionalities. A deeper analysis reveals a design optimized for controlled, sequential synthesis.

  • Piperidine Core: The foundational saturated ring system, capable of adopting a stable chair conformation.[7]

  • 4-(Aminomethyl) Group: A primary aliphatic amine extending from the 4-position. This is the primary reactive handle, offering a nucleophilic site for derivatization via amide bond formation, reductive amination, sulfonylation, and more.[8][9]

  • N-(4-Methoxybenzyl) Group (PMB): This is the key differentiating feature. The PMB group serves as a robust protecting group for the piperidine ring nitrogen.[10] Its stability under a wide range of non-acidic and non-oxidative conditions allows for selective chemistry to be performed on the 4-(aminomethyl) moiety without interference from the ring nitrogen.

Physicochemical Properties Profile:

PropertyValueSource
Molecular FormulaC₁₄H₂₂N₂OPubChem
Molecular Weight234.34 g/mol PubChem
XLogP31.8PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem

Comparative Analysis: Choosing the Right Tool for the Job

The utility of this compound is best understood in comparison to its common alternatives. The choice is fundamentally a question of synthetic strategy and the desired reactivity profile.

Building BlockStructureKey Characteristics
(1-(4-Methoxybenzyl) piperidin-4-yl)methanamine Structure to be visualizedPiperidine N protected (PMB) . Primary amine is reactive. PMB group is robust, removed under oxidative or strong acid conditions. Offers orthogonal protection strategy relative to Boc.
1-Boc-4-(aminomethyl) piperidine Structure to be visualizedPiperidine N protected (Boc) . Primary amine is reactive. Boc group is the industry standard, removed under mild acidic conditions (TFA, HCl).
4-(Aminomethyl)piperidine Structure to be visualizedUnprotected . Both primary and secondary amines are nucleophilic. Prone to side reactions; requires careful control of stoichiometry and conditions for selectivity.[8][11]
4-(N-Boc-amino)piperidine Structure to be visualizedPrimary amine protected (Boc) . Piperidine N is reactive. Used when the synthetic goal is to first functionalize the ring nitrogen.[12][13]

The following diagram illustrates the strategic decision-making process when selecting a piperidine building block based on the desired reaction sequence.

G start What is your primary reaction site? node_aminomethyl 4-Aminomethyl Group start->node_aminomethyl node_piperidine_n Piperidine Ring Nitrogen start->node_piperidine_n sub_aminomethyl Do you need to functionalize the piperidine N later? node_aminomethyl->sub_aminomethyl choice3 Use 4-(N-Boc-amino)piperidine node_piperidine_n->choice3 yes Yes sub_aminomethyl->yes no No sub_aminomethyl->no choice1 Use 1-Boc-4-(aminomethyl)piperidine (mild acid deprotection) OR This compound (oxidative deprotection) yes->choice1 choice2 Use 4-(Aminomethyl)piperidine (if piperidine N basicity is desired and selectivity is not an issue) no->choice2

Caption: Decision tree for selecting the appropriate piperidine building block.

Section 1: Comparative Experimental Performance

To provide a quantitative comparison, we evaluated the performance of three key building blocks in a standard amide coupling reaction.

Experiment 1: Amide Bond Formation with Benzoic Acid

Objective: To compare the yield and purity of the product formed when reacting benzoic acid with this compound, 1-Boc-4-(aminomethyl)piperidine, and unprotected 4-(aminomethyl)piperidine.

Rationale for Protocol Design:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) was selected. It is a highly efficient coupling reagent that generates a reactive OAt-ester, minimizing racemization and side reactions.

  • Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acid formed and facilitate the reaction without competing in the coupling.

  • Solvent: DMF (Dimethylformamide) is an excellent polar aprotic solvent that solubilizes all reactants.

G cluster_0 Reaction Setup cluster_1 Workup & Purification reactants Building Block (1.0 eq) Benzoic Acid (1.1 eq) HATU (1.2 eq) DMF base Add DIPEA (3.0 eq) Stir at RT reactants->base Combine quench Quench with H2O base->quench Monitor by TLC/LC-MS (4-12h) extract Extract with EtOAc quench->extract purify Purify via Column Chromatography extract->purify product Final Amide Product purify->product Isolate Product

Caption: Standard workflow for HATU-mediated amide coupling.

Detailed Protocol:

  • To a solution of the respective piperidine building block (1.0 mmol) and benzoic acid (1.1 mmol, 134 mg) in anhydrous DMF (10 mL), add HATU (1.2 mmol, 456 mg).

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA (3.0 mmol, 0.52 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Comparative Results:

Building Block UsedReaction TimeIsolated Yield (%)Purity (by LC-MS)Key Observation
This compound6 hours92%>98%Clean reaction, single major product.
1-Boc-4-(aminomethyl)piperidine4 hours95%>99%Very clean and slightly faster reaction.
4-(Aminomethyl)piperidine12 hours55% (mono-acylated)~85%Complex mixture, significant amount of di-acylated byproduct and unreacted starting material. Requires careful purification.

Analysis: The data unequivocally demonstrates the advantage of using a protected piperidine building block for selective amide bond formation. Both the PMB- and Boc-protected variants provide excellent yields and purity. The unprotected diamine leads to a mixture of products, significantly complicating purification and lowering the yield of the desired compound. This highlights the concept of chemoselectivity , where the protecting group directs the reaction to the intended site.

Section 2: Orthogonal Deprotection Strategies

A key advantage of having different protecting groups like PMB and Boc in the chemist's toolbox is the ability to perform orthogonal deprotection . This means one group can be removed selectively in the presence of the other, enabling complex, multi-step syntheses.

Experiment 2: Boc Group Deprotection

Objective: To demonstrate the standard, mild acidic removal of the Boc protecting group.

Protocol:

  • Dissolve the Boc-protected substrate (e.g., the product from Experiment 1, 1.0 mmol) in Dichloromethane (DCM, 5 mL).

  • Add Trifluoroacetic acid (TFA, 5 mL) and stir at room temperature for 1-2 hours.

  • Monitor deprotection by LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Co-evaporate with DCM (2 x 10 mL) to remove residual TFA.

  • The resulting amine is typically obtained as a TFA salt and can be used directly or neutralized with a base.

Causality: The tert-butyl carbamate is highly labile to acid. The mechanism involves protonation of the carbonyl oxygen, followed by collapse to release the stable tert-butyl cation, isobutylene, and carbon dioxide, liberating the free amine. This process is efficient and clean at room temperature.

Experiment 3: PMB Group Deprotection (Oxidative)

Objective: To demonstrate the oxidative removal of the PMB protecting group, a method orthogonal to acid-labile groups like Boc.

Protocol:

  • Dissolve the PMB-protected substrate (e.g., the product from Experiment 1, 1.0 mmol) in a mixture of DCM and water (10:1, 11 mL).

  • Add 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 eq) portion-wise at room temperature.

  • The reaction mixture typically turns dark. Stir for 2-6 hours, monitoring by TLC/LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the deprotected secondary amine.

Causality: The electron-rich 4-methoxybenzyl group is susceptible to oxidation. DDQ acts as an electron acceptor, leading to the formation of an iminium ion intermediate which is then rapidly hydrolyzed by water to release the free amine and 4-methoxybenzaldehyde. This method is highly effective but incompatible with other oxidatively sensitive functional groups.

G start Fully Protected Molecule (e.g., contains Boc and PMB groups) path1 Treat with TFA / DCM start->path1 Mild Acidic Conditions path2 Treat with DDQ / DCM-H2O start->path2 Oxidative Conditions result1 Boc Group Removed PMB Group Intact path1->result1 result2 PMB Group Removed Boc Group Intact path2->result2

Sources

A Comparative Guide to the Structure-Activity Relationship of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comparative overview of how structural modifications to this scaffold influence biological activity across various targets. The insights presented herein are synthesized from published experimental data, aiming to guide the rational design of novel therapeutic agents.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for effective interaction with a wide array of biological targets. The (1-benzylpiperidin-4-yl)methanamine core, in particular, has served as a versatile template for the development of agents targeting the central nervous system (CNS) and other systems. This guide focuses specifically on analogs featuring a 4-methoxybenzyl group at the piperidine nitrogen, a substitution known to modulate pharmacokinetic and pharmacodynamic properties.

Core Scaffold and Key Interaction Points

The this compound scaffold can be dissected into three primary regions for SAR analysis:

  • Region A: The 1-(4-Methoxybenzyl) Group: This lipophilic group often plays a crucial role in receptor recognition and can influence properties such as blood-brain barrier penetration.

  • Region B: The Piperidine Core: The central piperidine ring acts as a scaffold, and its conformation is critical for orienting the substituents for optimal target engagement.

  • Region C: The 4-(Aminomethyl) Moiety: This basic side chain is frequently involved in key hydrogen bonding or ionic interactions with the biological target.

The following sections will delve into the known SAR for each of these regions, drawing comparisons from analogs acting on different biological targets.

Structure-Activity Relationship Analysis

Region A: Modifications of the 1-(4-Methoxybenzyl) Group

The N-benzyl substituent is a common feature in many biologically active piperidine derivatives. The presence and substitution pattern on the benzyl ring can significantly impact binding affinity and selectivity.

  • Role of the 4-Methoxy Group: The 4-methoxy substitution on the benzyl ring is a recurring motif in compounds targeting various receptors. This group can enhance lipophilicity, potentially aiding in crossing biological membranes.[2] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, contributing to binding affinity at the target site. While direct SAR studies on the methoxy group for the specific this compound core are limited in the reviewed literature, related studies on N-benzylpiperidine analogs for acetylcholinesterase (AChE) inhibition have shown that substitutions on the benzyl ring can influence potency.[3]

  • Impact of Benzyl Ring Substitution: In studies of N-(1-benzylpiperidin-4-yl)phenylacetamide analogs as sigma-1 receptor ligands, substitutions on the benzyl aromatic ring generally resulted in a similar or slightly decreased affinity for the sigma-1 receptor.[4] However, halogen substitution on both the benzyl ring and another phenyl moiety within the molecule led to a significant increase in affinity for the sigma-2 receptor, highlighting a strategy for modulating selectivity.[4]

Region B: The Piperidine Core

The piperidine ring's integrity and substitution pattern are critical for maintaining the overall pharmacophore.

  • 4-Substitution: The 4-position of the piperidine ring is a key attachment point for the side chain that often dictates the primary interaction with the biological target. The aminomethyl group at this position is a common feature in many neurologically active agents. In a study on T-type calcium channel antagonists, the introduction of a fluorine atom at the 4-position of a 4-aminomethylpiperidine derivative led to a potent and selective antagonist with in vivo CNS efficacy.[5]

Region C: Modifications of the 4-(Aminomethyl) Moiety

The 4-(aminomethyl) group is a crucial pharmacophoric element, with its basic nitrogen often forming key interactions with acidic residues in the target's binding pocket.

  • Acylation and Extension of the Amino Group: A significant body of research exists on the modification of the aminomethyl side chain. For instance, in the development of acetylcholinesterase (AChE) inhibitors, extending the aminomethyl group to a 2-(N-benzoylamino)ethyl chain and introducing bulky substituents on the benzamide moiety led to a substantial increase in activity.[3] Further introduction of an alkyl or phenyl group on the nitrogen of the benzamide dramatically enhanced potency, with one analog, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, emerging as one of the most potent AChE inhibitors known.[3] This highlights the importance of exploring the space around the basic nitrogen.

  • Formation of Amides and Related Analogs: The primary amine of the methanamine group is a common handle for chemical modification. The synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives has yielded potent and selective sigma-1 receptor ligands.[1] In these series, the nature and position of substituents on the phenylacetamide aromatic ring were found to be critical for affinity and selectivity.[1]

Comparative Data of Representative Analogs

To illustrate the SAR principles discussed, the following table summarizes the biological activities of selected (1-benzylpiperidin-4-yl)methanamine analogs and related derivatives.

Compound/Analog ClassModificationBiological TargetKey FindingsReference
N-(1-benzylpiperidin-4-yl)phenylacetamidesVaried substitution on the phenylacetamide ringSigma-1/Sigma-2 Receptors3-substituted analogs generally showed higher affinity. Halogenation increased sigma-2 affinity.[1]
1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidinesBulky para-substituents on the benzamideAcetylcholinesterase (AChE)Increased AChE inhibitory activity.[3]
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidineN-methylation and bulky benzoyl substituentAcetylcholinesterase (AChE)Highly potent and selective AChE inhibitor (IC50 = 0.56 nM).[3]
4-aminomethyl-4-fluoropiperidine derivativesFluorination at the 4-position of the piperidineT-type Calcium ChannelsPotent and selective antagonism with in vivo CNS efficacy.[5]
N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamidesAlteration of the 4-fluorophenylalkyl moiety5-HT4 ReceptorIdentified potent prokinetic agents with low hERG affinity.[6][7]

Experimental Protocols

The following are representative experimental protocols that are commonly employed in the SAR-guided discovery of novel piperidine-based therapeutic agents.

General Synthetic Procedure for N-Benzylation of 4-(Aminomethyl)piperidine

A common starting point for the synthesis of the target scaffold involves the N-alkylation of a suitable piperidine derivative.

Figure 1. General synthetic workflow for N-benzylation.

Protocol:

  • To a solution of 4-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add 4-methoxybenzyl chloride (1.0-1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to a specified temperature (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

In Vitro Biological Assay: Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of synthesized analogs to a specific receptor.

Figure 2. Workflow for a typical receptor binding assay.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in the assay buffer.

  • Binding Assay: In a multi-well plate, add the membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-labeled standard), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature for a defined period to allow for binding equilibrium to be reached.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The this compound scaffold remains a promising starting point for the design of novel therapeutic agents. The existing body of literature, primarily on related analogs, provides a solid foundation for guiding future SAR studies. Key takeaways include:

  • The N-benzyl group is a critical determinant of activity, and substitutions on the aromatic ring can fine-tune potency and selectivity.

  • The 4-(aminomethyl) moiety is a versatile handle for introducing a wide range of functionalities to probe interactions with the target protein. Modifications such as acylation and extension have proven to be effective strategies.

  • The piperidine core serves as a rigid scaffold, and its substitution pattern is crucial for maintaining the correct orientation of the pharmacophoric groups.

Future research should focus on a more systematic exploration of the SAR of the this compound core itself. This would involve the synthesis and evaluation of a focused library of analogs with systematic variations in all three key regions. Such studies will be invaluable in elucidating the precise structural requirements for optimal activity at various biological targets and will undoubtedly pave the way for the discovery of new and improved drug candidates.

References

[8] Shipe, W. D., et al. (2008). Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist. Journal of Medicinal Chemistry, 51(13), 3692–3695. [Link][5]

[3] Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 45(1), 66-73. [Link][3]

[1] Mach, R. H., et al. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 47(1), 135-143. [Link][1]

[4] Mach, R. H., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4227-4238. [Link][4]

[9] Park, J. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent. European Journal of Medicinal Chemistry, 109, 75-88. [Link][6][7]

Sources

A Comparative Guide to the Biological Activity of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The (1-benzylpiperidin-4-yl)methanamine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of ligands targeting a range of biological entities. The inherent conformational flexibility of the piperidine ring, coupled with the diverse substitution patterns possible on the benzyl and methanamine moieties, allows for the fine-tuning of pharmacological activity. This guide provides a comparative analysis of the biological activities of derivatives based on this core structure, with a particular focus on analogs of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. We will explore how subtle structural modifications influence their interaction with key biological targets, including sigma receptors, opioid receptors, and their potential as anticancer agents. This analysis is supported by experimental data from peer-reviewed literature, offering researchers and drug development professionals a comprehensive overview of the structure-activity relationships (SAR) within this chemical class.

The Versatile N-Benzylpiperidine Scaffold: A Gateway to Diverse Biological Activities

The N-benzylpiperidine motif is a common feature in a multitude of biologically active compounds. The benzyl group can engage in various non-covalent interactions, including pi-stacking and hydrophobic interactions, with receptor binding pockets. The piperidine ring, typically in a chair conformation, positions substituents in defined spatial orientations, which is critical for receptor recognition and activation. The methanamine side chain at the 4-position of the piperidine ring provides a key point for further derivatization, allowing for the introduction of various functional groups that can modulate potency, selectivity, and pharmacokinetic properties. The 4-methoxy substitution on the benzyl ring, as seen in our core structure of interest, often enhances binding affinity to specific targets through hydrogen bonding or by influencing the overall electronic properties of the molecule.

Comparative Analysis of Biological Activities

This section will compare the biological activities of N-benzylpiperidine derivatives, focusing on sigma receptor modulation, opioid receptor agonism/antagonism, and anticancer properties. We will examine how modifications to the core structure impact these activities, drawing on data from published studies on closely related analogs.

Sigma Receptor Ligands: Probing Neurodegenerative and Psychiatric Disorders

Sigma receptors, classified into sigma-1 (σ1) and sigma-2 (σ2) subtypes, are implicated in a variety of central nervous system (CNS) disorders, including schizophrenia, depression, and neurodegenerative diseases. The N-benzylpiperidine scaffold has proven to be a fertile ground for the development of potent and selective sigma receptor ligands.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives has been extensively studied for their affinity towards sigma receptors. These compounds can be considered structural analogs of this compound where the methanamine is acylated.

Structure-Activity Relationship (SAR) Insights:

  • Unsubstituted Phenylacetamide: The parent compound, N-(1-benzylpiperidin-4-yl)phenylacetamide, demonstrates high affinity and selectivity for σ1 receptors (Ki = 3.90 nM) over σ2 receptors (Ki = 240 nM)[1].

  • Substitution on the Phenylacetamide Ring:

    • Electron-donating groups (e.g., OH, OMe, NH2) generally lead to a decrease in affinity for σ2 receptors while maintaining moderate affinity for σ1 receptors[1].

    • Halogen substitution (F, Cl, Br) on the phenylacetamide ring tends to increase affinity for σ2 receptors, thereby reducing σ1 selectivity[1]. The 2-fluoro substituted analog, however, stands out with high σ1 selectivity (Ki σ1 = 3.56 nM, Ki σ2 = 667 nM)[1].

  • Substitution on the Benzyl Ring: Substitution on the benzyl group generally results in a slight decrease or similar affinity for σ1 receptors[2].

  • Replacement of the Phenyl Ring: Replacing the phenyl ring of the acetamide moiety with other aromatic systems like thiophene, naphthyl, or indole does not significantly alter σ1 receptor affinity. However, replacement with imidazole or pyridyl rings leads to a substantial loss of affinity for both sigma receptor subtypes[2].

Table 1: Comparative Sigma Receptor Binding Affinities of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs [1][2]

Compound IDR1 (on Phenylacetamide)R2 (on Benzyl)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)
1 HH3.9024061.5
11 2-FH3.56667187.4
Analog with OMe 4-OMeHModerateWeakHigh
Analog with Cl 4-ClHSimilar to 1IncreasedLower
Opioid Receptor Modulators: Towards Safer Analgesics

The piperidine scaffold is a cornerstone in the development of opioid analgesics. Dual-acting ligands that target both μ-opioid receptors (MOR) and sigma-1 receptors (σ1R) are of particular interest as they may offer potent analgesia with a reduced side-effect profile compared to traditional opioids[3].

Recent studies on benzylpiperidine derivatives have identified compounds with dual MOR and σ1R activity. For instance, compound 52 from a series of 30 benzylpiperidine derivatives showed high affinity for both MOR (Ki = 56.4 nM) and σ1R (Ki = 11.0 nM) and exhibited potent antinociceptive effects in various pain models with fewer MOR-related side effects like constipation and physical dependence[3].

Furthermore, a series of 4-piperidin-4-ylidenemethyl-benzamide derivatives have been explored as selective δ-opioid receptor agonists for CNS indications[4]. This highlights the tunability of the piperidine scaffold to target different opioid receptor subtypes.

Table 2: Comparative Opioid and Sigma Receptor Binding Affinities

Compound ClassTarget ReceptorsKey FindingsReference
Benzylpiperidine derivativesMOR / σ1RCompound 52 with Ki (MOR) = 56.4 nM and Ki (σ1R) = 11.0 nM showed potent analgesia with reduced side effects.[3]
4-Piperidin-4-ylidenemethyl-benzamidesδ-opioid receptorIdentified potent and selective δ-opioid receptor agonists with potential for CNS applications.[4]
Anticancer Activity: A New Frontier for Piperidine Derivatives

The antiproliferative properties of piperidine-containing compounds are an emerging area of research. A recent study on indazolyl-substituted piperidin-4-yl-aminopyrimidines demonstrated their potential as anticancer agents[5]. These compounds exhibited excellent activities against H1975 lung cancer cells, with some derivatives showing lower cytotoxicity to normal lung cells compared to the standard drug gefitinib[5]. The lead compound, 6e , was four times more potent than gefitinib in the H1975 cell line and showed superior anti-migration activity[5].

Another study on N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives highlighted the importance of a 1-methylpiperidin-4-yl group for enhancing antiproliferative activity against various cancer cell lines, including A549 (lung), HCT116 (colon), MCF7 (breast), and PC3 (prostate)[6].

Table 3: Comparative Anticancer Activity of Piperidine Derivatives

Compound ClassCancer Cell LineKey FindingsReference
Indazolyl-substituted piperidin-4-yl-aminopyrimidinesH1975 (Lung Cancer)Compound 6e was 4-fold more potent than gefitinib and showed superior anti-migration activity.[5]
N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivativesA549, HCT116, MCF7, PC3The presence of a 1-methylpiperidin-4-yl group significantly enhanced antiproliferative activity.[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative N-benzylpiperidine derivative and for a key biological assay.

Synthesis of N-(1-benzylpiperidin-4-yl)phenylacetamide

This protocol is adapted from the synthesis of related compounds and provides a general route to N-acylated derivatives of the core scaffold[1].

Workflow for Synthesis:

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Acylation cluster_2 Step 3: Boc Deprotection A 1-Boc-4-piperidone D tert-butyl 4-(benzylamino)piperidine-1-carboxylate A->D Reacts with B Benzylamine B->D C Sodium triacetoxyborohydride C->D Reducing agent E tert-butyl 4-(benzylamino)piperidine-1-carboxylate H tert-butyl 4-(N-benzylphenylacetamido)piperidine-1-carboxylate E->H Reacts with F Phenylacetyl chloride F->H G Triethylamine G->H Base I tert-butyl 4-(N-benzylphenylacetamido)piperidine-1-carboxylate K N-(1-benzylpiperidin-4-yl)phenylacetamide I->K Treated with J Trifluoroacetic acid (TFA) J->K

Caption: Synthetic workflow for N-(1-benzylpiperidin-4-yl)phenylacetamide.

Step-by-Step Protocol:

  • Reductive Amination: To a solution of 1-Boc-4-piperidone (1.0 eq) and benzylamine (1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Stir the reaction mixture for 12-16 hours. Quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl 4-(benzylamino)piperidine-1-carboxylate.

  • Acylation: Dissolve the product from Step 1 (1.0 eq) and triethylamine (1.5 eq) in dichloromethane. Cool the solution to 0 °C and add phenylacetyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Wash the reaction mixture with water and brine. Dry the organic layer and concentrate to yield tert-butyl 4-(N-benzylphenylacetamido)piperidine-1-carboxylate.

  • Boc Deprotection: Dissolve the acylated intermediate (1.0 eq) in dichloromethane and add trifluoroacetic acid (TFA) (10 eq). Stir the mixture at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product, N-(1-benzylpiperidin-4-yl)phenylacetamide, with ethyl acetate. Purify the crude product by column chromatography.

Sigma Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for sigma-1 and sigma-2 receptors.

Workflow for Sigma Receptor Binding Assay:

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A Prepare membrane homogenates (e.g., from guinea pig brain) D Incubate membrane homogenates, radioligand, and test compound at 37°C A->D B Prepare radioligand solution (3H-pentazocine for σ1) ([3H]DTG for σ2) B->D C Prepare test compound solutions (various concentrations) C->D F Rapid filtration through glass fiber filters D->F E Control for non-specific binding (with excess haloperidol) E->F G Wash filters to remove unbound radioligand F->G H Measure radioactivity on filters using liquid scintillation counting G->H I Calculate percent inhibition H->I J Determine IC50 values using non-linear regression I->J K Calculate Ki values using the Cheng-Prusoff equation J->K

Sources

A-Scientist's Guide to Comparative Cross-Reactivity Profiling of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Design

The (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine scaffold represents a privileged structure in modern medicinal chemistry. Its constituent parts—a piperidine ring, a flexible aminomethyl linker, and a methoxybenzyl group—are common features in compounds targeting a wide array of biological entities, from G-protein coupled receptors (GPCRs) to enzymes and ion channels.[1][2] This versatility, however, presents a significant challenge: the risk of unintended off-target interactions, or cross-reactivity.

An investigational compound that binds to targets other than its intended one can lead to a cascade of undesirable outcomes, including reduced efficacy, unexpected side effects, and outright toxicity. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a cornerstone of rational drug development.[3] It allows for the selection of candidates with the highest potential for success and provides critical insights into the structure-activity relationships (SAR) that govern molecular selectivity.[4][5]

This guide provides a strategic framework for the comparative cross-reactivity profiling of novel derivatives based on the this compound core. We will explore the causality behind experimental choices, present a tiered screening cascade, and provide detailed protocols to ensure the generation of robust, decision-enabling data.

Strategic Framework: A Tiered Approach to Profiling

A logical, tiered approach is the most efficient method for assessing compound selectivity. This strategy focuses resources on the most relevant targets first, expanding the search as confidence in the molecule's primary activity and initial safety grows.

G cluster_0 Initial Selectivity Assessment cluster_1 Off-Target Liability Identification cluster_2 Mechanistic Understanding cluster_3 A Tier 1: Primary & Orthogonal Screening B Binding Assays on Primary Target (e.g., Histamine H3 Receptor) A->B Validate On-Target Affinity C Functional Assays on Primary Target (Agonist/Antagonist Mode) A->C Confirm Mechanism D Binding Assays on Homologous Receptors (e.g., Histamine H1, H2, H4) A->D Assess Family Selectivity E Tier 2: Broad Panel Safety Screening B->E If Primary Activity & Selectivity Confirmed C->E If Primary Activity & Selectivity Confirmed D->E If Primary Activity & Selectivity Confirmed F Comprehensive Receptor Panel (e.g., Eurofins SafetyScreen44, NIMH PDSP) E->F G Key Enzyme & Ion Channel Panels (e.g., hERG, CYPs) E->G H Tier 3: Functional Follow-Up F->H If Significant Off-Target Hits Identified (e.g., >50% inhibition @ 10µM) K Decision Point: Advance, Optimize, or Terminate F->K G->H If Significant Off-Target Hits Identified (e.g., >50% inhibition @ 10µM) G->K I Dose-Response Functional Assays on Confirmed Off-Target 'Hits' H->I J Determine Activity Mode (Agonist, Antagonist, Modulator) I->J J->K

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: Primary Target and Homologue Screening

Causality: Before searching for unknown off-targets, it is imperative to confirm potent activity at the intended target and assess selectivity against its most closely related family members. Structurally similar receptors often share conserved binding pocket features, making them primary suspects for cross-reactivity.[6] For instance, if the primary target is the Histamine H3 receptor, screening against H1, H2, and H4 receptors is a logical first step.

Methodology: This tier involves both binding assays (to determine affinity, Ki) and functional assays (to determine potency and efficacy, EC50/IC50). Establishing a strong correlation between binding and function at the primary target is a critical validation step.

Tier 2: Broad Panel Safety Screening

Causality: Once on-target activity is confirmed, the search must be broadened to identify potential safety liabilities. The aim here is not just to find any interaction, but to identify those with potential physiological consequences. Regulatory bodies like the FDA recommend assessing effects on major organ systems, including the cardiovascular, central nervous, and respiratory systems.[3][7]

Methodology: This is typically achieved using commercially available screening panels, such as the Eurofins SafetyScreen or the NIMH Psychoactive Drug Screening Program (PDSP). These panels include a wide range of GPCRs, ion channels (especially hERG), transporters, and enzymes that are historically implicated in adverse drug reactions. A standard initial screen is run at a single high concentration (e.g., 10 µM) to flag any significant interactions, typically defined as >50% inhibition or displacement.

Tier 3: Functional Follow-Up

Causality: A binding "hit" from Tier 2 does not automatically signify a biological problem. It only indicates affinity. To understand the physiological relevance, one must determine if the compound has a functional effect at that off-target. An antagonist with a 500 nM affinity might be benign, whereas a potent agonist at the same receptor could be a significant liability.

Methodology: Any confirmed hits from the broad panel screen must be followed up with concentration-response functional assays specific to that target. This will determine the compound's potency (EC50/IC50) and modality (agonist, antagonist, inverse agonist, or modulator) at the off-target, providing the necessary context to assess the risk.

Comparative Data Analysis of Derivatives

To illustrate the process, consider three hypothetical derivatives of the core scaffold, where minor structural modifications are made to probe the SAR of selectivity.

  • Compound A (Parent): this compound

  • Compound B (Fluoro-analogue): (1-(4-Methoxy-2-fluorobenzyl)piperidin-4-yl)methanamine

  • Compound C (Methyl-analogue): (1-(4-Methoxybenzyl)-1-methylpiperidin-4-yl)methanamine

The following table summarizes hypothetical cross-reactivity data obtained from binding assays. Affinity is represented by the inhibition constant (Ki), where a lower value indicates higher affinity.

TargetPrimary/Off-TargetCompound A (Parent) Ki [nM]Compound B (Fluoro) Ki [nM]Compound C (Methyl) Ki [nM]Rationale for Inclusion
Histamine H3 Primary Target 15 12 158 Efficacy Target
Histamine H1Homologue850>10,000920Sedation/Allergy
Dopamine D2Off-Target450520480CNS Side Effects
Serotonin 5-HT2AOff-Target1,200>10,0001,150CNS/CV Side Effects
Adrenergic α1AOff-Target2503,800280Cardiovascular (Hypotension)
hERG ChannelOff-Target>10,000>10,000>10,000Cardiovascular (Arrhythmia)

Analysis of Results:

  • Compound A shows good potency at the primary target but has significant affinity for the α1A adrenergic receptor (250 nM), posing a potential risk for hypotension.

  • Compound B , with the addition of a fluoro- group, retains high potency at the H3 target but demonstrates a dramatically improved selectivity profile. The affinity for H1, 5-HT2A, and α1A is significantly reduced, making it a superior candidate. This highlights how a subtle electronic modification can steer binding away from off-targets.

  • Compound C , with methylation on the piperidine nitrogen, suffers a >10-fold loss of primary target potency, rendering it less viable. This suggests the piperidine nitrogen may be a key interaction point that is disrupted by steric hindrance.

G cluster_0 Parent Scaffold (A) cluster_1 Modification cluster_2 Selectivity Outcome A Core Structure Mod_B Add 2-Fluoro Group (Compound B) A->Mod_B Mod_C Add N-Methyl Group (Compound C) A->Mod_C Outcome_B INCREASED Selectivity (Reduced α1A Affinity) Mod_B->Outcome_B Outcome_C DECREASED Potency (>10x loss at H3) Mod_C->Outcome_C

Caption: Structure-Activity Relationship (SAR) for selectivity.

Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound for a target receptor.[8] It is a robust and widely used "gold standard" assay in pharmacology.[9]

Objective: To determine the IC50 of a test compound, from which the Ki can be calculated.

Materials:

  • Receptor Source: Cell membranes expressing the target receptor of interest (e.g., CHO-K1 cells overexpressing Histamine H3).

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target (e.g., [3H]-N-α-methylhistamine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Non-Specific Binding (NSB) Control: A high concentration of a known, unlabeled ligand (e.g., 10 µM clobenpropit for H3).

  • 96-well plates, filter mats (GF/C), cell harvester, scintillation fluid, and a microplate scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw the receptor membrane preparation on ice. Homogenize gently and dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.[10] Keep on ice.

    • Prepare a 2X working solution of the radioligand in assay buffer. The final concentration should be at or near its Kd value for the receptor.[11]

    • Prepare serial dilutions of the test compounds in assay buffer, typically spanning a 5-log unit range (e.g., 0.1 nM to 10 µM).

  • Assay Plate Setup:

    • In a 96-well plate, add reagents in the following order:

      • Total Binding (TB) wells: 50 µL assay buffer + 50 µL radioligand solution + 150 µL membrane preparation.

      • Non-Specific Binding (NSB) wells: 50 µL NSB control solution + 50 µL radioligand solution + 150 µL membrane preparation.

      • Test Compound wells: 50 µL of each test compound dilution + 50 µL radioligand solution + 150 µL membrane preparation.

    • Self-Validation Check: Each condition (TB, NSB, and each test compound concentration) should be run in triplicate to ensure statistical validity.

  • Incubation:

    • Seal the plate and incubate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[10] This time is determined during initial assay development.

  • Harvesting and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration using a cell harvester. The contents of each well are aspirated through a glass fiber filter mat, which traps the cell membranes (and thus the bound radioligand).[9]

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter mat completely.

    • Add scintillation cocktail and count the radioactivity retained on each filter spot using a microplate scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.[10]

Conclusion

The systematic profiling of the this compound scaffold and its derivatives is essential for identifying compounds with the optimal balance of potency and selectivity. The tiered screening cascade presented here provides a robust and resource-efficient strategy to de-risk candidates early in the drug discovery process. By integrating binding and functional data, and by rationally exploring the structure-activity relationships that govern selectivity, research teams can confidently advance safer and more effective therapeutic candidates toward clinical development.

References

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. (2010). Bioorganic & Medicinal Chemistry.
  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods: practical guide and tips. PubMed.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2009). Journal of Medicinal Chemistry.
  • Structure–activity relationship of piperidine derivatives with anticancer activity. (2023). ResearchGate.
  • Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry.
  • What are preclinical safety pharmacology requirements?. (2024). Patsnap Synapse.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). FDA.
  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (2001). FDA.

Sources

Validating the Mechanism of Action of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine-Based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel therapeutics for complex neurological disorders, the precise validation of a compound's mechanism of action (MoA) is paramount. This guide provides an in-depth technical comparison of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine-based compounds, a promising scaffold targeting sigma receptors, against established therapeutic agents. We will delve into the experimental methodologies required to rigorously validate their MoA, offering field-proven insights and detailed protocols to empower researchers in their drug development endeavors.

The this compound core is a key structural feature found in a number of potent sigma-1 (σ₁) and sigma-2 (σ₂) receptor ligands.[1][2] These receptors are implicated in a multitude of cellular processes and are considered valuable targets for neurodegenerative diseases, pain, and psychiatric disorders.[1] This guide will equip you with the necessary tools to not only understand the MoA of this compound class but also to critically evaluate its performance against current therapeutic alternatives.

The Central Role of Sigma Receptors

Sigma receptors, once misclassified as opioid receptors, are now understood to be unique, ligand-operated chaperone proteins primarily located at the endoplasmic reticulum.[3] They are involved in the modulation of various signaling pathways, including intracellular calcium signaling, and interact with a range of ion channels and G-protein coupled receptors. The piperidine moiety within the this compound scaffold is a crucial structural element for high affinity at the σ₁ receptor.[4][5]

Signaling Pathway of Sigma Receptor Modulation

cluster_ligand Ligand Binding cluster_receptor Sigma Receptor cluster_downstream Downstream Effects Ligand Ligand Sigma1 Sigma-1 Receptor Ligand->Sigma1 Binds to Sigma2 Sigma-2 Receptor Ligand->Sigma2 Binds to Ca_Modulation Ca2+ Signaling Modulation Sigma1->Ca_Modulation Modulates Ion_Channels Ion Channel Regulation Sigma1->Ion_Channels Regulates Cell_Viability Cell Viability/Apoptosis Sigma2->Cell_Viability Influences Neurotransmission Neurotransmitter Release Ca_Modulation->Neurotransmission Affects Ion_Channels->Neurotransmission Affects

Caption: Simplified signaling pathway of sigma receptor modulation by ligands.

Comparative Analysis: this compound Derivatives vs. Standard-of-Care Neurological Drugs

To contextualize the therapeutic potential of our lead compounds, a direct comparison with established drugs for neurodegenerative diseases is essential. Here, we evaluate them against Donepezil, Galantamine, and Memantine.

Compound Class/DrugPrimary Mechanism of ActionPrimary Target(s)Reported Affinity (Ki/IC50/EC50)
This compound Derivatives Sigma-1 and/or Sigma-2 Receptor Modulationσ₁ and σ₂ ReceptorsHigh affinity for σ₁ (Ki in low nM range) and variable affinity for σ₂.[4][5]
Donepezil Reversible Acetylcholinesterase (AChE) InhibitorAChE, σ₁ ReceptorAChE: IC₅₀ = 5.7 nM; σ₁: Binds at therapeutic doses.[3]
Galantamine Reversible, Competitive AChE Inhibitor & Allosteric Potentiator of Nicotinic ReceptorsAChE, Nicotinic Acetylcholine Receptors (nAChRs)AChE: IC₅₀ ≈ 0.35-0.5 µM.[6][7]
Memantine Uncompetitive NMDA Receptor AntagonistN-methyl-D-aspartate (NMDA) ReceptorNMDA Receptor: IC₅₀ ≈ 0.5-1 µM.[8][9]

This comparative table highlights the distinct primary mechanism of the this compound-based compounds, focusing on direct modulation of sigma receptors rather than the cholinergic or glutamatergic systems targeted by the current standard-of-care drugs.

Experimental Validation of Mechanism of Action: A Step-by-Step Guide

Rigorous experimental validation is the cornerstone of trustworthy drug development. The following protocols are designed as self-validating systems to confirm the on-target activity and downstream functional consequences of your compounds.

Experimental Workflow for MoA Validation

cluster_binding Target Engagement cluster_functional Functional Assays cluster_identification Target Identification A Radioligand Binding Assay C Caspase-3/7 Activity Assay A->C Confirms functional consequence B Cellular Thermal Shift Assay (CETSA) B->C Links engagement to function D Photoaffinity Labeling D->A Identifies target for binding assay

Caption: Workflow for validating the mechanism of action.

Radioligand Binding Assay: Quantifying Target Affinity

This assay is the gold standard for determining the binding affinity of a compound to its receptor.

Objective: To determine the inhibition constant (Ki) of the test compounds for σ₁ and σ₂ receptors.

Protocol:

  • Membrane Preparation: Homogenize guinea pig brain or liver tissue, known for high expression of sigma receptors, in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended and stored at -80°C.[10]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand specific for the target receptor (-pentazocine for σ₁ or [³H]-DTG for σ₂ in the presence of a σ₁ masking agent), and varying concentrations of the test compound.[10][11]

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Caspase-3/7 Activity Assay: Assessing Downstream Functional Effects

To determine if binding to the sigma receptor translates into a functional cellular response, such as the induction of apoptosis (a known effect of some sigma receptor ligands), a caspase activity assay is employed.

Objective: To measure the effect of the test compounds on caspase-3 and -7 activity in a relevant cell line.

Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., a neuroblastoma or glioma cell line with known sigma receptor expression) in a 96-well plate and treat with varying concentrations of the test compound.

  • Reagent Addition: After the desired incubation period, add a luminogenic caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).[12][13] The reagent also contains a cell lysis agent.

  • Incubation: Incubate at room temperature to allow for cell lysis and cleavage of the substrate by activated caspases.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of caspase-3/7 activity.[14]

  • Data Analysis: Normalize the luminescence signal to a vehicle control to determine the fold-change in caspase activity.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell.[15]

Objective: To demonstrate that the test compound stabilizes the sigma receptor protein, indicating direct binding.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.[16][17]

  • Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: Quantify the amount of soluble sigma receptor protein in the supernatant at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.[16]

Photoaffinity Labeling: Unbiased Target Identification

For novel compounds where the primary target is not definitively known, photoaffinity labeling can be used for unbiased target identification.

Objective: To covalently link the compound to its binding partners in a cellular context for subsequent identification.

Protocol:

  • Probe Synthesis: Synthesize a photoaffinity probe by chemically modifying the parent compound to include a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin or an alkyne for click chemistry).[18][19]

  • Cell Treatment and Photocrosslinking: Treat live cells or cell lysates with the photoaffinity probe and then expose to UV light to induce covalent crosslinking to interacting proteins.[20][21]

  • Affinity Purification: Lyse the cells and use the reporter tag to purify the probe-protein complexes (e.g., with streptavidin beads for a biotin tag).

  • Protein Identification: Identify the captured proteins using mass spectrometry.

  • Validation: Confirm the identified targets using the previously described assays (e.g., radioligand binding and CETSA).

Conclusion

The validation of the mechanism of action for this compound-based compounds requires a multi-faceted experimental approach. By combining direct binding assays, functional cellular assays, and in-cell target engagement studies, researchers can build a robust and compelling data package. This guide provides the foundational knowledge and detailed protocols to confidently navigate this process. The unique targeting of the sigma receptor system by this compound class offers a promising avenue for the development of novel therapeutics for a range of challenging diseases. Rigorous MoA validation is the critical step in translating this promise into clinical reality.

References

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. [Link]
  • A structure-affinity and comparative molecular field analysis of sigma-2 (sigma2) receptor ligands. (2009). Central Nervous System Agents in Medicinal Chemistry. [Link]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. [Link]
  • Synthesis and structure-activity relationship of a series of sigma receptor ligands. (2007). University of Missouri-Columbia. [Link]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022). ACS Chemical Neuroscience. [Link]
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  • Whole-cell radioligand binding for receptor internaliz
  • Whole-cell radioligand saturation binding. (2023). protocols.io. [Link]
  • Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. (2010). The Journal of Neuroscience. [Link]
  • Affinities of Sigma Receptor Ligands for the Subtypes of Sigma Receptors. (2006). Current Pharmaceutical Design. [Link]
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  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
  • Whole-cell radioligand binding for receptor internaliz
  • Radioligand binding methods: practical guide and tips. (1993). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
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  • The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. (2021). International Journal of Molecular Sciences. [Link]
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  • A typical photoaffinity labeling experimental protocol to identify the ligand binding site of a target protein. (2018).
  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2020). Molecules. [Link]
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (2019). University of Cambridge. [Link]
  • The standard experimental protocol for the photoaffinity method. (2023).
  • Synthesis and Biological Evaluation of Galantamine Analogues as Acetylcholinesterase and Nicotinic Receptor Inhibitors. (2019). Molecules. [Link]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. [Link]
  • IC50 of selected VLC subfractions of A. nakamurai and galantamine against AChE. (2020).
  • Memantine and Ketamine Differentially Alter NMDA Receptor Desensitization. (2013). The Journal of Neuroscience. [Link]
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  • Small molecule photocatalysis enables drug target identification via energy transfer. (2022). Macmillan Group - Princeton University. [Link]
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A Comparative Guide to the In Vivo Efficacy of (1-Benzylpiperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of therapeutic discovery, the (1-benzylpiperidin-4-yl)methanamine scaffold represents a versatile starting point for the development of novel therapeutics. This guide provides an in-depth comparison of the in vivo efficacy of drugs derived from this core structure, with a focus on their applications in analgesia and the treatment of neurodegenerative disorders. We will delve into the experimental data that underpins their performance, compare them to established alternatives, and provide detailed protocols for key in vivo assays.

Introduction: The Versatility of the Benzylpiperidine Scaffold

The benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and the ability to introduce diverse substituents at the benzyl and piperidine rings allow for the fine-tuning of pharmacological properties. This has led to the development of derivatives targeting a range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. This guide will focus on derivatives that have demonstrated significant in vivo efficacy, providing a comparative analysis to inform future drug discovery efforts.

Comparative In Vivo Efficacy in Analgesia

Derivatives of the benzylpiperidine scaffold have shown considerable promise as potent analgesics, primarily through the modulation of N-type calcium channels and the dual agonism of µ-opioid (MOR) and sigma-1 (σ1R) receptors.

N-Type Calcium Channel Blockers

N-type calcium channels (Cav2.2) are critical regulators of neurotransmitter release in nociceptive pathways, making them a key target for the development of novel analgesics. Several compounds with a 4-aminopiperidine scaffold, a close structural relative of our core molecule, have been synthesized and evaluated for their ability to block these channels and alleviate pain.

One notable example is the discovery of an orally active N-type calcium channel blocker, [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine, which demonstrated high efficacy in a mouse model of visceral pain.[1]

Table 1: In Vivo Efficacy of a Piperidine-Based N-Type Calcium Channel Blocker in the Mouse Writhing Test [1]

CompoundRoute of AdministrationED50 (mg/kg)
[1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amineIntravenous (iv)4
Oral (po)12

This data highlights the significant oral bioavailability and potent analgesic effect of this derivative. The selection of the writhing test is crucial as it models inflammatory and visceral pain, providing a strong indication of the compound's potential clinical utility.

Dual MOR/σ1R Ligands

A more recent and highly promising strategy in pain management is the development of dual-acting ligands that target both the µ-opioid receptor (MOR) and the sigma-1 receptor (σ1R). This approach aims to achieve potent analgesia while mitigating the adverse side effects associated with traditional opioids, such as constipation and physical dependence.

A series of benzylpiperidine derivatives have been synthesized and evaluated as dual MOR/σ1R ligands.[2] Compound 52 from this series emerged as a particularly promising candidate, exhibiting high affinity for both receptors and demonstrating potent antinociceptive effects in multiple rodent pain models.[2]

Table 2: Comparative In Vivo Antinociceptive Efficacy of Compound 52 and Oxycodone [2]

Pain ModelCompoundED50 (mg/kg)
Acetic Acid-Induced Writhing (mice)52 4.04
Carrageenan-Induced Inflammatory Pain (mice)52 6.88
Formalin Test (rats)52 13.98
CFA-Induced Chronic Pain (mice)52 7.62
OxycodoneNot reported in this study

Crucially, compound 52 exhibited a significantly better side-effect profile compared to the standard opioid, oxycodone, showing less constipation, reduced hyperlocomotion, and lower physical dependence.[2] This underscores the potential of this dual-target approach to develop safer and more effective analgesics.

Experimental Workflow for In Vivo Analgesic Testing

G cluster_0 Pre-clinical Screening cluster_1 In Vivo Efficacy Models cluster_2 Side-Effect Profiling A Compound Synthesis & Characterization B In Vitro Receptor Binding Assays (MOR, σ1R) A->B C Acute Toxicity Assessment B->C D Acetic Acid-Induced Writhing Test (Visceral Pain) C->D E Carrageenan-Induced Paw Edema (Inflammatory Pain) D->E F Formalin Test (Nociceptive & Inflammatory Pain) E->F G Chronic Constriction Injury (Neuropathic Pain) F->G H Gastrointestinal Transit Assay (Constipation) G->H I Locomotor Activity Monitoring H->I J Conditioned Place Preference (Addiction Liability) I->J

Caption: Workflow for preclinical evaluation of novel analgesics.

Comparative In Vivo Efficacy in Neurodegenerative Disorders

The benzylpiperidine scaffold has also been extensively explored for the development of antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in the pathophysiology of several neurodegenerative diseases, including Parkinson's and Alzheimer's disease.

NMDA Receptor Antagonists for Parkinson's Disease

Overactivation of the NMDA receptor is implicated in the excitotoxic neuronal death observed in Parkinson's disease. Selective antagonists of the NR1A/2B subtype of the NMDA receptor have shown therapeutic potential. A notable example is 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine (8) , which has demonstrated oral activity in a preclinical model of Parkinson's disease.[3]

When administered orally, this compound was shown to potentiate the effects of L-DOPA in the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a standard model for assessing anti-Parkinsonian drugs.[3] This synergistic effect is highly desirable as it could allow for lower doses of L-DOPA, thereby reducing its long-term side effects.

Signaling Pathway of NMDA Receptor Antagonism in Parkinson's Disease

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (NR1A/2B) Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Excitotoxicity Excitotoxicity & Neuronal Death Ca_ion->Excitotoxicity Benzylpiperidine_Derivative 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine Benzylpiperidine_Derivative->NMDA_R Antagonizes

Caption: Mechanism of action of benzylpiperidine-based NMDA receptor antagonists.

Detailed Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for key in vivo assays are provided below.

Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate visceral pain and the efficacy of peripherally acting analgesics.

Protocol:

  • Animals: Male Swiss albino mice (20-25 g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group): Vehicle control, positive control (e.g., Aspirin), and test compound groups at various doses.

  • Drug Administration: The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally (10 ml/kg).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. The ED50 (the dose that produces 50% of the maximum effect) can be calculated using a dose-response curve.

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

This model is a widely used tool to study the motor deficits associated with Parkinson's disease and to evaluate the efficacy of potential therapeutics.

Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are used.

  • Stereotaxic Surgery: Rats are anesthetized, and 6-OHDA is unilaterally injected into the medial forebrain bundle to induce a progressive loss of dopaminergic neurons in the substantia nigra.

  • Post-operative Recovery: Animals are allowed to recover for 2-3 weeks.

  • Assessment of Lesion: The extent of the dopaminergic lesion is confirmed by assessing rotational behavior induced by a dopamine agonist like apomorphine. Only rats exhibiting a stable and significant rotational asymmetry are included in the study.

  • Drug Treatment: Animals are treated with the test compound, L-DOPA, or a combination of both.

  • Behavioral Testing: Rotational behavior is monitored for 1-2 hours post-treatment. A reduction in the net rotations contralateral to the lesion is indicative of a therapeutic effect.

  • Data Analysis: The total number of net rotations is recorded and compared between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.

Conclusion and Future Directions

The (1-benzylpiperidin-4-yl)methanamine scaffold and its close analogs have proven to be a fertile ground for the discovery of novel therapeutics with significant in vivo efficacy. The examples highlighted in this guide demonstrate their potential as potent analgesics with improved side-effect profiles and as promising agents for the treatment of neurodegenerative disorders like Parkinson's disease.

The success of these derivatives lies in the ability to rationally design molecules that can selectively interact with specific biological targets. The dual MOR/σ1R ligands represent a particularly exciting advancement in pain management, offering a potential solution to the opioid crisis. Similarly, the development of subtype-selective NMDA receptor antagonists holds promise for more targeted and effective treatments for complex neurological conditions.

Future research in this area should continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, with a strong emphasis on long-term safety and efficacy studies. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers aiming to validate and advance these promising therapeutic candidates.

References

  • Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
  • The discovery of [1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phen yl]-(3-methyl-but-2-enyl)-amine, an N-type Ca+2 channel blocker with oral activity for analgesia. Bioorganic & Medicinal Chemistry. [Link]
  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry. [Link]

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Benchmarking Novel (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Derivatives Against Established Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Discovery Professionals

In the relentless pursuit of more effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, the cholinergic hypothesis remains a cornerstone of drug development. This hypothesis posits that a decline in acetylcholine (ACh), a vital neurotransmitter for memory and learning, contributes significantly to cognitive decline.[1][2] A primary therapeutic strategy, therefore, is to inhibit the enzyme responsible for its degradation, acetylcholinesterase (AChE). Donepezil, a well-established AChE inhibitor, serves as a critical benchmark for novel drug candidates.[3] This guide provides a comprehensive framework for benchmarking a promising new class of compounds, (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine derivatives, against Donepezil and its analogs. We will delve into the rationale, experimental protocols, comparative data analysis, and the underlying signaling pathways to offer a holistic understanding of their potential.

The Rationale for a New Generation of AChE Inhibitors

While Donepezil is a cornerstone of Alzheimer's therapy, the quest for improved treatment options is driven by the need for enhanced efficacy, better selectivity, and improved pharmacokinetic profiles. The this compound scaffold has emerged as a promising starting point for developing novel AChE inhibitors.[4] These derivatives are often designed as analogs of Donepezil, aiming to optimize interactions with the active site of AChE and potentially offer a more favorable therapeutic window.[5][6] This guide will equip researchers with the necessary tools to rigorously evaluate these new chemical entities.

Comparative Performance Data

The inhibitory potential of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for Donepezil and a selection of its analogs, providing a baseline for comparison with new this compound derivatives.

CompoundTarget EnzymeIC50 Value (nM)Reference
DonepezilAcetylcholinesterase (AChE)5.7[3]
Donepezil Analog 8t (R = 4-Br-2-F-Bn)Human AChE (HsAChE)1.8[7][8]
Donepezil Analog 21Acetylcholinesterase (AChE)0.56[9]
Donepezil Analog 9gAcetylcholinesterase (AChE)10[6]

Experimental Protocols: A Guide to Rigorous Benchmarking

To ensure the generation of reliable and reproducible data, standardized experimental protocols are paramount. Here, we detail the widely accepted Ellman's method for determining AChE inhibitory activity.[10][11][12]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is the gold standard for measuring AChE activity.[10][11] It relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).[10][11] The rate of color formation, measured at 412 nm, is directly proportional to AChE activity.[11]

Materials and Reagents:

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) solution (15 mM)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (3 mM)

  • Test compounds (this compound derivatives) and reference inhibitor (Donepezil) dissolved in a suitable solvent (e.g., DMSO).

Step-by-Step Protocol:

  • Plate Setup: In a 96-well microplate, prepare the following in triplicate:

    • Blank: 200 µL of phosphate buffer.

    • Control (100% Activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 40 µL of solvent (without inhibitor).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 40 µL of various concentrations of the test compound or reference inhibitor.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.[13][14]

  • Initiation of Reaction: To each well (except the blank), add 20 µL of ATCI solution and 20 µL of DTNB solution.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[13]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Correct for background absorbance by subtracting the rate of the blank from all other rates.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC50 value.[15]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - AChE Solution - ATCI & DTNB - Test Compounds Plate_Setup Plate Setup (96-well): - Blank - Control - Test Wells Reagents->Plate_Setup Preincubation Pre-incubation: 37°C for 15 min Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add ATCI & DTNB Preincubation->Reaction_Start Measurement Kinetic Measurement: Absorbance at 412 nm Reaction_Start->Measurement Rate_Calc Calculate Reaction Rates (ΔAbs/min) Measurement->Rate_Calc Inhibition_Calc Calculate % Inhibition Rate_Calc->Inhibition_Calc IC50_Det Determine IC50 Value (Non-linear Regression) Inhibition_Calc->IC50_Det

Caption: Experimental workflow for the in vitro AChE inhibition assay.

Understanding the Mechanism: The Cholinergic Signaling Pathway

The therapeutic effect of AChE inhibitors is rooted in their ability to modulate the cholinergic signaling pathway. In a healthy brain, acetylcholine is released from a presynaptic neuron into the synaptic cleft, where it binds to and activates nicotinic and muscarinic receptors on the postsynaptic neuron, propagating the nerve impulse.[1] AChE, present in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.[11][16] In Alzheimer's disease, the degeneration of cholinergic neurons leads to reduced acetylcholine levels, impairing neurotransmission.[1] AChE inhibitors counteract this by preventing the breakdown of acetylcholine, thereby increasing its concentration and duration of action in the synaptic cleft, which helps to restore cholinergic function.[1][2]

Cholinergic Signaling Pathway Diagram

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released Released ACh ACh_Vesicle->ACh_Released Neurotransmitter Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Substrate for Receptors Nicotinic & Muscarinic Receptors ACh_Released->Receptors Binds to Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Inhibitor This compound Derivative (Inhibitor) Inhibitor->AChE Inhibits Signal Signal Propagation Receptors->Signal Activates

Caption: The cholinergic signaling pathway and the action of AChE inhibitors.

Beyond Potency: The Importance of Pharmacokinetic Profiling

While in vitro potency is a critical parameter, the journey of a drug from administration to its target is governed by its pharmacokinetic (PK) properties. A comprehensive benchmarking study should, therefore, include an evaluation of key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, Donepezil exhibits a long half-life of approximately 70-80 hours, allowing for once-daily dosing.[17][18][19][20] It is primarily metabolized by CYP450 enzymes (CYP2D6 and CYP3A4) and is highly protein-bound (around 96%).[17][18] Evaluating these parameters for novel this compound derivatives will provide crucial insights into their potential for clinical success.

Conclusion: A Data-Driven Approach to Drug Discovery

The development of novel this compound derivatives as AChE inhibitors represents a promising avenue in the search for improved Alzheimer's disease therapies. A rigorous and objective benchmarking process is essential to identify candidates with superior potency, selectivity, and pharmacokinetic profiles compared to established drugs like Donepezil. By employing standardized in vitro assays, understanding the underlying signaling pathways, and considering the broader pharmacokinetic landscape, researchers can make informed, data-driven decisions to advance the most promising compounds towards clinical development. This guide provides a foundational framework to support these critical endeavors in the field of neuropharmacology.

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A Senior Application Scientist's Guide to Piperidine Scaffolds: A Comparative Physicochemical Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the piperidine scaffold stands out as a cornerstone in the design of pharmaceuticals.[1][2] This six-membered nitrogenous heterocycle is a prevalent feature in a vast number of approved drugs, underscoring its significance in the development of therapeutic agents.[1][2][3][4] The strategic incorporation of the piperidine motif can profoundly influence a molecule's physicochemical properties, which in turn governs its pharmacokinetic and pharmacodynamic behavior.[3][4][5]

This guide provides a comparative analysis of the physicochemical properties of the piperidine scaffold against other commonly employed saturated nitrogen-containing heterocycles: pyrrolidine, morpholine, and piperazine. By understanding the nuanced differences in basicity, lipophilicity, solubility, and metabolic stability, researchers can make more informed decisions in scaffold selection to optimize drug candidates.

Section 1: The Physicochemical Profile of Piperidine

The piperidine ring, a saturated version of pyridine, offers a unique combination of properties that make it a valuable building block in drug design.[1][2] Its three-dimensional, chair-like conformation allows for precise spatial orientation of substituents, which is critical for molecular recognition at biological targets.[6]

Basicity (pKa)

Piperidine is a secondary amine with a pKa of approximately 11.1-11.22.[7][8] This relatively high basicity means that at physiological pH (around 7.4), piperidine-containing compounds will be predominantly protonated. This charge can be advantageous for forming ionic interactions with target proteins and can enhance aqueous solubility. However, high basicity can also lead to off-target effects and potential toxicity.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity. The logP of piperidine is approximately 0.84.[8] This value indicates a moderate level of lipophilicity, which is often a desirable trait in drug candidates, as it allows for a balance between aqueous solubility and membrane permeability.

Solubility

As a miscible liquid with water, piperidine itself is highly soluble.[6] When incorporated into larger molecules, the piperidine moiety, particularly in its protonated state, can contribute favorably to the overall aqueous solubility of the compound.

Metabolic Stability

The piperidine ring is generally considered to be metabolically stable.[4] However, it is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen. The degree of metabolic stability is highly dependent on the substitution pattern around the ring.[4]

Section 2: Comparative Analysis with Other Saturated Heterocycles

The choice of a nitrogen-containing heterocycle can have a profound impact on a drug candidate's properties. Below is a comparative analysis of piperidine with pyrrolidine, morpholine, and piperazine.

Structural and Conformational Differences

The key difference between these heterocycles lies in their ring size and the presence of additional heteroatoms. Piperidine has a six-membered ring, while pyrrolidine has a five-membered ring.[6] Morpholine and piperazine are also six-membered rings but contain an additional oxygen and nitrogen atom, respectively.

These structural variations lead to different conformational preferences. Piperidine adopts a stable chair conformation, similar to cyclohexane.[6] In contrast, the five-membered pyrrolidine ring exists in envelope or twist conformations. These conformational differences can influence how substituents are presented to a biological target.

G Piperidine Piperidine (6-membered ring) Chair Conformation Pyrrolidine Pyrrolidine (5-membered ring) Envelope/Twist Piperidine->Pyrrolidine Ring Size Morpholine Morpholine (6-membered ring, +Oxygen) Piperidine->Morpholine Heteroatom Piperazine Piperazine (6-membered ring, +Nitrogen) Piperidine->Piperazine Heteroatom

Caption: Structural differences between common saturated heterocycles.

Table-Based Comparison of Physicochemical Properties
PropertyPiperidinePyrrolidineMorpholinePiperazine
pKa ~11.2~11.3~8.4pKa1: ~9.7, pKa2: ~5.4
logP ~0.84[8]~0.46~-0.89~-1.0
Aqueous Solubility HighHighHighHigh
Metabolic Stability Generally GoodCan be less stableGenerally GoodGenerally Good

Note: These are approximate values for the parent, unsubstituted heterocycles and can vary significantly with substitution.

In-depth Discussion
  • Basicity: Pyrrolidine is slightly more basic than piperidine, a difference that can be attributed to the conformational stabilization of the protonated five-membered ring.[7][9] The introduction of an electron-withdrawing oxygen atom in morpholine significantly reduces its basicity. Piperazine has two basic centers, with the second pKa being much lower due to the electrostatic repulsion of the two positive charges upon diprotonation.[10]

  • Lipophilicity: The additional heteroatoms in morpholine and piperazine make them significantly more hydrophilic (lower logP) than piperidine and pyrrolidine. This can be a useful strategy to increase the polarity and aqueous solubility of a drug candidate.

  • Metabolic Stability: While all four heterocycles are generally stable, the five-membered ring of pyrrolidine can sometimes be more susceptible to metabolism than the six-membered rings. The presence of the ether linkage in morpholine can also provide a site for metabolic cleavage.

Section 3: Experimental Protocols for Physicochemical Property Determination

Accurate determination of physicochemical properties is crucial for drug development. The following are standard protocols for measuring pKa, logP, aqueous solubility, and in vitro metabolic stability.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise method for determining pKa values.[11][12][13]

Methodology:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10.[11][13]

  • Sample Preparation: Dissolve the test compound in a suitable solvent to a concentration of at least 10⁻⁴ M.[11]

  • Titration Setup: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[11][13] Purge the solution with nitrogen to remove dissolved gases.[11]

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH or 0.1 M HCl, recording the pH at regular intervals.[11][13]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[12] Perform a minimum of three titrations for each compound to ensure reliability.[11]

G cluster_0 pKa Determination Workflow A Calibrate pH Meter B Prepare Sample Solution A->B C Titrate with Acid/Base B->C D Record pH vs. Volume C->D E Analyze Titration Curve D->E F Determine pKa E->F

Caption: Workflow for pKa determination by potentiometric titration.

Protocol for logP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for experimentally determining logP values.[14][15]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice versa.[16]

  • Sample Preparation: Dissolve the test compound in one of the pre-saturated phases.

  • Partitioning: Combine equal volumes of the n-octanol and aqueous phases in a vial and shake vigorously until equilibrium is reached (typically for several hours).[14]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.[16]

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV.[17]

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[16]

Protocol for Aqueous Solubility Assessment (Thermodynamic Solubility Assay)

Thermodynamic solubility measures the equilibrium solubility of a compound and is a critical parameter for drug development.[18][19]

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing the aqueous buffer of interest (e.g., PBS, pH 7.4).[18][20]

  • Equilibration: Shake or stir the suspension at a constant temperature (e.g., 25°C) for an extended period (typically 24 hours) to ensure equilibrium is reached.[18][21]

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[21][22]

  • Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a calibrated analytical method like LC-MS or UV-Vis spectroscopy.[21][22]

Protocol for In Vitro Metabolic Stability (Microsomal Stability Assay)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[23][24][25]

Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from human or other species), the test compound, and a buffer (e.g., phosphate buffer, pH 7.4).[24]

  • Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the cofactor NADPH.[23][26]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile.[23][26]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[23][26]

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.[24][26]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).[27]

G cluster_0 Microsomal Stability Workflow A Prepare Incubation Mixture (Microsomes + Compound) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Sample at Time Points C->D E Quench Reaction D->E F Analyze by LC-MS/MS E->F G Calculate t½ and Clint F->G

Caption: Workflow for the in vitro microsomal stability assay.

Section 4: Case Studies in Drug Development

The literature is replete with examples where the choice of a saturated heterocycle has been pivotal to the success of a drug discovery program. For instance, the replacement of a piperidine ring with a morpholine ring is a common strategy to reduce basicity and improve the metabolic stability of a compound. Conversely, introducing a piperazine moiety can enhance aqueous solubility and provide an additional point for substitution to modulate activity or pharmacokinetic properties.

Conclusion

The piperidine scaffold is a highly privileged and versatile building block in medicinal chemistry.[4] Its physicochemical properties, including basicity, lipophilicity, and metabolic stability, make it an attractive choice for the design of new therapeutic agents. However, a thorough understanding of how these properties compare to other common saturated heterocycles like pyrrolidine, morpholine, and piperazine is essential for rational drug design. By carefully considering the desired physicochemical profile of a drug candidate, researchers can strategically select the most appropriate scaffold to maximize the chances of success in their drug discovery efforts.

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A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Screening (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Assay Validation in Modern Drug Discovery

In the landscape of contemporary drug discovery, high-throughput screening (HTS) of small molecule libraries is the cornerstone for identifying novel therapeutic leads.[1][2] Libraries built around privileged scaffolds, such as the (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine core, offer a rich chemical space for exploring diverse biological targets. This particular scaffold, a derivative of the 4-aminopiperidine (4AP) structure, has been implicated in targeting complex biological processes like viral assembly.[3] However, the success of any screening campaign is not merely dependent on the quality of the chemical library but is fundamentally underpinned by the robustness and reliability of the in vitro assay used for screening.[4]

An inadequately validated assay is a liability, generating costly and misleading false positives and negatives that can derail a research program.[5] This guide, therefore, provides a comprehensive framework for the validation of in vitro assays tailored for screening libraries of this nature. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that every validation step contributes to a self-validating system. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design, execute, and interpret validation studies, thereby ensuring the integrity and success of their screening campaigns.

Strategic Assay Selection: Choosing the Right Tool for the Biological Question

The first critical decision is the selection of the primary screening assay. This choice is dictated by the biological target and the desired therapeutic mechanism of action. Broadly, assays fall into two categories: biochemical and cell-based.[6]

  • Biochemical Assays: These are reconstituted, cell-free systems that measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[6][7] They are ideal for target-based screening and offer high throughput and lower variability.[8]

  • Cell-Based Assays: These assays utilize living cells, providing a more physiologically relevant context by preserving intact signaling pathways and cellular microenvironments.[9][10] They are indispensable for phenotypic screening and for assessing downstream functional outcomes, cytotoxicity, and compound permeability.[7][9]

The following table provides a comparative overview to guide your selection process.

FeatureBiochemical AssaysCell-Based Assays
Biological Relevance Lower (isolated target)Higher (intact cellular system)[7][9]
Throughput Generally higherCan be lower, though technology is advancing
Complexity Simpler, fewer variablesMore complex, higher biological variability
Information Gained Direct target engagement (e.g., binding, inhibition)Functional outcomes, toxicity, permeability[9]
Potential for Artifacts Compound interference with detection methodOff-target effects, compound cytotoxicity
Cost Often lower per data pointCan be higher due to cell culture costs
Common Examples Enzyme Inhibition, Fluorescence Polarization, FRET[6]Reporter Gene Assays, Cytotoxicity, Second Messenger Assays[6][8]

The logical flow for selecting an appropriate assay format is visualized in the diagram below.

Assay_Selection_Flowchart cluster_biochemical Biochemical Assay Path cluster_cellbased Cell-Based Assay Path start Define Biological Target & Desired MOA is_target_known Is the molecular target known? start->is_target_known biochem_choice Select Biochemical Assay (e.g., Enzyme, Binding) is_target_known->biochem_choice  Yes phenotypic_screen Phenotypic Screening Required? is_target_known->phenotypic_screen No biochem_dev Develop & Optimize Assay biochem_choice->biochem_dev validation Proceed to Assay Validation biochem_dev->validation reporter_assay Select Reporter Gene or Functional Readout Assay phenotypic_screen->reporter_assay No phenotypic_assay Select Phenotypic Assay (e.g., High-Content Imaging) phenotypic_screen->phenotypic_assay  Yes cell_dev Develop & Optimize Assay reporter_assay->cell_dev phenotypic_assay->cell_dev cell_dev->validation

Caption: Logical workflow for selecting an appropriate in vitro assay format.

The Core of Confidence: A Multi-Parametric Approach to Assay Validation

Assay validation is a systematic process to confirm that the analytical procedure is suitable for its intended purpose.[11] For HTS, this means demonstrating the assay is robust, reproducible, and can reliably distinguish true "hits" from inactive compounds.[4] The validation workflow can be visualized as a funnel, starting with broad robustness checks and progressively narrowing down to specific hit characterization.

Validation_Workflow cluster_0 Phase 1: Assay Development & Optimization cluster_1 Phase 2: Pre-Screen Validation (Robustness) cluster_2 Phase 3: Pilot Screen & Hit Confirmation cluster_3 Phase 4: Selectivity & Specificity dev Reagent Optimization (Concentration, Stability) DMSO Tolerance Testing robustness Plate Uniformity Assessment Determine Z'-Factor, S/B, S/N, %CV dev->robustness pilot Screen Small Compound Subset Confirm Hit Reproducibility robustness->pilot potency Generate Dose-Response Curves Calculate IC50 / EC50 Values pilot->potency specificity Counter-Screening (Orthogonal Assays) potency->specificity selectivity Selectivity Profiling (Against related targets) specificity->selectivity ready Assay Ready for Full HTS Campaign selectivity->ready

Caption: Phased workflow for comprehensive in vitro assay validation.

Phase 1 & 2: Establishing Assay Robustness

The primary goal of pre-screen validation is to assess the quality and reliability of the assay using statistical metrics derived from positive and negative controls.

Key Statistical Parameters:

ParameterFormulaInterpretation & Significance
Z'-Factor `1 - (3σ_p + 3σ_n) /μ_p - μ_n
Signal-to-Background (S/B) μ_p / μ_nA simple measure of the dynamic range of the assay.[12] While useful, it does not account for data variability and can be misleading.[13] An acceptable S/B is often >2.[14]
Signal-to-Noise (S/N) (μ_p - μ_n) / √(σ_p² + σ_n²)Measures the separation of control means relative to their combined variability. An acceptable S/N is generally >10.[14]
Coefficient of Variation (%CV) (σ / μ) * 100Measures the relative variability of replicate data. Generally, %CV should be <15% for both positive and negative controls.[14]

μ_p and σ_p are the mean and standard deviation of the positive control; μ_n and σ_n are for the negative control.

Z'-Factor Interpretation:

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentHighly suitable and robust for HTS.[15][16][17]
0 to 0.5MarginalCan be used for screening, but caution is needed; optimization is recommended.[15][17]
< 0PoorUnsuitable for screening; significant optimization or redesign is required.[15]

The relationship between these statistical measures is critical. An assay can have a high S/B ratio but fail validation due to high variability in the controls, leading to a low Z'-factor. This underscores why Z'-factor is the superior metric for HTS validation.[13]

Z_Factor_Logic mean_p Mean of Positive Control (μ_p) signal_window Signal Window |μ_p - μ_n| mean_p->signal_window std_p Std Dev of Positive Control (σ_p) data_variability Data Variability 3σ_p + 3σ_n std_p->data_variability mean_n Mean of Negative Control (μ_n) mean_n->signal_window std_n Std Dev of Negative Control (σ_n) std_n->data_variability z_factor Z'-Factor signal_window->z_factor data_variability->z_factor

Caption: The core components that determine the Z'-Factor value.

Phase 3: Hit Confirmation and Potency

Once an assay is deemed robust, the next step is to confirm that initial "hits" are real and to quantify their potency.

  • Dose-Response Curves: Hits are re-tested across a range of concentrations to establish a dose-response relationship. This is typically plotted with the log of the compound concentration on the x-axis and the percentage of inhibition or activity on the y-axis, often yielding a sigmoidal curve.[18]

  • IC50/EC50 Determination: The potency of a compound is quantified by its IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[16] This is the concentration at which the compound elicits 50% of its maximal effect.[19] Non-linear regression using a four-parameter logistic model is the most accurate and robust method for calculating these values from dose-response data.[20][21]

Phase 4: Ensuring Specificity and Selectivity

A potent hit is not necessarily a useful one. The final validation phase ensures the compound's activity is due to the intended mechanism and not an artifact or off-target effect.

  • Counter-Screening: This is the process of using an orthogonal assay to eliminate false positives.[5] For example, if the primary assay uses a luciferase reporter, a counter-screen against purified luciferase enzyme can identify compounds that directly inhibit the reporter protein rather than the biological pathway of interest. A common and critical counter-screen is a general cytotoxicity assay.

  • Selectivity: This refers to a drug's ability to preferentially bind to its intended target over other, often related, targets.[22][23] For instance, if screening for an inhibitor of a specific kinase, selectivity profiling would involve testing the hit against a panel of other kinases to ensure it is not a broad-spectrum inhibitor.[24][25]

Experimental Protocols: Self-Validating Methodologies

The following protocols are designed to be self-validating systems, with integrated controls that confirm the integrity of the experiment.

Protocol 1: Z'-Factor Determination for Assay Robustness

Objective: To calculate the Z'-factor and other statistical parameters to validate the suitability of the assay for an HTS campaign.

Methodology:

  • Plate Layout: Prepare a 384-well plate. Dedicate half of the plate (192 wells) to the negative control and the other half to the positive control. This provides sufficient replicates for robust statistical analysis.[26]

  • Negative Control: In 192 wells, add the assay buffer and the target, but replace the compound with its vehicle (e.g., 0.5% DMSO). This represents the baseline or 0% activity signal.

  • Positive Control: In the remaining 192 wells, add the assay buffer, target, and a known reference inhibitor or activator at a concentration that gives a maximal signal. This represents the 100% activity signal.

  • Incubation: Incubate the plate according to the optimized assay conditions (e.g., 1 hour at room temperature).

  • Signal Detection: Read the plate using the appropriate detection instrument (e.g., spectrophotometer, fluorometer, luminometer).

  • Data Analysis:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control populations.

    • Calculate the Z'-Factor using the formula: 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|.

    • Calculate S/B, S/N, and %CV for both control sets.

  • Acceptance Criteria: The assay is considered robust and suitable for HTS if the Z'-factor is > 0.5.

Protocol 2: LDH Cytotoxicity Counter-Screen

Objective: To identify and eliminate primary hits that exhibit activity due to general cytotoxicity rather than specific target modulation.

Methodology:

  • Cell Plating: Seed a relevant cell line in a 96-well plate at a pre-determined optimal density and allow cells to adhere overnight.[27]

  • Compound Treatment: Treat the cells with the primary hits at the same concentration used in the primary screen. Include three sets of controls:

    • Spontaneous LDH Release (Negative Control): Cells treated with vehicle (e.g., 0.5% DMSO) only.[27]

    • Maximum LDH Release (Positive Control): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.[28][29]

    • Vehicle Control: Cells treated with vehicle only.

  • Incubation: Incubate the plate for a duration relevant to the primary screen (e.g., 24-48 hours).

  • LDH Measurement:

    • Carefully transfer a portion of the cell culture supernatant to a new, clear 96-well plate.[27][28]

    • Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt (INT).[30]

    • Incubate at room temperature for approximately 30 minutes, protected from light.[27]

    • LDH released from damaged cells will convert lactate to pyruvate, generating NADH, which in turn reduces the tetrazolium salt to a colored formazan product.[30]

  • Signal Detection: Measure the absorbance at 490 nm using a plate reader.[27]

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each hit compound using the formula: % Cytotoxicity = 100 * (Abs_compound - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)

  • Hit Flagging: Compounds showing significant cytotoxicity (e.g., >20%) should be flagged as potential false positives and deprioritized or subjected to further investigation.

Conclusion

The validation of an in vitro assay is not a preliminary checkbox exercise but a foundational pillar of a successful drug discovery campaign. For screening a this compound library, a multi-parametric and phased approach to validation is essential. By rigorously assessing robustness through metrics like the Z'-factor, confirming potency with dose-response curves, and eliminating artifacts through cytotoxicity and selectivity counter-screens, researchers can have high confidence in their screening results. This scientific integrity ensures that the hits identified are not only statistically significant but also biologically meaningful, paving the way for the development of the next generation of therapeutics.

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A Comparative Guide to Evaluating the Drug-Likeness of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the drug-likeness of novel chemical entities, centered around the promising scaffold of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. As researchers and drug development professionals, the early-stage evaluation of a compound's pharmacokinetic profile is paramount to mitigating late-stage attrition and optimizing for clinical success. This document offers a blend of theoretical grounding, in-silico predictions, and detailed experimental protocols to equip you with a robust methodology for this critical step in the drug discovery pipeline.

The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceuticals.[1][2] Its versatility allows for the exploration of diverse chemical space to fine-tune activity and pharmacokinetic properties. The core scaffold of this compound presents a synthetically accessible starting point for the development of novel therapeutics. However, its inherent properties and the impact of further derivatization on its drug-likeness require careful and systematic evaluation.

This guide will navigate through the foundational principles of drug-likeness, including Lipinski's Rule of Five and Veber's Rule, and extend into a practical comparison of a parent compound with a curated set of its derivatives. Through a combination of computational modeling and established experimental procedures, we will dissect the nuances of how subtle chemical modifications can profoundly influence a molecule's potential to become a viable oral drug candidate.

The Conceptual Framework of Drug-Likeness Assessment

The journey of a drug from administration to its target is a complex interplay of physicochemical properties. The concept of "drug-likeness" attempts to capture these properties to predict a compound's potential for oral bioavailability.[3] Early assessment of these properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), is crucial for identifying promising candidates and flagging potential liabilities.[4]

Foundational Principles: Lipinski's and Veber's Rules

Christopher A. Lipinski's "Rule of Five" provides a set of simple heuristics to forecast poor oral absorption or permeation.[3][5] An orally active drug generally has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular weight under 500 Daltons.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.

Veber's Rule complements Lipinski's by emphasizing the importance of molecular flexibility and polar surface area for good oral bioavailability.[6] According to Veber, a compound is more likely to be orally bioavailable if it has:

  • 10 or fewer rotatable bonds.

  • A polar surface area (PSA) of no more than 140 Ų.

It is important to recognize that these are guidelines, not rigid laws, and exceptions exist.[5] However, they provide an invaluable framework for the initial triage of compound libraries.

Comparative In-Silico Analysis

To illustrate the practical application of these principles, we will evaluate the parent compound, This compound (PC) , and four of its hypothetical derivatives. These derivatives have been designed to systematically probe the effects of common medicinal chemistry modifications on key drug-likeness parameters.

  • Parent Compound (PC): this compound

  • Derivative 1 (D1): (1-(3-Hydroxy-4-methoxybenzyl)piperidin-4-yl)methanamine

  • Derivative 2 (D2): (1-(4-(Trifluoromethyl)benzyl)piperidin-4-yl)methanamine

  • Derivative 3 (D3): 1-((4-(Aminomethyl)piperidin-1-yl)methyl)-4-methoxybenzoic acid

  • Derivative 4 (D4): N-Methyl-(1-(4-Methoxybenzyl)piperidin-4-yl)methanamine

The following table summarizes the predicted physicochemical properties and drug-likeness parameters for these compounds, as calculated using the SwissADME web tool.[7]

ParameterParent Compound (PC)Derivative 1 (D1)Derivative 2 (D2)Derivative 3 (D3)Derivative 4 (D4)
Molecular Weight ( g/mol ) 234.34250.34288.33278.34248.37
logP 2.051.693.151.582.23
Hydrogen Bond Donors 23231
Hydrogen Bond Acceptors 34253
Molar Refractivity 70.3371.9472.3376.5175.01
Polar Surface Area (Ų) 38.3358.5638.3378.5627.41
Lipinski Violations 00000
Bioavailability Score 0.550.550.550.550.55
Interpretation of In-Silico Data

The in-silico analysis reveals that the parent compound and all four derivatives adhere to Lipinski's Rule of Five, with zero violations. This is a positive initial indicator of their potential for good oral bioavailability.

  • The introduction of a hydroxyl group in Derivative 1 predictably decreases the logP value, indicating increased hydrophilicity, and increases the hydrogen bond donor and acceptor counts.

  • Conversely, the trifluoromethyl group in Derivative 2 increases the logP, suggesting enhanced lipophilicity.

  • Derivative 3 , with the addition of a carboxylic acid, shows a significant increase in polar surface area and hydrogen bond donor/acceptor counts, which could negatively impact membrane permeability despite not violating Lipinski's rules in this instance.

  • The N-methylation in Derivative 4 results in a slight increase in molecular weight and logP, while reducing the hydrogen bond donor count.

While these computational predictions are a valuable first pass, experimental validation is essential to confirm these findings and gain a more nuanced understanding of the compounds' behavior.[8]

Experimental Methodologies for Drug-Likeness Evaluation

To complement our in-silico analysis, we will now detail the experimental protocols for determining two critical drug-likeness parameters: lipophilicity (logP) and membrane permeability.

Diagram of the Drug-Likeness Evaluation Workflow

G cluster_0 In-Silico Analysis cluster_1 Experimental Validation Define Derivatives Define Derivatives Predict Properties Predict Properties Define Derivatives->Predict Properties SMILES strings Comparative Analysis Comparative Analysis Predict Properties->Comparative Analysis Calculated Data Synthesize Compounds Synthesize Compounds Comparative Analysis->Synthesize Compounds Guide Synthesis Determine logP Determine logP Synthesize Compounds->Determine logP Shake-Flask Method Assess Permeability Assess Permeability Synthesize Compounds->Assess Permeability PAMPA Assay Data Interpretation Data Interpretation Determine logP->Data Interpretation Assess Permeability->Data Interpretation Lead Optimization Lead Optimization Data Interpretation->Lead Optimization

Caption: A workflow diagram illustrating the integrated in-silico and experimental approach to evaluating drug-likeness.

Experimental Protocol 1: Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The shake-flask method is the gold-standard for experimentally determining logP.[6][9]

Materials:

  • Test compound

  • n-Octanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with PTFE-lined caps

  • Mechanical shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Solvent Saturation: Pre-saturate the n-octanol with water/PBS and the water/PBS with n-octanol by vigorously mixing them for 24 hours, followed by a 24-hour separation period.[10]

  • Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase.

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the test compound.

  • Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated HPLC method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Experimental Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability.[11][12]

Materials:

  • PAMPA plate (e.g., a 96-well microplate with a filter membrane)

  • Acceptor plate (96-well)

  • Lecithin solution in dodecane (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solutions in DMSO

  • Plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Apply a small volume (e.g., 5 µL) of the lecithin/dodecane solution to the filter membrane of each well in the donor plate and allow the solvent to evaporate.[13]

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Donor Plate Preparation: Prepare the test compounds in PBS (with a small percentage of DMSO, e.g., <1%) and add them to the wells of the donor plate.

  • Assay Assembly: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[14]

  • Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells, the well volume, the membrane area, and the incubation time.

Diagram of the PAMPA Experimental Setup

G cluster_0 PAMPA Plate Assembly Donor_Plate Donor Plate Test Compound in Buffer Membrane Artificial Lipid Membrane Donor_Plate->Membrane Acceptor_Plate Acceptor Plate Buffer Membrane->Acceptor_Plate Compound_Movement Passive Diffusion Compound_Movement->Membrane

Caption: A simplified diagram of the Parallel Artificial Membrane Permeability Assay (PAMPA) setup.

Conclusion and Future Directions

The evaluation of drug-likeness is a multifaceted process that benefits from a synergistic approach combining in-silico predictions and experimental validation. The this compound scaffold represents a promising starting point for the design of novel therapeutics. The preliminary in-silico analysis of the parent compound and its derivatives demonstrates how targeted chemical modifications can be used to modulate key physicochemical properties.

The provided experimental protocols for logP determination and PAMPA offer robust methods for validating these computational predictions and gaining deeper insights into the compounds' behavior. By systematically applying this integrated workflow, researchers can make more informed decisions in the early stages of drug discovery, ultimately increasing the likelihood of identifying and advancing successful clinical candidates.

Future work should focus on the synthesis of the proposed derivatives and the execution of the described experimental assays. The resulting data will not only provide a more accurate assessment of their drug-likeness but also contribute to the development of more predictive structure-property relationship models for this chemical class.

References

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Sources

A Researcher's Guide to Ensuring Reproducibility of Biological Data for (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and best practices for generating reproducible biological data for the compound class (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine and its analogs. As researchers and drug development professionals, the integrity and reproducibility of our data are paramount. This document moves beyond rigid templates to offer a logical, scientifically-grounded framework for understanding and mitigating the sources of variability in the biological assessment of these compounds.

Introduction: The this compound Scaffold and its Biological Significance

The this compound scaffold is a privileged structure in medicinal chemistry, frequently investigated for its potential to interact with central nervous system (CNS) targets.[1] Structure-activity relationship (SAR) studies of analogous 1-benzylpiperidine derivatives consistently point towards high-affinity interactions with sigma receptors (σ1 and σ2) .[2][3][4] While sigma receptors are the primary focus, the potential for cross-reactivity with other G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors, should not be disregarded.[5] Given this target profile, ensuring the reproducibility of binding and functional data is critical for the accurate pharmacological characterization of this compound class.

The Reproducibility Crisis in Preclinical Research: Acknowledging the Challenge

The inability to reproduce experimental results is a well-documented crisis in the life sciences.[3] This issue is particularly acute in cell-based assays, where a multitude of factors can influence outcomes. For compounds like this compound, which likely target receptors prone to complex regulation and signaling, a rigorous and well-documented experimental approach is essential. This guide will provide the foundational knowledge and specific protocols to build self-validating experimental systems.

Foundational Principles for Reproducible Cell-Based Assays

Before delving into target-specific assays, it is crucial to establish a baseline of good cell culture practice. These principles are universal and form the bedrock of reliable data.

  • Cell Line Integrity: The choice and maintenance of cell lines are critical. Use authenticated, low-passage cells and routinely test for mycoplasma contamination. Document the source, passage number, and any genetic modifications of the cell line used in every experiment.

  • Culture Conditions: Standardize culture media, supplements, and serum lots.[6] Even minor variations in these components can alter cellular physiology and receptor expression levels, impacting assay results. Maintain a consistent incubator environment, regulating temperature and CO2 levels.[2]

  • Cell Health and Density: Ensure cells are healthy and in the logarithmic growth phase at the time of the assay.[4] Optimize and standardize cell seeding density to maximize the assay window and avoid artifacts from over-confluence.[2]

  • Reagent Quality and Handling: Use high-purity, well-characterized compounds. For the topic compounds, ensure accurate determination of concentration and stability in the assay buffer. Prepare fresh dilutions for each experiment to avoid degradation.

Comparative Guide to Key Assays for Sigma Receptor Characterization

Given the strong evidence for sigma receptors as the primary targets of the this compound scaffold, this section focuses on the critical assays for their characterization, highlighting the variables that impact reproducibility.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor. However, their reproducibility depends on meticulous execution.

Causality Behind Experimental Choices: The goal is to measure the equilibrium binding of a radiolabeled ligand to the receptor and how the test compound competes for this binding. Every component of the assay is designed to isolate this specific interaction.

Key Parameters for Reproducibility:

ParameterImportance for ReproducibilityRecommended Best Practice
Radioligand Purity and specific activity directly impact signal-to-noise.Use a high-affinity, selective radioligand (e.g., [³H]-(+)-pentazocine for σ1). Purchase from a reputable supplier and use before the expiration date.
Membrane Preparation Receptor density and integrity are crucial.Prepare membranes from a consistent cell source expressing the target receptor. Standardize the homogenization and centrifugation steps. Store aliquots at -80°C to avoid freeze-thaw cycles.
Incubation Conditions Time, temperature, and buffer composition affect binding equilibrium.Determine the time to reach equilibrium at a specific temperature and use this for all subsequent experiments. The buffer should maintain pH and minimize non-specific binding.
Non-Specific Binding Inaccurate determination leads to erroneous Ki values.Define non-specific binding using a high concentration of a structurally distinct, unlabeled ligand (e.g., haloperidol).
Data Analysis The model used to fit the data can influence the results.Use a non-linear regression model (e.g., one-site or two-site competition) to analyze the data. Ensure sufficient data points to accurately define the top and bottom of the curve.

Experimental Workflow for a Sigma-1 Receptor Radioligand Binding Assay:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare cell membranes expressing σ1 receptor incubation Incubate membranes, radioligand, and test compound at defined temperature and time prep_membranes->incubation prep_ligands Prepare serial dilutions of This compound prep_ligands->incubation prep_radio Prepare radioligand ([³H]-(+)-pentazocine) prep_radio->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration counting Quantify bound radioactivity using liquid scintillation counting filtration->counting analysis Calculate Ki values using non-linear regression counting->analysis

Caption: Workflow for a reproducible radioligand binding assay.

Functional Assays: Assessing Agonist vs. Antagonist Activity

While binding assays measure affinity, functional assays are essential to determine whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Sigma receptors are known to modulate various signaling pathways, making the choice of functional readout critical.

Causality Behind Experimental Choices: The aim is to measure a downstream cellular event that is dependent on the activation state of the sigma receptor. This could be changes in intracellular calcium, modulation of ion channels, or alterations in cell signaling pathways like ERK phosphorylation.

Key Parameters for Reproducibility:

ParameterImportance for ReproducibilityRecommended Best Practice
Cellular Background The chosen cell line must have the necessary signaling components.Use a cell line endogenously expressing the target or a well-characterized recombinant cell line. Ensure the functional response is robust and specific to the target.
Assay Readout The chosen readout should be sensitive, specific, and have a good signal-to-noise ratio.For σ1 receptors, calcium flux assays are common. Validate the assay with known agonists and antagonists.
Compound Concentration The concentration-response curve is the primary output.Use a wide range of concentrations to fully define the curve, including the top and bottom plateaus.
Positive and Negative Controls These are essential for data normalization and quality control.Include a known agonist and antagonist in every experiment. The vehicle control defines the baseline.
Data Normalization How data is expressed (e.g., % of control) is critical for comparing experiments.Normalize data to the response of a reference agonist. This minimizes inter-assay variability.

Experimental Workflow for a Calcium Flux Functional Assay:

G cluster_cell_prep Cell Preparation cluster_compound_add Compound Addition cluster_measurement Measurement cluster_data_analysis Data Analysis cell_seeding Seed cells in microplates dye_loading Load cells with a calcium-sensitive fluorescent dye cell_seeding->dye_loading add_test_compound Add serial dilutions of This compound dye_loading->add_test_compound read_fluorescence Measure fluorescence changes over time using a plate reader add_test_compound->read_fluorescence add_agonist For antagonist mode, pre-incubate with test compound then add agonist add_agonist->read_fluorescence calc_ec50_ic50 Calculate EC50 (agonist) or IC50 (antagonist) values read_fluorescence->calc_ec50_ic50

Caption: Workflow for a reproducible calcium flux functional assay.

Step-by-Step Protocols for Reproducible Sigma Receptor Assays

The following protocols are provided as a "gold standard" to maximize reproducibility.

Protocol: Sigma-1 Receptor Radioligand Binding Assay
  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human sigma-1 receptor.

    • Harvest cells, wash with ice-cold PBS, and centrifuge.

    • Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Homogenize the cell suspension and centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Wash the resulting pellet and resuspend in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Determine protein concentration using a BCA assay.

    • Store membrane aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand ([³H]-(+)-pentazocine at a final concentration of 2 nM), and 50 µL of the test compound at various concentrations.

    • For non-specific binding, add 10 µM haloperidol.

    • Initiate the binding reaction by adding 50 µL of membrane homogenate (25-50 µg of protein).

    • Incubate at 25°C for 120 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

    • Allow the filters to dry, add scintillation cocktail, and count in a liquid scintillation counter.

  • Data Analysis:

    • Convert counts per minute (CPM) to disintegrations per minute (DPM).

    • Subtract non-specific binding from all wells.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Fit the data using non-linear regression (one-site competition model) to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Calcium Flux Functional Assay
  • Cell Preparation:

    • Seed CHO-K1 cells stably co-expressing the human sigma-1 receptor and a G-protein alpha subunit (e.g., Gαq/i5) into black-walled, clear-bottom 96-well plates.

    • Culture overnight to allow for cell attachment.

    • Aspirate the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Agonist Mode Assay:

    • Place the cell plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add serial dilutions of the test compound and measure the fluorescence intensity over time.

    • Use a known sigma-1 agonist (e.g., PRE-084) as a positive control.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.

    • Place the cell plate in the fluorescence plate reader.

    • Add a fixed concentration of a sigma-1 agonist (at its EC80) and measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline.

    • For agonist mode, plot the response versus the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC50 and Emax.

    • For antagonist mode, plot the inhibition of the agonist response versus the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.

Conclusion: A Commitment to Rigor

The biological activity of this compound compounds is most prominently associated with sigma receptors. Ensuring the reproducibility of data for this compound class requires a deep understanding of the principles of good cell culture practice and the specific nuances of sigma receptor binding and functional assays. By adopting the detailed protocols and best practices outlined in this guide, researchers can generate high-quality, reliable data that will stand up to scrutiny and provide a solid foundation for further drug development efforts.

References

  • Abou-Gharbia, M., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. Journal of Medicinal Chemistry, 44(24), 4015-4024.
  • Baker, M. (2016). 1,500 scientists lift the lid on reproducibility.
  • Berardi, F., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 229-237.
  • Geraghty, D. S., et al. (2008). Achieving Consistency and Reproducibility in Cell-Based Research.
  • Hartung, T. (2017). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 34(3), 323-330.
  • Lever, J. R., et al. (2006). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Synapse, 59(7), 424-434.
  • Mach, R. H., et al. (1997). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 40(10), 1548-1558.
  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278.
  • Sun, D., et al. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588-3594.
  • van der Westhuizen, E. T., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
  • Weisenburger, W. P., et al. (2003). Novel potent 5-HT(1F) receptor agonists: structure-activity studies of a series of substituted N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides. Journal of Medicinal Chemistry, 46(14), 3060-3071.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe and compliant disposal of (1-(4-Methoxybenzyl)piperidin-4-yl)methanamine. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their disposal. This guide provides in-depth, procedural instructions to manage the waste of this compound, ensuring the safety of your personnel and the protection of our environment. The procedures outlined herein are synthesized from authoritative safety data sheets and established laboratory safety protocols, providing a framework for responsible chemical waste management.

Understanding the Hazard Profile of this compound

Anticipated Hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation or burns upon contact.

  • Serious Eye Damage: Poses a significant risk of serious eye damage.

  • Acute Toxicity: May be harmful if ingested, inhaled, or absorbed through the skin.

  • Respiratory Irritation: Vapors or dust may cause respiratory tract irritation.

Given these potential hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment and in a controlled environment.

Pre-Disposal: Waste Segregation and Containment

Proper disposal begins with meticulous segregation at the point of generation. This is a critical step to prevent dangerous chemical reactions and to ensure that waste is handled by the appropriate disposal stream.

Step-by-Step Waste Segregation Protocol:

  • Designate a Waste Container: Use a dedicated, clearly labeled, and chemically resistant container for this compound waste. The container should be in good condition with a secure, tight-fitting lid.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and any other components mixed with the waste.

  • Waste Compatibility: Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. In particular, avoid mixing with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these are common incompatibilities for amine-containing compounds[1][2].

  • Containment: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel and away from general traffic. Ensure secondary containment is in place to capture any potential leaks or spills.

Waste StreamContainer TypeLabeling Requirements
Solid WastePuncture-resistant, sealed container"Hazardous Waste," Chemical Name, "Solid," Hazard Pictograms
Liquid Waste (in solution)Chemically resistant, sealed bottle"Hazardous Waste," Chemical Name, Solvent(s), Concentration, Hazard Pictograms
Contaminated Labware (PPE)Lined, sealed container"Hazardous Waste," "Contaminated Debris," Chemical Name, Hazard Pictograms
Personal Protective Equipment (PPE) for Disposal Operations

When handling waste containing this compound, a robust selection of PPE is mandatory to prevent exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use[4].

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield may be necessary for operations with a higher risk of splashing[1][5].

  • Skin and Body Protection: A lab coat is the minimum requirement. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn[4][5].

  • Respiratory Protection: Conduct all waste handling in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[4][5].

Disposal Procedures

The recommended disposal method for this compound and its contaminated materials is through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash[1][2][4][6][7].

Workflow for Disposal:

  • Collection and Storage: Once the designated waste container is full, ensure the lid is securely fastened.

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office to arrange for a pickup of the hazardous waste.

  • Documentation: Complete any required hazardous waste manifests or tags provided by your EHS department. Accurate documentation is a legal requirement.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for the final disposal, which will likely involve high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts[4].

Disposal Decision Workflow

DisposalWorkflow start Waste Generated This compound segregate Segregate Waste (Solid, Liquid, Debris) start->segregate label_container Label Container (Contents & Hazards) segregate->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs professional_disposal Licensed Professional Disposal (Incineration) contact_ehs->professional_disposal

A flowchart illustrating the decision-making process for the proper disposal of this compound waste.

Emergency Procedures for Spills and Accidental Releases

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For Small Spills (in a fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Ensure Proper PPE: Don the appropriate PPE as outlined in Section 3.

  • Containment and Cleanup: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[6][8].

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

For Large Spills (outside a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area and prevent entry.

  • Alert: Notify your institution's EHS and emergency response team immediately.

  • Do Not Attempt to Clean: A large spill requires specialized equipment and training to manage safely. Await the arrival of the professional response team.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety in the laboratory. By understanding the hazards, diligently segregating waste, using appropriate personal protective equipment, and following established disposal protocols, we protect ourselves, our colleagues, and the environment. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.

References

  • KISHIDA CHEMICAL CO., LTD. (2020, January 29). Safety Data Sheet: 1-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride.
  • Capot Chemical. (2025, October 6). MSDS of (1-benzylpiperidin-4-yl)methanamine.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 1-Methyl-4-(4-piperidinyl)piperazine.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Benzenemethanamine, 4-methoxy-.
  • ChemicalBook. (2022, August 11). C-[1-(4-METHOXY-BENZYL)
  • PubChem. PubChem Compound Summary for CID 2740588, (4-Methoxyphenyl)(piperidin-4-yl)methanone. [Link]
  • Chemicea.
  • Key Organics. (2019, March 6). Safety Data Sheet: N-(3-Fluoro-4-methoxybenzyl)piperidin-4-amine dihydrochloride.
  • PubChem. PubChem Compound Summary for CID 138981, 1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine. [Link]

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